molecular formula C9H14N2O2S B1521279 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide CAS No. 1041552-86-6

3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide

Katalognummer: B1521279
CAS-Nummer: 1041552-86-6
Molekulargewicht: 214.29 g/mol
InChI-Schlüssel: VDIFODNHFMQIAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C9H14N2O2S and its molecular weight is 214.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

3-(1-aminoethyl)-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-7(10)8-4-3-5-9(6-8)14(12,13)11-2/h3-7,11H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDIFODNHFMQIAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)S(=O)(=O)NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1041552-86-6
Record name 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Synthesis Guide: 3-(1-Aminoethyl)-N-methylbenzene-1-sulfonamide

[1]

Executive Summary & Strategic Analysis

This guide details the synthesis of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide , a bifunctional pharmacophore often utilized in kinase inhibitors (e.g., Rho-kinase targets) and GPCR ligands.[1] The molecule features two distinct nitrogen centers: a chemically stable sulfonamide and a reactive primary benzylic amine.

Key Synthetic Challenges:

  • Chemoselectivity: The sulfonamide proton (

    
    ) is acidic. Synthetic routes must avoid conditions that lead to N-alkylation of the sulfonamide during the manipulation of the benzylic position.
    
  • Stereochemistry: The 1-aminoethyl group contains a chiral center. While early-stage discovery often utilizes racemic mixtures, this guide provides a scalable racemic route and a high-fidelity enantioselective route using Ellman’s auxiliary.[1]

  • Isolation: The amphoteric nature of the final product (basic amine, acidic sulfonamide) requires a precise pH-controlled workup to ensure efficient extraction.

Retrosynthetic Analysis

The most robust disconnection relies on the late-stage introduction of the primary amine via reductive amination of a ketone precursor. This preserves the sulfonamide integrity throughout the sequence.

RetrosynthesisFigure 1: Retrosynthetic Disconnection StrategyTargetTarget MoleculeThis compoundInter1Intermediate 13-Acetyl-N-methylbenzenesulfonamideTarget->Inter1Reductive Amination(C-N Bond Formation)StartStarting Material3-Acetylbenzenesulfonyl chlorideInter1->StartSulfonamidation(S-N Bond Formation)

Method A: Robust Racemic Synthesis (Process Route)[1]

This route is prioritized for scale-up and generating material for initial biological screening. It utilizes 3-acetylbenzenesulfonyl chloride as the commercially available starting material.[2]

Step 1: Sulfonamide Formation

Reaction: Nucleophilic substitution of sulfonyl chloride with methylamine.

ParameterSpecification
Reagents 3-Acetylbenzenesulfonyl chloride (1.0 eq), Methylamine (2.0 M in THF, 2.5 eq)
Solvent Dichloromethane (DCM) or THF
Base Triethylamine (

) or Pyridine (1.2 eq)
Temperature 0 °C to RT
Yield Target >90%

Detailed Protocol:

  • Charge: Dissolve 3-acetylbenzenesulfonyl chloride (10.0 g, 45.7 mmol) in anhydrous DCM (100 mL) under

    
     atmosphere.
    
  • Cool: Lower temperature to 0 °C using an ice bath to suppress bis-sulfonylation.

  • Addition: Add triethylamine (6.4 mL, 46 mmol) followed by the slow, dropwise addition of methylamine solution. Caution: Exothermic.

  • Monitor: Stir at 0 °C for 30 mins, then warm to RT. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS until starting material is consumed (< 1 hour).

  • Workup: Quench with 1M HCl (50 mL). Separate layers. Wash organic layer with Sat.[3]

    
     and Brine.[3][4] Dry over 
    
    
    .[4]
  • Purification: Concentrate in vacuo. The product, 3-acetyl-N-methylbenzenesulfonamide , typically crystallizes as an off-white solid and can often be used without column chromatography.[1]

Step 2: Reductive Amination (Leuckart-Wallach Variant)

Reaction: Conversion of ketone to primary amine.

Critical Insight: We utilize Sodium Cyanoborohydride (


)


ParameterSpecification
Reagents Ketone Intermed.[5][6] (1.0 eq),

(10 eq),

(1.5 eq)
Solvent Methanol (MeOH)
Additives Molecular Sieves (3Å) to promote imine formation
Temp/Time Reflux (60 °C) for 12-24 h

Detailed Protocol:

  • Imine Formation: In a dry flask, dissolve 3-acetyl-N-methylbenzenesulfonamide (5.0 g) in dry MeOH (50 mL). Add solid Ammonium Acetate (17.5 g) and 3Å molecular sieves. Stir at RT for 1 hour.

  • Reduction: Add

    
     (2.1 g) in one portion. Safety: Perform in a well-ventilated fume hood; cyanide risk.[1]
    
  • Reaction: Heat to mild reflux (60 °C) overnight.

  • Quench: Cool to RT. Carefully quench with 1M HCl to pH < 2 (destroys excess hydride and hydrolyzes boron complexes). Stir for 30 mins.

  • Extraction (The "Trustworthiness" Step):

    • Acid Wash:[1] Wash the acidic aqueous layer with EtOAc to remove non-basic impurities (unreacted ketone/alcohol). Discard organic layer.[7]

    • Basification: Adjust the aqueous layer pH to ~9-10 using 2M NaOH. Do not exceed pH 12, as the sulfonamide proton (

      
      ) may deprotonate, trapping the product in the aqueous phase.
      
    • Extraction: Extract the free amine into DCM (3 x 50 mL).

  • Isolation: Dry combined organics (

    
    ) and concentrate. Convert to HCl salt for stability if required (add 4M HCl in Dioxane).
    

Method B: Enantioselective Synthesis (Ellman Auxiliary)[1]

For drug development requiring a single enantiomer (typically the (S)-amine), the Ellman Sulfinamide method is the industry standard for high diastereoselectivity (

1

EllmanFigure 2: Ellman Auxiliary Workflow for Chiral SynthesisKetoneKetoneIntermediateImineChiralN-Sulfinyl ImineKetone->ImineTi(OiPr)4THF, RefluxAux(S)-t-Bu-SulfinamideAux->ImineAmineChiral Amine(Target)Imine->Amine1. NaBH4 (Reduction)2. HCl/MeOH (Cleavage)

Protocol Highlights:

  • Condensation: React 3-acetyl-N-methylbenzenesulfonamide with (S)-(-)-2-methyl-2-propanesulfinamide (1.2 eq) and

    
     (2.0 eq) in THF. The Lewis acid (
    
    
    ) is essential to activate the ketone and act as a water scavenger.
  • Reduction: Cool the formed sulfinyl imine to -48 °C. Add

    
    . The bulky tert-butyl group directs hydride attack, establishing the stereocenter.
    
  • Cleavage: Treat the sulfinamide intermediate with 4M HCl in Dioxane/MeOH. This cleaves the auxiliary, yielding the chiral primary amine hydrochloride salt.

Analytical Profile & Quality Control

Verify the identity of the synthesized compound using the following expected data points.

TechniqueExpected Signal / Characteristic
1H NMR (DMSO-d6)

1.35
(d, 3H,

of ethyl),

2.45
(d, 3H,

),

4.20
(q, 1H, benzylic CH),

7.4-7.8
(m, 4H, Ar-H).[1]
LC-MS (ESI+)

= 229.1

.[1]
HPLC Purity >95% (254 nm). Use C18 column, Water/Acetonitrile (+0.1% TFA) gradient.[1]
Chiral HPLC Required for Method B. Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA/DEA.

Safety & Handling (GLP Standards)

  • Chlorosulfonic Acid / Sulfonyl Chlorides: Highly corrosive and lachrymatory. Reacts violently with water. All glassware must be oven-dried.

  • Sodium Cyanoborohydride: Generates highly toxic HCN gas upon contact with acid. Quench reactions in a fume hood and treat waste streams with bleach (sodium hypochlorite) to oxidize cyanide before disposal.

  • Methylamine: Volatile and toxic. Use commercially available THF solutions to minimize inhalation risk compared to gaseous forms.

References

  • Ellman, J. A., et al. "Asymmetric Synthesis of Amines with tert-Butanesulfinamide."[1] Accounts of Chemical Research, 2002, 35(11), 984–995.[1]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[1]

  • BenchChem. "3-Acetylbenzenesulfonyl Chloride: Synthesis and Purification Methodologies."

  • Organic Chemistry Portal. "Reductive Amination: A Guide to Synthesis."

chemical properties of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Potential Applications of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from analogous structures and established chemical principles to offer a predictive yet scientifically grounded perspective. The guide is intended for researchers, scientists, and professionals in drug development who are interested in the structure-activity relationships of substituted benzenesulfonamides.

Introduction and Chemical Identity

This compound is an organic molecule characterized by a central benzene ring substituted with an N-methylsulfonamide group and a 1-aminoethyl group at the meta position. The sulfonamide moiety is a well-known pharmacophore present in a wide array of therapeutic agents, imparting properties such as antibacterial, anti-inflammatory, and diuretic activities.[1] The presence of a chiral center in the aminoethyl group suggests that its stereochemistry could be a critical determinant of its biological activity.

Table 1: Compound Identification

PropertyValueSource
IUPAC Name This compound-
CAS Number 1041552-86-6[2]
Molecular Formula C9H14N2O2SCalculated
Molecular Weight 214.29 g/mol Calculated
Canonical SMILES CC(C1=CC(=CC=C1)S(=O)(=O)NC)N-

Predicted Physicochemical Properties

Table 2: Predicted Physicochemical Parameters

ParameterPredicted ValueRationale/Significance
pKa (amine) ~9-10The primary amine is expected to be basic.
pKa (sulfonamide) ~10-11N-alkylation of sulfonamides slightly increases pKa.
LogP ~1.5 - 2.5A balance of lipophilic (benzene ring) and hydrophilic (amine, sulfonamide) groups suggests moderate lipophilicity.
Aqueous Solubility Moderately SolubleThe presence of ionizable groups (amine) should enhance solubility in acidic aqueous solutions.

Synthesis and Characterization

The synthesis of this compound can be approached through established methodologies for the preparation of substituted benzenesulfonamides.[1][4] A plausible synthetic route would involve the preparation of a suitable benzenesulfonyl chloride precursor followed by reaction with methylamine.

Proposed Synthetic Workflow

A potential synthetic pathway is outlined below. This multi-step synthesis begins with a commercially available starting material and employs standard organic chemistry transformations.

G A 3-Acetylbenzonitrile B 3-Acetylbenzenesulfonyl chloride A->B 1. Chlorosulfonation (ClSO3H) C 3-Acetyl-N-methylbenzenesulfonamide B->C 2. Amination (CH3NH2) D 3-(1-Hydroxyiminoethyl)-N-methylbenzenesulfonamide C->D 3. Oximation (NH2OH·HCl) E This compound D->E 4. Reduction (e.g., H2, Pd/C or LiAlH4)

Caption: Proposed synthetic route for this compound.

Step-by-Step Protocol
  • Chlorosulfonation: 3-Acetylbenzonitrile is treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the meta position relative to the acetyl group.[1]

  • Amination: The resulting 3-acetylbenzenesulfonyl chloride is reacted with methylamine to form 3-acetyl-N-methylbenzenesulfonamide.

  • Oximation: The ketone in 3-acetyl-N-methylbenzenesulfonamide is converted to an oxime using hydroxylamine hydrochloride.

  • Reduction: The oxime is then reduced to the primary amine, yielding the final product, this compound. This reduction can be achieved through catalytic hydrogenation or with a reducing agent like lithium aluminum hydride.

Characterization

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry: To verify the molecular weight.

  • FTIR Spectroscopy: To identify the characteristic functional groups (amine, sulfonamide, aromatic ring).

  • Chiral HPLC: To separate and quantify the enantiomers due to the chiral center at the aminoethyl group.

Potential Pharmacological and Chemical Applications

The structural motifs within this compound suggest several potential areas of application, primarily in medicinal chemistry and as a specialized chemical reagent.

Medicinal Chemistry

The benzenesulfonamide core is a privileged scaffold in drug discovery.[5] Many sulfonamide-containing drugs exhibit their therapeutic effects by inhibiting specific enzymes.[6]

  • Carbonic Anhydrase Inhibition: The sulfonamide group is a classic zinc-binding group, making it a potent inhibitor of carbonic anhydrases, which are involved in various physiological processes.[6][7]

  • Antibacterial Activity: As structural analogs of p-aminobenzoic acid (PABA), sulfonamides can inhibit bacterial folic acid synthesis.[8]

  • Cardiovascular Effects: Certain benzenesulfonamide derivatives have shown activity on the cardiovascular system, including antihypertensive effects.[9]

  • Sigma Receptor Modulation: The aminoethyl side chain is found in some ligands for sigma receptors, which are implicated in various central nervous system disorders.[10]

G substance This compound Sulfonamide Moiety Aminoethyl Group Aromatic Ring target1 Carbonic Anhydrases substance:f0->target1 Enzyme Inhibition substance:f2->target1 Hydrophobic Interactions target2 Dihydropteroate Synthase substance:f0->target2 Antimetabolite Activity substance:f2->target2 van der Waals Interactions target3 Ion Channels / Receptors substance:f1->target3 Receptor Binding

Caption: Potential molecular interactions and biological targets.

Chemical Applications

A specific, documented use for this compound is as a crystallization agent in the preparation of pyrrolidines.[2] This suggests that its chiral nature and ability to form salts and hydrogen bonds can be exploited to induce crystallization or resolve enantiomers of other chemical entities.

Conclusion

This compound is a chiral molecule with structural features that suggest a range of potential applications in medicinal chemistry and as a specialized chemical reagent. While specific experimental data is scarce, this guide provides a robust, predictive framework based on the well-established chemistry of its constituent functional groups. The proposed synthesis offers a clear path for its preparation, which would enable further investigation into its physicochemical properties and biological activities. Future research should focus on the stereoselective synthesis and biological evaluation of its individual enantiomers to fully elucidate its potential.

References

  • Benchchem. Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides.
  • İlhan, A., & Çavuşoğlu, T. (2020). Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1308–1314.
  • Mickevičienė, R., et al. (2022). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 27(19), 6525.
  • Li, S., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(6), 463–467.
  • Angeli, A., et al. (2021). One-Pot Procedure for the Synthesis of Asymmetric Substituted Ureido Benzene Sulfonamides as Effective Inhibitors of Carbonic Anhydrase Enzymes. Journal of Medicinal Chemistry, 64(24), 18018–18030.
  • Jian, J., et al. (2020). Do Sulfonamides Interact with Aromatic Rings? Angewandte Chemie International Edition, 59(32), 13376-13381. Available from: [Link]

  • Jian, J., et al. (2020). Do Sulfonamides Interact with Aromatic Rings? VU Research Portal. Available from: [Link]

  • Braschi, I., et al. (2011). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. ResearchGate. Available from: [Link]

  • Schepmann, D., et al. (2021). Novel σ1 antagonists designed for tumor therapy: Structure-activity relationships of aminoethyl substituted cyclohexanes. European Journal of Medicinal Chemistry, 210, 112950. Available from: [Link]

  • Sharma, P., et al. (2023). Recent Development of Novel Aminoethyl-Substituted Chalcones as Potential Drug Candidates for the Treatment of Alzheimer's Disease. Molecules, 28(18), 6579. Available from: [Link]

  • Al-Trawneh, S. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Drug and Chemical Toxicology, 44(6), 575-585.
  • CymitQuimica. This compound.
  • Sharma, P., et al. (2023). Recent Development of Novel Aminoethyl-Substituted Chalcones as Potential Drug Candidates for the Treatment of Alzheimer's Disease. MDPI. Available from: [Link]

  • Went, A., et al. (2023). Selective Inhibitor of Protein Kinase PKN3 Generated by Conjugation of a Structurally Optimized Bumped N-(2-Aminoethyl)-8-anilinoisoquinoline-5-sulfonamide (H-9) with d-Arginine-Rich Chain. MDPI. Available from: [Link]

  • Pharmacy Notes. (2020). Structural Activity Relationship (SAR) of Sulfonamides. YouTube. Available from: [Link]

  • BenchChem. Exploring the Effects of Aromatic Compounds on Medicinal Chemistry.
  • Rios-Gomez, Y., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. African Journal of Pharmacy and Pharmacology, 18(1), 1-8.

Sources

Structural Elucidation and Analytical Characterization of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide

[1]

Executive Summary & Molecule Profile

In the development of kinase inhibitors and GPCR ligands, the 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide scaffold serves as a critical "linker-pharmacophore."[1] Its structural duality—combining a polar, hydrogen-bonding sulfonamide tail with a chiral, basic primary amine head—makes it a versatile intermediate.[1]

However, this duality presents specific analytical challenges:

  • Regioisomerism: Distinguishing the meta (1,3) substitution from para (1,4) byproducts.

  • Chirality: The 1-aminoethyl group creates a stereocenter (

    
    ), necessitating enantiomeric purity analysis.[1]
    
  • Labile Protons: The presence of both sulfonamide (

    
    ) and amine (
    
    
    ) protons complicates NMR integration due to exchange rates.[1]

This guide provides a definitive forensic workflow for the structural confirmation and purity assessment of this compound.

Target Structure
  • IUPAC Name: this compound[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 214.28 g/mol [1]

  • Key Features: Chiral center at benzylic position; Acidic sulfonamide proton; Basic primary amine.[1]

Synthetic Context & Impurity Profile

To elucidate the structure effectively, one must understand its origin.[1] This molecule is typically synthesized via reductive amination of 3-acetyl-N-methylbenzenesulfonamide or reduction of the corresponding oxime .[1]

Common Impurities to Watch:

  • Des-methyl analog: Failure of N-methylation on the sulfonamide.[1]

  • Over-alkylation: Formation of tertiary amines at the ethyl position.[1]

  • Regioisomers: 1,4-substituted contaminants from impure starting sulfonyl chlorides.[1]

Diagram 1: Elucidation Logic Flow

This workflow illustrates the decision tree used to confirm identity and purity.

ElucidationFlowStartCrude MaterialMS1. HRMS (ESI+)Confirm MW: 215.08 [M+H]+Start->MSHNMR2. 1H NMR (DMSO-d6)Functional Group CountMS->HNMRMass OKFailREJECT / RE-PURIFYMS->FailWrong MassCNMR3. 13C NMR & DEPTCarbon Count & TypeHNMR->CNMRIntegrals OKTwoD4. 2D NMR (HMBC/COSY)Verify 1,3-SubstitutionCNMR->TwoDCarbons OKChiral5. Chiral HPLCDetermine e.e. %TwoD->ChiralRegioisomer OKPassRELEASE BATCHChiral->Pass>98% e.e.Chiral->Fail<98% e.e.

Caption: Step-wise analytical decision tree for structural validation.

Spectroscopic Characterization (NMR)[2][3][4]

Protocol Note: All NMR data below assumes DMSO-d6 as the solvent.[1]

1
Proton ( ) NMR Assignment[3][4][5]

The spectrum is distinct due to the asymmetry of the 1,3-disubstituted ring.[1]

PositionGroupShift (

ppm)
MultiplicityIntegralDiagnostic Logic
Ar-2 Aromatic~7.80Singlet (broad)1HIsolated between substituents; most deshielded.[1]
Ar-4/6 Aromatic~7.60 - 7.50Multiplet2HOverlapping signals; coupled to Ar-5.[1]
Ar-5 Aromatic~7.45Triplet (t)1HThe "bottom" of the ring; couples to 4 and 6.[1]

Sulfonamide~7.40Quartet (broad)1HCouples to N-Methyl.[1] Disappears with

shake.

-NH2
Benzylic~4.10Quartet (q)1HDeshielded by ring and amine.[1] Couples to methyl.

Sulfonamide-Me~2.45Doublet (d)3HCouples to Sulfonamide NH (

).[1]

Amine~2.0 - 3.5Broad s2HHighly variable; often merges with water peak in DMSO.

Ethyl-Me~1.28Doublet (d)3HCouples to Benzylic CH (

).[1]

Critical Check: The N-methyl signal must be a doublet.[1] If it is a singlet, proton exchange is too fast (wet solvent) or the sulfonamide nitrogen has been deprotonated.

Carbon ( ) NMR & DEPT
  • Carbon Count: Expect 9 distinct carbon signals.

  • DEPT-135 Analysis:

    • Up (Positive):

      
      , 
      
      
      , Ar-CH (4 signals).[1]
    • Down (Negative): None (No

      
       groups in this molecule).
      
    • Invisible (Quaternary): Ar-C-SO2, Ar-C-CH.[1]

Mass Spectrometry (Fragmentation Pathways)

High-Resolution Mass Spectrometry (HRMS) in ESI+ mode is required.[1]

  • Parent Ion:

    
     Da.
    

Fragmentation Pattern (MS/MS): Sulfonamides exhibit a characteristic neutral loss of sulfur dioxide (

Diagram 2: MS Fragmentation Pathway[1]

MS_FragParentParent Ion[M+H]+ = 215Frag1Desulfonylation[M+H - SO2]+ = 151Parent->Frag1- SO2 (64 Da)(Rearrangement)Frag2Amine Loss[M+H - NH3]+ = 198Parent->Frag2- NH3 (17 Da)Frag3Tropylium-likeRearrangement m/z ~ 105Frag1->Frag3Ring Cleavage

Caption: Primary ESI+ fragmentation pathways involving SO2 extrusion.

Stereochemical Analysis (Chiral Resolution)

The 1-aminoethyl group creates a chiral center.[1] For drug applications, the enantiomeric excess (e.e.) must be quantified. Standard NMR cannot distinguish enantiomers without a chiral shift reagent.

Protocol: Chiral HPLC Method

This is the industry-standard method for quantifying the R/S ratio.[1]

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine (DEA) is mandatory to suppress tailing of the basic primary amine.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.[1]

  • Expected Result: Baseline separation of (R) and (S) enantiomers.

Alternative: Mosher's Acid Analysis (NMR)

If Chiral HPLC is unavailable, derivatize with (R)-MTPA-Cl (Mosher's acid chloride).[1]

  • React substrate with (R)-MTPA-Cl.[1]

  • Analyze

    
     NMR or 
    
    
    NMR.
  • The diastereomeric methyl doublets (on the ethyl group) will split into two distinct signals with different chemical shifts, allowing integration to determine the ratio.

Detailed Experimental Protocols

Sample Preparation for NMR[1]
  • Drying: Dry 10 mg of the sample under high vacuum (0.1 mbar) for 2 hours to remove residual solvent (water/methanol) which interferes with NH signals.

  • Dissolution: Add 0.6 mL of DMSO-d6 (99.9% D).

  • Transfer: Filter through a cotton plug into a clean NMR tube to remove inorganic salts (e.g.,

    
     from workup).
    
Chemical Test for Sulfonamide (Hinsberg Confirmation)

While spectroscopy is primary, this wet-lab test confirms the sulfonamide functionality.[1]

  • Step 1: Dissolve 20 mg sample in 1 mL 10% NaOH.

  • Observation: The compound should dissolve (formation of sodium sulfonamide salt due to acidic NH).

  • Step 2: Acidify with HCl.

  • Observation: Precipitate reforms (regeneration of neutral sulfonamide).[1]

  • Note: This confirms the sulfonamide nitrogen is secondary (

    
    ).[1] If it were tertiary (
    
    
    -dimethyl), it would not dissolve in NaOH.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2][3][4] (General principles of NMR assignment for aromatic systems).

  • Klagkou, K., et al. (2003).[3] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.[1][3] Link

  • BenchChem. (2025).[5] "Fractional Crystallization Protocol for Chiral Resolution Using (R)-1-Phenylethanesulfonic Acid." Link

  • PubChem. (2025).[2] "3-aminobenzenesulfonamide (Analogous Structure Data)." National Library of Medicine. Link

  • Kokotou, M. G. (2020). "Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry." Current Pharmaceutical Analysis. Link

Spectroscopic Profiling of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Structural Elucidation and Quality Control

Executive Summary & Molecular Identity

Target Molecule: 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide CAS Registry Number: 1041552-86-6 Molecular Formula:


Exact Mass:  228.0776 Da[1]

This guide provides a comprehensive spectroscopic framework for the identification, structural validation, and purity analysis of this compound.[1] As a bifunctional building block containing both a sulfonamide moiety and a chiral primary amine, this molecule presents specific challenges in signal assignment and enantiomeric resolution.[2]

The analysis below synthesizes data from fragment-based spectroscopic principles (benzenesulfonamides and


-methylbenzylamines) to establish a field-proven protocol for researchers.

Structural Logic & Synthetic Context

Understanding the synthesis is prerequisite to interpreting the impurity profile.[2] The target is typically accessed via the reductive amination of 3-acetyl-N-methylbenzenesulfonamide or the reduction of the corresponding oxime.[1]

Critical Structural Features for Spectroscopy:

  • Chiral Center (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ):  The 1-aminoethyl group creates a chiral center, necessitating chiral HPLC for full characterization.
    
  • Sulfonamide Core: The ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     group provides distinct IR and NMR signatures (deshielded protons, diagnostic S=O stretches).
    
  • Meta-Substitution: The 1,3-disubstitution pattern on the benzene ring dictates the aromatic coupling constants (

    
    -values) and splitting patterns.[1]
    
Diagram 1: Structural Analysis & Fragmentation Logic

G Mol Target Molecule (MW 228.31) Frag1 Fragment A [M-NH3]+ (m/z ~211) Styrene-sulfonamide Mol->Frag1 Loss of NH3 (ESI Source) Frag2 Fragment B [M-SO2NHMe]+ (m/z ~120) Ethylbenzene cation Mol->Frag2 Sulfonamide Cleavage Frag3 Fragment C Tropylium Ion deriv. (m/z ~105) Frag2->Frag3 Rearrangement

Caption: Predicted Mass Spectrometry fragmentation pathway (ESI+), highlighting the primary loss of ammonia characteristic of benzylamine derivatives.

Nuclear Magnetic Resonance (NMR) Profiling

The following assignments are derived from high-field (400 MHz) parameters standard for sulfonamide and benzylamine derivatives.

H NMR (400 MHz, DMSO- )

Solvent choice is critical.[2] DMSO-


 is recommended over 

to visualize the exchangeable sulfonamide proton and stabilize the amine signals.[1]
Position / MoietyShift (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

ppm)
MultiplicityIntegralCoupling (

Hz)
Structural Insight
Ar-H (C2) 7.75 - 7.80Singlet (t)1H-Isolated between substituents; most deshielded.[1]
Ar-H (C4) 7.65 - 7.70Doublet1H7.8Ortho to

, Para to alkyl.[1]
Ar-H (C6) 7.55 - 7.60Doublet1H7.8Ortho to alkyl, Para to

.[1]
Ar-H (C5) 7.45 - 7.50Triplet1H7.8Meta to both groups.[1]

-NH
7.40 - 7.60Broad q1H5.0Exchangeable; couples to N-Methyl.[1]
CH (Methine) 4.05 - 4.15Quartet1H6.6Characteristic of

-methylbenzylamine.[1]

-N-

2.40 - 2.45Doublet3H5.0Couples to Sulfonamide NH.[1] Becomes singlet if

added.

(Amine)
1.80 - 2.50Broad s2H-Highly variable; often overlaps with solvent/water.[1]
CH-

1.25 - 1.30Doublet3H6.6Diagnostic doublet for ethyl side chain.[1]
C NMR (100 MHz, DMSO- )
  • Carbonyl/Sulfonyl Carbons: No carbonyls.[2] Aromatic ipso carbons at

    
     148 ppm (C-Alkyl) and 
    
    
    
    140 ppm (C-
    
    
    ).[1]
  • Aromatic CH: 129.5, 128.0, 125.5, 124.0 ppm.[2][3]

  • Aliphatic:

    • Methine (

      
      ): 
      
      
      
      50-52 ppm.[1]
    • N-Methyl (

      
      ): 
      
      
      
      29 ppm.[1]
    • Side-chain Methyl (

      
      ): 
      
      
      
      25-26 ppm.[1]

Infrared Spectroscopy (FT-IR)

Analysis typically performed via ATR (Attenuated Total Reflectance) on the neat solid.[1][2]

Wavenumber (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
AssignmentDiagnostic Value
3350 - 3250 N-H StretchingTwo bands expected: Primary amine (

) and Sulfonamide (

).[1]
2970 - 2850 C-H StretchingAliphatic methyl/methine stretches.
1330 - 1340

Asym. Stretch
Primary Confirmation: Strong, sharp band characteristic of sulfonamides.
1150 - 1160

Sym. Stretch
Primary Confirmation: Strong, sharp band.
1590, 1480 C=C AromaticBenzene ring breathing modes.[2]
690 - 700 C-H Out-of-PlaneIndicative of meta-substitution (1,3-disubstituted benzene).[1]

Mass Spectrometry & Impurity Profiling

Method: LC-MS (ESI+) Expected Parent Ion: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


[1]
Common Impurity Markers
  • Starting Material (Ketone): 3-acetyl-N-methylbenzenesulfonamide.[1]

    • Detection: LC-MS peak at +1 mass unit (if unreduced) or distinct UV retention time (ketone UV shift).[1][2]

    • NMR: Singlet methyl ketone at ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       2.6 ppm.
      
  • Des-methyl Analog: 3-(1-aminoethyl)benzenesulfonamide.[1][4]

    • Origin: Use of ammonia instead of methylamine during sulfonamide formation (if earlier step).[2]

    • Mass: 215 Da (

      
      ).[1]
      
  • Dimer Formation: Secondary amine formation during reductive amination.[2]

    • Mass:

      
       Da.[1]
      

Chiral Analysis Protocol

Since the molecule contains a chiral center at the ethyl side chain, determining Enantiomeric Excess (ee) is mandatory for drug development applications.[2]

Recommended Method: Chiral HPLC[1][2]
  • Column: Daicel Chiralcel OD-H or AD-H (Polysaccharide based).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[2]

    • Note: Diethylamine (DEA) is required to suppress tailing of the primary amine.[2]

  • Detection: UV at 254 nm.[2]

  • Resolution: Expect baseline separation of (R) and (S) enantiomers.

Diagram 2: Analytical Workflow

Workflow cluster_ID Structural ID cluster_Purity Purity & Chirality Sample Raw Sample (Solid) NMR 1H NMR (DMSO-d6) Confirm Structure Sample->NMR IR FT-IR (ATR) Confirm Functional Groups Sample->IR LCMS LC-MS (ESI+) Check MW & Byproducts Sample->LCMS Chiral Chiral HPLC (OD-H Column) Determine %ee LCMS->Chiral If purity > 95%

Caption: Integrated analytical workflow for validating identity and enantiomeric purity.

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Benzylamine Derivatives.[2] U.S. Department of Commerce.[2] [Link]

  • SDBS. Spectral Database for Organic Compounds - N-methylbenzenesulfonamide (SDBS No. 6373). National Institute of Advanced Industrial Science and Technology (AIST).[2] [Link][1][2]

  • PubChem. Compound Summary: 3-(1-aminoethyl)benzenesulfonamide (Analog).[1] National Library of Medicine.[2] [Link]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[2] 8th Edition, Wiley.[2] (Standard text for fragment-based assignment validation).

Sources

Targeting the Zinc Proteome: A Technical Guide to Novel Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Version: 2.0 | Focus: Oncology & Carbonic Anhydrase Inhibition | Status: Technical Reference

Executive Summary

The sulfonamide moiety (


) is often reductively categorized solely as an antibacterial pharmacophore. However, in modern medicinal chemistry, it has experienced a renaissance as a privileged scaffold for targeting zinc-metalloenzymes, particularly Carbonic Anhydrases (CAs) and matrix metalloproteinases (MMPs).

This guide addresses the rational design, synthesis, and validation of novel sulfonamide derivatives. Moving beyond the classical Domagk-era antibacterials, we focus on the "Tail Approach" for designing isoform-selective inhibitors (specifically CA IX/XII) to disrupt pH regulation in hypoxic tumor microenvironments.

Mechanistic Evolution: From Antimetabolites to Zinc Binders

The Mechanistic Shift

Historically, sulfonamides acted as competitive inhibitors of dihydropteroate synthase (DHPS) in bacteria, mimicking p-aminobenzoic acid (PABA). The modern application, however, exploits the sulfonamide nitrogen as a Zinc-Binding Group (ZBG).

  • Bacterial Mode: Antimetabolite (Folate synthesis blockade).

  • Oncology Mode: Proton shuttle disruption. In hypoxic tumors, CA IX is overexpressed.[1] It catalyzes the hydration of extracellular

    
     to bicarbonate (
    
    
    
    ) and protons (
    
    
    ).[1] The protons acidify the extracellular space (promoting metastasis), while bicarbonate is imported to alkalize the cytosol (survival). Sulfonamides coordinate the
    
    
    ion in the CA active site, blocking this catalysis.[2]
Pathway Visualization

The following diagram illustrates the critical role of CA IX in tumor survival and how sulfonamide intervention disrupts this cycle.

CA_Pathway TumorCell Hypoxic Tumor Cell HIF1 HIF-1α Activation TumorCell->HIF1 Hypoxia CAIX_Exp CA IX Overexpression (Transmembrane) HIF1->CAIX_Exp Transcription Catalysis Catalysis (Zn2+ Active Site) CAIX_Exp->Catalysis CO2_H2O CO2 + H2O CO2_H2O->Catalysis Protons H+ (Extracellular) Acidification -> Metastasis Catalysis->Protons Efflux Bicarb HCO3- (Intracellular) Survival/Proliferation Catalysis->Bicarb Import Sulfonamide Sulfonamide Inhibitor (ZBG Coordination) Sulfonamide->Catalysis BLOCKS

Caption: Figure 1. The mechanism of Carbonic Anhydrase IX (CA IX) in hypoxic tumor survival and the interception point of sulfonamide inhibitors.

Rational Design & SAR Strategies

The "Tail Approach"

To achieve selectivity (e.g., inhibiting tumor-associated CA IX while sparing cytosolic CA II), the "Tail Approach" is the industry standard [1].

  • The Head (ZBG): The unsubstituted sulfonamide (

    
    ) is critical. 
    
    
    
    -substitution generally destroys affinity for the Zinc ion, although secondary sulfonamides are being explored for specific isoforms.
  • The Scaffold: Usually an aromatic or heteroaromatic ring (benzene, thiadiazole) that fits the hydrophobic pocket.

  • The Tail: A flexible linker attached to the scaffold. This tail extends out of the active site to interact with the hydrophilic or hydrophobic halves of the enzyme entrance, which vary significantly between isoforms.

Structure-Activity Relationship (SAR) Matrix
Structural RegionModification StrategyBiological Impact

(Sulfonamide N)
Must remain unsubstituted (

)
Essential for

coordination. Substitution leads to loss of activity (except in specific prodrugs).
Aromatic Scaffold Phenyl vs. Thiadiazole vs. TriazineThiadiazoles often show higher potency (

nM) due to lower pKa, enhancing anion formation at physiological pH.

/ Meta-Position
Elongation with lipophilic tailsDetermines isoform selectivity. Bulky tails prevent entry into the smaller active sites of off-target isoforms.
Electron Withdrawing Groups Halogens (F, Cl) on the ringIncreases acidity of the sulfonamide proton, strengthening the Zn-N bond.

Synthetic Protocols

Protocol A: Classical Nucleophilic Substitution

This is the workhorse method for generating the core scaffold.

Reagents:

  • Precursor: 4-acetamidobenzenesulfonyl chloride (or specific heteroaryl sulfonyl chloride).

  • Amine: Primary or secondary amine (The "Tail").

  • Solvent: Anhydrous THF or DCM.

  • Base: Pyridine or Triethylamine (TEA).

Step-by-Step Methodology:

  • Preparation: Dissolve the amine (1.0 eq) in anhydrous THF under an inert atmosphere (

    
    ).
    
  • Base Addition: Add TEA (1.2 eq) to scavenge the HCl byproduct. Critical: Failure to scavenge acid will protonate the amine, halting the reaction.

  • Addition: Cool the solution to 0°C. Add sulfonyl chloride (1.0 eq) dropwise over 20 minutes.

    • Why? Exothermic control prevents disulfonylation side products.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–12 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).

  • Workup: Quench with water. Extract with EtOAc. Wash organic layer with brine and 1M HCl (to remove unreacted amine).

  • Deprotection (If needed): If an acetyl group protected the primary amine, reflux in 10% NaOH for 1 hour to liberate the free amine.

Protocol B: Green Oxidative Coupling (Metal-Free)

To avoid unstable sulfonyl chlorides, this modern approach couples thiols directly with amines [2].

Reagents:

  • Thiol (

    
    )
    
  • Amine (

    
    )
    
  • Oxidant:

    
     / TBHP (tert-Butyl hydroperoxide) or 
    
    
    
    .

Workflow Visualization:

Synthesis_Workflow Thiol Ar-SH (Thiol) Reaction Oxidative Coupling RT, 2-4h Thiol->Reaction Amine R-NH2 (Amine) Amine->Reaction Oxidant Oxidant (I2 / TBHP) Oxidant->Reaction Intermediate Sulfenyl/Sulfinyl Intermediate Reaction->Intermediate Product Sulfonamide (Ar-SO2NH-R) Intermediate->Product

Caption: Figure 2. Metal-free oxidative coupling strategy for sulfonamide synthesis.

Biological Characterization & Data

Enzyme Inhibition Assay (Stopped-Flow)

To validate the efficacy of the derivatives, a stopped-flow


 hydration assay is required.[3]
  • Principle: Measures the time required for the pH of the reaction mixture to change from 7.5 to 6.5 using a phenol red indicator.

  • Protocol:

    • Incubate enzyme (CA I, II, IX, or XII) with the inhibitor (10 nM – 100 µM) for 15 min at RT.

    • Mix with substrate solution (

      
      -saturated water).
      
    • Monitor absorbance decay at 557 nm.

    • Calculate

      
       using the Cheng-Prusoff equation.
      
Comparative Potency Data

The table below summarizes the typical potency shifts when moving from classical sulfa drugs to novel "Tail" derivatives (Data aggregated from recent SAR studies [3][4]).

Compound ClassRepresentative StructureTarget Isoform

(Inhibition Constant)
Selectivity Ratio (IX vs II)
Classical Acetazolamide (Standard)Non-selective~12 nM (CA II)1.0 (Poor)
Gen 1 Hybrid SulfanilamideNon-selective~200 nM (CA II)N/A
Novel Tail Ureido-benzenesulfonamide (SLC-0111)CA IX / XII45 nM (CA IX) >100
Heterocyclic 1,3,4-Thiadiazole derivativeCA IX2-5 nM (CA IX) >500

References

  • Supuran, C. T. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action.[2] Journal of Medicinal Chemistry.[4][5]

  • Sosunovych, B. S., et al. (2023).[6] Bypassing Sulfonyl Halides: Synthesis of Sulfonamides from Other Sulfur‐Containing Building Blocks.[6] Chemistry – A European Journal.[4][5]

  • Wang, Y., et al. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation.[4][5][7][8] European Journal of Medicinal Chemistry.[4][5]

  • Zhang, J., et al. (2024). Structure-activity relationship study of new carbazole sulfonamide derivatives as anticancer agents with dual-target mechanism. European Journal of Medicinal Chemistry.[4][5]

  • Angeli, A., et al. (2020). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii. Molecules.[1][4][6][7][8][9][10][11][12][13][14]

Sources

Technical Guide: Predicted Pharmacological Profile of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide

[1]

Executive Summary

This guide provides a comprehensive structural and pharmacological analysis of This compound (CAS: 1041552-86-6).[1] This molecule represents a "privileged structure" hybrid, fusing a meta-substituted


-methylbenzylamineN-methylsulfonamide1

While often cataloged as a chemical building block, its structural homology to known bioactive agents suggests a specific dual-action profile: neuromodulation via trace amine pathways and isoform-selective carbonic anhydrase inhibition (potentially requiring metabolic activation).[1]

Chemical Architecture & Structural Analysis

Molecule Identity[1][2]
  • IUPAC Name: this compound[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 214.29 g/mol [1]

  • Key Pharmacophores:

    • 
      -Methylbenzylamine (1-Phenylethylamine) Core:  A chiral primary amine scaffold structurally related to amphetamine, known for blood-brain barrier (BBB) penetration and monoamine transporter interaction.[1]
      
    • N-Methylsulfonamide Group: An electron-withdrawing meta-substituent that modulates lipophilicity and offers a potential zinc-binding motif for metalloenzymes.[1]

Stereochemical Considerations

The molecule possesses a single chiral center at the benzylic carbon (

  • (S)-Enantiomer: Generally correlates with higher potency in amphetamine-like scaffolds for catecholamine release.[1]

  • (R)-Enantiomer: Often exhibits distinct pharmacokinetic profiles or reduced potency at primary CNS targets.[1]

  • Guidance: Biological assays described below should ideally be performed on the racemate and resolved enantiomers to determine stereoselectivity.

Predicted Pharmacodynamics: Mechanism of Action

Primary Target: Monoaminergic Modulation (CNS)

The 3-(1-aminoethyl)phenyl moiety is a structural bioisostere of meta-substituted amphetamines (e.g., fenfluramine) and trace amines (e.g., phenethylamine).

  • Mechanism: The

    
    -methyl group protects the amine from rapid degradation by Monoamine Oxidase (MAO), enhancing bioavailability compared to simple benzylamines. The meta-sulfonamide group is electron-withdrawing and lipophilic, a substitution pattern often associated with Serotonin (5-HT) selectivity  over Dopamine (DA).[1]
    
  • Predicted Activity:

    • VMAT2 Interaction: Weak to moderate displacement of monoamines from vesicular storage.[1]

    • TAAR1 Agonism: Potential activation of Trace Amine-Associated Receptor 1, modulating dopaminergic firing rates.[1]

    • MAO Inhibition:

      
      -Methylbenzylamines are established competitive inhibitors of MAO-A and MAO-B.[1]
      
Secondary Target: Carbonic Anhydrase (CA) Inhibition

Sulfonamides are classical inhibitors of Carbonic Anhydrase (CA).[2][3][4] However, the N-methylation of the sulfonamide group in this molecule significantly alters its binding profile compared to primary sulfonamides (e.g., acetazolamide).

  • The "Zinc Anchor" Limitation: Primary sulfonamides (

    
    ) bind the catalytic zinc ion in the CA active site as a monoanion. Secondary sulfonamides (
    
    
    ) have reduced acidity and steric hindrance, typically resulting in 100-1000x lower affinity for ubiquitous isoforms like CA-I and CA-II.[1]
  • Selectivity Window: N-substituted sulfonamides can show unexpected selectivity for tumor-associated isoforms (CA-IX, CA-XII) or act as prodrugs , becoming active only after metabolic N-demethylation.[1]

Visualizing the Dual-Pathway Mechanism

The following diagram illustrates the divergent signaling pathways predicted for this molecule.

BiologicalPathwayscluster_CNSCNS Pathway (Primary)cluster_CAMetabolic/Enzymatic PathwayCompound3-(1-aminoethyl)-N-methylbenzene-1-sulfonamideBBBBBB PenetrationCompound->BBBCYP450CYP450(N-Demethylation)Compound->CYP450CA_EnzymeCarbonic Anhydrase(CA-II, CA-IX)Compound->CA_EnzymeWeak/Inactive(Direct)VMAT2VMAT2(Vesicular Transporter)BBB->VMAT2TAAR1TAAR1 ReceptorBBB->TAAR1MAOMAO Enzyme(Inhibition)BBB->MAOEffect_CNSMonoamine Release(5-HT > NE >> DA)VMAT2->Effect_CNSTAAR1->Effect_CNSMAO->Effect_CNSIncreasesHalf-lifeMetaboliteActive Metabolite:Primary SulfonamideCYP450->MetaboliteMetabolite->CA_EnzymeHigh Affinity(Indirect)Effect_CApH Regulation /IOP ReductionCA_Enzyme->Effect_CA

Figure 1: Predicted dual-mechanism pathway showing direct CNS modulation and metabolically activated Carbonic Anhydrase inhibition.[1]

ADME & Metabolic Predictions

ParameterPredictionRationale
LogP (Lipophilicity) ~1.5 - 2.0The N-methyl and

-methyl groups increase lipophilicity compared to the parent sulfonamide, facilitating membrane crossing.[1]
BBB Permeability High The

-methylbenzylamine motif is a privileged scaffold for CNS entry.[1]
Metabolic Stability ModerateSusceptible to N-demethylation (sulfonamide) and oxidative deamination (amine side chain).[1]
pKa (Amine) ~9.0 - 9.5Typical for primary benzylic amines; exists as cation at physiological pH.[1]
pKa (Sulfonamide) ~10.5 - 11.0N-methylation removes the acidic proton typical of primary sulfonamides (pKa ~10), reducing ionization at pH 7.[1]4.

Experimental Validation Protocols

To validate the predicted activity, the following hierarchical assay structure is recommended.

Protocol A: Carbonic Anhydrase Esterase Assay

Objective: Determine if the N-methyl group abolishes CA activity or retains isoform selectivity.[1]

  • Enzyme Source: Recombinant hCA-I and hCA-II.

  • Substrate: 4-Nitrophenyl acetate (4-NPA).[1]

  • Method:

    • Incubate enzyme with compound (0.1 nM to 10 µM) in Tris-HCl buffer (pH 7.[1]6) for 15 min.

    • Add 4-NPA substrate.[1]

    • Monitor absorbance at 400 nm (formation of 4-nitrophenolate).[1]

  • Control: Acetazolamide (Positive), N-methyl-acetazolamide (Negative/Reference).[1]

Protocol B: Monoamine Transporter Binding (Radioligand)

Objective: Assess affinity for SERT, NET, and DAT.

  • Tissue Preparation: Rat brain synaptosomes (Striatum for DAT, Cortex for SERT/NET).[1]

  • Radioligands:

    • 
      -Citalopram (SERT)[1]
      
    • 
      -Nisoxetine (NET)[1]
      
    • 
      -Win35,428 (DAT)
      
  • Procedure:

    • Incubate tissue with radioligand and test compound (1 nM - 100 µM) for 60 min at 4°C.[1]

    • Terminate via rapid vacuum filtration.[1]

    • Count radioactivity via liquid scintillation.[1]

  • Analysis: Calculate

    
     values. A 
    
    
    indicates significant biological relevance.[1][5]

Synthesis Pathway (Reference)

For researchers needing to synthesize fresh material for validation, the standard retrosynthetic approach involves chlorosulfonation followed by reductive amination.

SynthesisStartAcetophenoneStep1Chlorosulfonation(ClSO3H)Start->Step1Inter13-Acetylbenzene-sulfonyl chlorideStep1->Inter1Step2Amination(MeNH2)Inter1->Step2Inter23-Acetyl-N-methyl-benzenesulfonamideStep2->Inter2Step3Reductive Amination(NH4OAc, NaBH3CN)Inter2->Step3Final3-(1-aminoethyl)-N-methylbenzene-1-sulfonamideStep3->Final

Figure 2: Proposed synthetic route from acetophenone precursors.

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link

  • Glennon, R. A., et al. (2002). Binding of phenylalkylamine derivatives at 5-HT2A and 5-HT2C receptors. Journal of Medicinal Chemistry, 45(9), 1866-1878.[1] Link

  • Sippl, W., et al. (2017). Structure-activity relationships of sulfonamides as carbonic anhydrase inhibitors. Current Medicinal Chemistry, 24(10). Link

  • Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. (Context: Bioisosteres of sulfonamides in CNS). Link

  • BLD Pharm. (n.d.).[1] Product Datasheet: 3-(1-Aminoethyl)benzenesulfonamide. (Confirming chemical availability and basic properties). Link

Technical Guide: Solubility and Stability Profiling of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide

[1]

MW:1

Executive Summary & Molecular Architecture[1]

The target molecule contains two distinct ionizable centers that dictate its solubility and stability profile:

  • Basic Center: The primary aliphatic amine on the ethyl side chain (

    
    ).
    
  • Weakly Acidic Center: The N-methyl sulfonamide moiety (

    
    ).[1]
    

Critical Insight: Unlike primary sulfonamides (


cationneutral zwitterion-like species
Structural Vulnerabilities (Stability CQAs)
  • Benzylic C-H Bond: Susceptible to radical autoxidation, leading to ketone formation (acetophenone derivative).

  • Chiral Center: The 1-aminoethyl carbon is chiral.[1] Harsh acidic/basic conditions may induce racemization via a carbocation or carbanion intermediate, stabilized by the aromatic ring.

  • Sulfonamide Bond: Generally robust, but susceptible to hydrolysis under extreme acidic stress (

    
     HCl, reflux).
    

Solubility Profiling: Protocols & Causality

Theoretical pH-Solubility Profile

The solubility (


1
  • pH < 7: Solubility is driven by protonation of the primary amine (

    
    ).[1]
    
  • pH 8–10: Solubility reaches a minimum (

    
    ) as the molecule neutralizes.
    
  • pH > 11: Solubility increases slightly due to deprotonation of the sulfonamide nitrogen (

    
    ), though this effect is weak due to the high 
    
    
    .
Experimental Protocol: Thermodynamic Solubility (Shake-Flask)

Standard: OECD Guideline 105 / USP <1236>[1]

Objective: Determine equilibrium solubility across the physiological pH range.

Workflow:

  • Preparation: Excess solid (approx. 10 mg) is added to 1 mL of buffer solutions (pH 1.2, 4.5, 6.8, 7.4, 10.0).

  • Equilibration: Samples are agitated at 37°C for 24 hours, then settled for 4 hours.

  • Phase Separation: Centrifugation at 10,000 rpm for 10 mins (filtration is avoided initially to prevent drug adsorption to filter membranes).

  • Quantification: Supernatant analyzed via HPLC-UV (254 nm).

  • pH Verification: The pH of the supernatant must be measured at the end of the experiment. If the pH shifted >0.1 units, the buffer capacity was insufficient; repeat with stronger buffer.

Data Presentation Template:

MediumTarget pHFinal pHSolubility (mg/mL)Dominant Species
0.1N HCl1.21.22> 50.0Cationic (

)
Acetate Buffer4.54.51HighCationic/Eq.[1] Mix
Phosphate Buffer6.86.85Low (

)
Neutral
Phosphate Buffer7.47.38Low (

)
Neutral
Borate Buffer10.09.95Low/ModerateNeutral/Anionic

Stability Studies: Forced Degradation (Stress Testing)

Authoritative Grounding: Per ICH Q1A (R2) , stress testing identifies degradation products and validates the "stability-indicating" nature of the analytical method.

Degradation Pathways Visualization

The following diagram illustrates the logical flow of stress testing and the specific chemical degradation pathways for this sulfonamide-amine scaffold.

StabilityPathwaysParentParent MoleculeThis compoundOxidationOxidative Stress(H2O2 / AIBN)Parent->OxidationAcidAcidic Hydrolysis(1N HCl, 60°C)Parent->AcidBaseBasic Hydrolysis(1N NaOH, 60°C)Parent->BasePhotoPhotolysis(UV/Vis)Parent->PhotoDeg_N_OxideDegradant A:N-Oxide (Amine oxidation)Oxidation->Deg_N_OxidePeroxide attackDeg_KetoneDegradant B:Acetophenone deriv.(Benzylic oxidation)Oxidation->Deg_KetoneRadical mechanismDeg_SulfAcidDegradant C:Sulfonic Acid + Methylamine(S-N cleavage)Acid->Deg_SulfAcidHydrolysis (Slow)Deg_RacemateDegradant D:Racemization(Chiral inversion)Base->Deg_RacemateProton abstractionPhoto->Deg_KetoneRadical mechanism

Figure 1: Predicted degradation pathways under ICH stress conditions.[1] Blue indicates parent; Red/Yellow/Green indicate stress types; Grey indicates products.

Detailed Stress Protocols
A. Oxidative Stress (Radical & Nucleophilic)
  • Rationale: The primary amine is electron-rich, and the benzylic position is prone to hydrogen atom abstraction.

  • Protocol:

    • Dissolve 1 mg/mL sample in Acetonitrile/Water (50:50).

    • Add 3%

      
       (Nucleophilic oxidation) and incubate at RT for 24h.
      
    • Parallel Arm: Add AIBN (Azobisisobutyronitrile) to test radical susceptibility (simulating excipient impurities).

  • Expected Outcome: Formation of N-oxides (+16 Da) and Acetophenone derivative (-1 Da, -2H +O, oxidative deamination).[1]

B. Hydrolytic Stress (Acid/Base)
  • Rationale: Sulfonamides are generally stable, but the N-methyl bond can cleave under rigorous conditions.

  • Protocol:

    • Acid: 1N HCl at 60°C for 48 hours.

    • Base: 1N NaOH at 60°C for 48 hours.

    • Neutral: Water at 60°C (Control).

  • Self-Validating Check: Calculate Mass Balance.

    
    
    Target: 95% - 105%.[1] If <95%, volatile degradants or non-chromophoric products are formed.
    
C. Photostability (ICH Q1B)
  • Rationale: Aromatic sulfonamides absorb UV light and can undergo S-N bond homolysis.

  • Protocol: Expose solid sample (thin layer) and solution to 1.2 million lux hours and 200 Wh/m² UV.

  • Critical Control: Use a "Dark Control" (sample wrapped in foil) alongside the exposed sample to distinguish thermal degradation from photodegradation.

Analytical Methodology (HPLC-UV/MS)

To successfully monitor these studies, a gradient HPLC method compatible with Mass Spectrometry is required.

  • Column: C18 Reverse Phase (e.g., Waters XSelect CSH C18), 3.5 µm, 4.6 x 100 mm.

    • Why? The CSH (Charged Surface Hybrid) technology provides better peak shape for basic amines like this molecule at low pH.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 15 minutes.

  • Detection:

    • UV: 254 nm (Aromatic ring).

    • MS: ESI Positive Mode (Monitor [M+H]+ = 215.1).

References

  • International Council for Harmonisation (ICH). (2003).[2] Stability Testing of New Drug Substances and Products Q1A(R2).[2][3] Retrieved from [Link]

  • International Council for Harmonisation (ICH). (1996). Photostability Testing of New Drug Substances and Products Q1B. Retrieved from [Link]

  • Loftsson, T., & Hreinsdóttir, D. (2006). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 7(1), E29. Retrieved from [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press.
  • Giles, R. G., & Grinham, A. R. (1986). The stability of sulfonamides in aqueous solution. Journal of Pharmacy and Pharmacology. (Foundational chemistry on sulfonamide hydrolysis kinetics).

Technical Guide: Stereoisomers of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide , a critical pharmacophore bridging the structural classes of phenethylamines and benzenesulfonamides.[1][2] Characterized by a chiral center at the benzylic position, this molecule exists as two distinct stereoisomers: (


Its structural motif—a meta-substituted benzene ring bearing a sulfonamide and a chiral primary amine—is highly relevant in the development of Carbonic Anhydrase Inhibitors (CAIs) , Urea Transporter (UT) inhibitors , and potential CNS-active agents.[2] This guide details the stereochemical definition, asymmetric synthesis, chiral resolution, and analytical validation required for high-fidelity research applications.

Chemical Identity & Stereochemistry[2][3][4][5][6]

Structural Nomenclature
  • IUPAC Name: this compound[1][2]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 228.29 g/mol [1][2]

  • Key Functional Groups:

    • Secondary Sulfonamide (

      
      ): Lipophilic, H-bond donor/acceptor.[1][2]
      
    • Primary Amine (

      
      ): Basic, ionizable, site of chirality.[2]
      
Stereochemical Assignment

The chirality arises at the benzylic carbon of the ethyl side chain.[2] Using the Cahn-Ingold-Prelog (CIP) priority rules, the substituents are ranked by atomic number of the atom directly attached to the chiral center:

  • 
     (Nitrogen, Z=7)[2]
    
  • 
     (Aromatic Ring Carbon, Z=6, bonded to C, C, H)[2]
    
  • 
     (Methyl Carbon, Z=6, bonded to H, H, H)[2]
    
  • 
     (Hydrogen, Z=1)[2][3]
    

Configuration:

  • (

    
    )-Isomer:  Counter-clockwise arrangement (1 
    
    
    2
    
    
    3) with H in back.[1][2]
  • (

    
    )-Isomer:  Clockwise arrangement (1 
    
    
    2
    
    
    3) with H in back.[1][2]

Table 1: Physiochemical Properties (Calculated)

PropertyValueRelevance
LogP ~0.9 - 1.2Moderate lipophilicity; CNS penetrant potential.[1][2]
pKa (Amine) ~9.0 - 9.5Protonated at physiological pH.[1][2]
pKa (Sulfonamide) ~10.0 - 10.5Generally neutral at physiological pH.[1][2]
H-Bond Donors 2Critical for active site binding (e.g., Zn²⁺ coordination).[2]
PSA (Polar Surface Area) ~70 ŲGood oral bioavailability profile.[2]

Synthetic Pathways[2][7][8]

To ensure high enantiomeric excess (ee), two primary routes are recommended: Asymmetric Reductive Amination (for de novo chiral synthesis) and Classical Resolution (for bulk racemic preparation).[2]

Route A: Asymmetric Synthesis via Ellman’s Auxiliary

This method is preferred for generating high-purity enantiomers without the yield loss associated with resolution.[1][2] It utilizes tert-butanesulfinamide (Ellman's reagent) to direct the stereochemistry of the imine reduction.[1][2]

Mechanism:

  • Precursor Formation: 3-acetylbenzenesulfonyl chloride is reacted with methylamine to form the ketone intermediate.[1][2]

  • Condensation: The ketone condenses with (

    
    )- or (
    
    
    )-tert-butanesulfinamide using
    
    
    as a Lewis acid/dehydrating agent.[1][2]
  • Diastereoselective Reduction: The resulting

    
    -sulfinyl imine is reduced with L-Selectride or 
    
    
    .[1][2] The bulky chiral auxiliary blocks one face of the imine, forcing hydride attack from the opposite side.
  • Deprotection: Acidic hydrolysis (HCl/MeOH) removes the sulfinyl group, yielding the chiral amine salt.[2]

Route B: Racemic Synthesis & Resolution

For scale-up where cost is a driver, a racemic synthesis followed by diastereomeric salt crystallization is viable.[2]

  • Reductive Amination: 3-acetyl-N-methylbenzenesulfonamide +

    
     + 
    
    
    .[1][2]
  • Resolution: Use of (

    
    )-(+)-Tartaric acid  or (
    
    
    )-(-)-Tartaric acid
    to form diastereomeric salts. The (
    
    
    )-amine/(
    
    
    )-tartrate salt typically exhibits differential solubility in ethanol/water mixtures compared to the (
    
    
    )-amine salt.[1][2]
Visualized Workflow (DOT Diagram)

SynthesisPathwayscluster_AsymmetricRoute A: Asymmetric Synthesis (Ellman)cluster_RacemicRoute B: Racemic ResolutionStartStarting Material:3-Acetylbenzenesulfonyl ChlorideStep1Sulfonamide Formation(MeNH2, THF, 0°C)Start->Step1KetoneIntermediate:3-Acetyl-N-methylbenzenesulfonamideStep1->KetoneEllmanCondCondensation:(R)-t-butylsulfinamideTi(OEt)4Ketone->EllmanCondHigh Purity PathRacemicRedReductive Amination:NH4OAc, NaBH3CNKetone->RacemicRedBulk PathImineChiral N-Sulfinyl ImineEllmanCond->ImineReductReduction:NaBH4 or L-Selectride(Diastereoselective)Imine->ReductHydrolysisDeprotection:HCl / MeOHReduct->HydrolysisPureEnantTarget:(S)-3-(1-aminoethyl)-...(>98% ee)Hydrolysis->PureEnantRacemateRacemic Mixture(R/S)RacemicRed->RacemateSaltFormSalt Formation:(L)-Tartaric AcidRacemate->SaltFormCrystFractional Crystallization(EtOH/H2O)SaltForm->CrystFreeBaseBasification:NaOHCryst->FreeBaseResolvedResolved EnantiomerFreeBase->Resolved

Figure 1: Dual-pathway synthesis strategy comparing asymmetric induction (Route A) and classical resolution (Route B).

Analytical Validation & Quality Control

Trustworthiness in stereochemical research relies on rigorous validation.[2] The following protocols are self-validating systems.

Chiral HPLC Method

To determine Enantiomeric Excess (ee), normal-phase chiral HPLC is the gold standard.[2]

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).[1][2]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1][2]

    • Note: Diethylamine (DEA) is critical to suppress peak tailing caused by the primary amine interacting with silanol groups.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm (Benzene ring absorption).[2]

  • Expected Retention: The (

    
    ) and (
    
    
    ) isomers will typically separate with a resolution factor (
    
    
    ) > 1.5.[2]
NMR Spectroscopy

While standard

2
  • Protocol: React a small sample of the amine with Mosher's Acid Chloride ((

    
    )-(-)-MTPA-Cl).[1][2]
    
  • Observation: The resulting diastereomeric amides will show distinct chemical shifts for the methyl doublet of the ethyl group in

    
    -NMR, allowing integration to determine ratios.
    

Pharmacological Relevance[2][4][9][10][11][12]

The this compound scaffold possesses high "druggability" due to its dual functionality.

Carbonic Anhydrase Inhibition (CAI)

Sulfonamides are the classic pharmacophore for CA inhibition.[2] The primary amine on the meta tail provides a "handle" that can extend out of the active site or interact with hydrophilic residues near the entrance of the enzyme pocket.

  • Mechanism: The sulfonamide nitrogen (deprotonated) coordinates to the Zinc (

    
    ) ion in the enzyme active site.[2]
    
  • Stereo-effect: The (

    
    )- or (
    
    
    )-methyl group will dictate the steric clash with hydrophobic pockets (e.g., Phe131 in hCAII).[1][2] Stereospecific binding often results in a 10-100 fold difference in
    
    
    (inhibition constant).[1][2]
CNS Activity

The 1-aminoethylbenzene moiety is structurally homologous to amphetamine .[1][2]

  • Meta-substitution: Unlike para-substituted amphetamines (often psychostimulant), meta-substituted analogs often show altered selectivity for monoamine transporters (SERT/NET vs DAT).[1][2]

  • Sulfonamide Effect: The polar sulfonamide group reduces blood-brain barrier (BBB) permeability compared to the parent hydrocarbon, potentially restricting effects to the periphery or requiring specific transport mechanisms.[2]

Experimental Protocols

Protocol 5.1: Synthesis of 3-acetyl-N-methylbenzenesulfonamide
  • Charge: Dissolve 3-acetylbenzenesulfonyl chloride (1.0 eq) in anhydrous THF under

    
    . Cool to 0°C.[1][2]
    
  • Addition: Add methylamine (2.0 M in THF, 1.1 eq) dropwise over 30 mins. Add Triethylamine (1.2 eq) as a scavenger.[2]

  • Monitor: Stir at RT for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).[2]

  • Workup: Quench with water. Extract with EtOAc (3x).[2] Wash organics with 1N HCl, then Brine.[2] Dry over

    
    .[2]
    
  • Yield: Expect >90% yield of white solid.

Protocol 5.2: Ellman Condensation (Asymmetric)[1][2]
  • Mix: Combine ketone from 5.1 (1.0 eq), (

    
    )-t-butanesulfinamide (1.1 eq), and 
    
    
    (2.0 eq) in dry THF.
  • Reflux: Heat to 70°C for 16 hours.

  • Reduction: Cool to -48°C. Add L-Selectride (1.0 M in THF, 1.5 eq) slowly. Stir 2 hours.

  • Quench: Add saturated

    
     solution. The Titanium salts will precipitate (thick white paste).[2] Filter through Celite.[2]
    
  • Hydrolysis: Treat the filtrate with 4M HCl in Dioxane/MeOH for 1 hour to remove the sulfinyl group.

  • Isolation: Basify to pH 10 with NaOH. Extract free amine into DCM.[2]

References

  • Vertex AI Search . (2025).[2] Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II. PubMed.[2][4] [Link]2]

  • Vertex AI Search . (2025).[2] Chiral resolution method of N-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives. Google Patents (EP3162793A1).[2] 2]

  • Vertex AI Search . (2025).[2][5] Druggability Studies of Benzene Sulfonamide Substituted Diarylamide (E3) as a Novel Diuretic. MDPI Biomedicines.[2] [Link]2]

  • Vertex AI Search . (2025). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. NIH/PubMed Central.[2] [Link]2]

  • Vertex AI Search . (2025). PubChem Compound Summary for CID 78858, N-Methylbenzenesulfonamide. PubChem.[2] [Link]2]

Methodological & Application

experimental protocol for using 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

High-Throughput Scaffold Utilization in Fragment-Based Drug Discovery (FBDD)

Executive Summary & Chemical Profile[1][2][3]

This technical guide details the experimental protocols for utilizing 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide (hereafter referred to as Scaffold-A ) as a chiral building block in drug discovery.

Scaffold-A is a "privileged structure" in medicinal chemistry, combining a sulfonamide moiety (classic bioisostere for carboxylic acids, hydrogen bond acceptor) with a chiral benzylic amine (versatile handle for diversification). Its primary utility lies in Fragment-Based Drug Discovery (FBDD) targeting kinases, carbonic anhydrases, and GPCRs.

Chemical Profile
PropertySpecification
IUPAC Name This compound
Molecular Weight 214.28 g/mol
Key Functionality

Amine (Nucleophile), Sulfonamide (H-bond donor/acceptor)
Chirality Contains 1 chiral center (C

to amine). Usually supplied as racemate or enantiopure (R/S).
Solubility High in DMSO, MeOH, DMF; Moderate in DCM; Low in Water (pH > 8).
pKa (Calc) ~9.5 (Amine), ~10.2 (Sulfonamide NH - masked by methyl)

Pre-Experimental Handling: Stability & Storage

Expert Insight: Primary benzylic amines are susceptible to carbamate formation upon exposure to atmospheric


. The sulfonamide group adds polarity, making the compound hygroscopic.
  • Storage: Store at -20°C under Argon/Nitrogen atmosphere.

  • Handling: Allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Re-purification: If the compound appears as a sticky gum rather than a solid, it has likely absorbed water/CO2. Dissolve in EtOAc, wash with 1M NaOH (to break carbamates), dry over

    
    , and concentrate.
    

Protocol A: Enzymatic Kinetic Resolution (Chiral Purification)

Context: Many commercial sources supply Scaffold-A as a racemic mixture. For biological assays, enantiopurity is non-negotiable. This protocol uses Candida antarctica Lipase B (CAL-B) for the kinetic resolution of the racemate, a method superior to fractional crystallization for this scale.

Materials
  • Substrate: Racemic Scaffold-A (1.0 eq)

  • Enzyme: Immobilized CAL-B (Novozym 435) (50% w/w relative to substrate)

  • Acyl Donor: Isopropyl acetate (Solvent & Reactant) or Ethyl Acetate

  • Solvent: MTBE (Methyl tert-butyl ether) - promotes high enantioselectivity (E-value)

Step-by-Step Methodology
  • Dissolution: Dissolve 500 mg of racemic Scaffold-A in 10 mL of anhydrous MTBE.

  • Acyl Donor Addition: Add 3.0 equivalents of Isopropyl Acetate.

  • Enzyme Activation: Add 250 mg of Novozym 435 beads.

  • Incubation: Shake at 250 rpm at 30°C.

    • Mechanism:[1][2] The lipase selectively acetylates the (R)-enantiomer of the amine, leaving the (S)-enantiomer as the free amine.

  • Monitoring: Monitor via Chiral HPLC (Daicel Chiralpak AD-H column) every 2 hours until conversion reaches 50%.

  • Termination: Filter off the enzyme beads.

  • Separation:

    • Partition the filtrate between EtOAc and 1M HCl.

    • Aqueous Layer: Contains (S)-Scaffold-A (protonated). Basify with NaOH and extract to recover pure (S)-amine.

    • Organic Layer: Contains (R)-N-acetyl-Scaffold-A . Hydrolyze (6M HCl, reflux, 4h) to recover pure (R)-amine.

Visualization: Kinetic Resolution Workflow

KineticResolution Racemate Racemic Scaffold-A (R/S Mixture) Reaction Enzymatic Acylation (CAL-B + Isopropyl Acetate) Racemate->Reaction Dissolve in MTBE Filter Filtration (Remove Enzyme) Reaction->Filter 50% Conversion Partition Acid/Base Extraction Filter->Partition ProductS (S)-Scaffold-A (Free Amine) Partition->ProductS Aqueous Phase (pH < 2) ProductR (R)-Acetamide (Derivatized) Partition->ProductR Organic Phase

Figure 1: Workflow for the enzymatic kinetic resolution of Scaffold-A to obtain enantiopure building blocks.

Protocol B: High-Throughput Amide Library Synthesis

Context: The primary utility of Scaffold-A is as a "warhead" or "linker" in library synthesis. The following protocol utilizes HATU activation, which minimizes racemization of the chiral center during coupling.

Materials
  • Scaffold: Enantiopure Scaffold-A (1.0 eq)

  • Carboxylic Acids: Diverse library (R-COOH) (1.2 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology
  • Preparation: Prepare a 0.2 M stock solution of Scaffold-A in DMF.

  • Activation: In a 96-well deep-well plate, add:

    • 100 µL of Carboxylic Acid stock (0.24 M in DMF).

    • 100 µL of HATU stock (0.24 M in DMF).

    • 50 µL of DIPEA (1.2 M in DMF).

    • Shake for 10 minutes to form the Active Ester.

  • Coupling: Add 100 µL of Scaffold-A stock (0.2 M) to each well.

  • Reaction: Seal plate and shake at Room Temperature for 12 hours.

  • Workup (Solid Phase Extraction - SPE):

    • Use SCX-2 (Strong Cation Exchange) cartridges.

    • Load reaction mixture.[2][3][4]

    • Wash with MeOH (removes acids/HATU byproducts).

    • Elute with 2M

      
       in MeOH (releases product).
      
  • QC: Evaporate solvent and analyze via LC-MS.

Visualization: Library Synthesis Logic

LibrarySynthesis Scaffold Scaffold-A (Chiral Amine) Coupling Amide Coupling (12h, RT) Scaffold->Coupling Acids Carboxylic Acid Library (R-COOH) Activation Activation (HATU + DIPEA) Acids->Activation Activation->Coupling Purification SCX-2 SPE Purification (Catch & Release) Coupling->Purification Final Sulfonamide-Amide Library (>95% Purity) Purification->Final

Figure 2: Parallel synthesis workflow for generating amide derivatives of Scaffold-A.

Analytical Validation (Self-Validating Systems)

To ensure the trustworthiness of your data, every batch must pass the following QC thresholds.

QC Table: Acceptance Criteria
TestMethodAcceptance CriteriaRationale
Purity UPLC-MS (254 nm)> 95% AreaRemoves false positives in bioassays.
Chiral Purity Chiral HPLC (AD-H)> 98% eeEnantiomers often have opposing biological effects.
Identity 1H-NMR (DMSO-d6)Integral ratio 3:1 (Methyl:Methine)Confirms N-methyl vs. N-H sulfonamide status.
Troubleshooting Guide
  • Low Yield in Coupling: If the carboxylic acid is sterically hindered, switch from HATU to COMU or generate the Acid Chloride in situ.

  • Racemization: If ee drops < 90% after coupling, lower the reaction temperature to 0°C and use PyBOP instead of HATU.

References

  • Gotor-Fernández, V., et al. (2006). "Preparation of Chiral Amines via Enzymatic Kinetic Resolution." Chemical Reviews.

  • Supuran, C. T. (2008). "Sulfonamides as Carbonic Anhydrase Inhibitors." Nature Reviews Drug Discovery.

  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry.

  • Dunetz, J. R., et al. (2016). "Amide Bond Formation in Pharmaceutical Manufacturing." Organic Process Research & Development.

Sources

Application Note: Biological Profiling & Fragment-Based Screening of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a technical guide for the evaluation and utilization of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide (referred to herein as Fragment A-72 ) in drug discovery workflows.

Given the compound's structure—a chiral


-methylbenzylamine core coupled with a meta-sulfonamide—it is classified as a Privileged Scaffold  in Fragment-Based Drug Discovery (FBDD). It possesses the key pharmacophores required for binding Carbonic Anhydrases (CA) , Kinases (ATP-site) , and GPCRs (Monoaminergic) .[1]

Executive Summary

This compound represents a high-value "seed" scaffold for medicinal chemistry. Unlike large, complex drug molecules, this fragment is designed to probe biological pockets with low affinity but high "Ligand Efficiency" (LE).[1] Its specific applications in biological assays are threefold:

  • Fragment Screening (SPR/NMR): Detecting weak binding (

    
     > 10 
    
    
    
    M) to druggable targets.[1]
  • Carbonic Anhydrase Profiling: Assessing sulfonamide-zinc coordination.

  • Chemoinformatic Library Expansion: Utilizing the primary amine for rapid SAR (Structure-Activity Relationship) exploration.

Chemical Properties & Handling[1]

  • Molecular Weight: 228.29 g/mol [1]

  • pKa (Calculated): ~9.5 (Amine), ~10.2 (Sulfonamide NH - Note: N-methylation reduces acidity compared to primary sulfonamides).[1]

  • Solubility: High in DMSO (>100 mM); Moderate in aqueous buffer (pH < 7).[1]

  • Storage: -20°C, desiccated. Hygroscopic amine salt form is common.[1]

Critical Handling Note: The chiral center at the ethyl-amine position (1-aminoethyl) dictates 3D spatial arrangement. Ensure you are using the enantiomerically pure form (R or S) for biological assays, as the racemate will yield averaged potency data that obscures the true "eutomer" (active enantiomer).[1]

Application I: Surface Plasmon Resonance (SPR) Fragment Screening

Objective: To detect low-affinity binding of the fragment to a target protein (e.g., Kinase or Protease) using a label-free biophysical assay.[1]

Rationale

Small fragments like A-72 often bind with fast on/off rates and weak affinity (


 in high 

M to mM range).[1] Traditional IC

assays may miss these interactions.[1] SPR is the gold standard for validating such "hits."[1]
Protocol: Clean Screen SPR Assay

Equipment: Biacore 8K or S200 (Cytiva) Sensor Chip: CM5 (Carboxymethylated dextran)[1]

Step-by-Step Methodology:

  • Protein Immobilization:

    • Dilute target protein to 20

      
      g/mL in Acetate buffer (pH 4.5 or 5.0).[1]
      
    • Immobilize via standard Amine Coupling (EDC/NHS chemistry) to a density of 3000–5000 RU (high density required for small molecule detection).[1]

    • Reference Channel: Block with Ethanolamine without protein.[1]

  • Sample Preparation:

    • Prepare a 200 mM stock of A-72 in 100% DMSO.

    • Dilute to a top concentration of 500

      
      M in Running Buffer (PBS-P+: 20 mM Phosphate, 150 mM NaCl, 0.05% Tween-20, 5% DMSO).[1]
      
    • Solvent Correction: Prepare a DMSO calibration curve (4.5% to 5.5% DMSO) to correct for bulk refractive index shifts.[1]

  • Injection Cycle:

    • Flow Rate: 30

      
      L/min.[1]
      
    • Contact Time: 60 seconds (association).

    • Dissociation Time: 60 seconds.

    • Regeneration: None usually required for fragments (fast off-rate); if needed, use a brief pulse of 10 mM NaOH.[1]

  • Data Analysis:

    • Zero-process: Subtract Reference Channel and Buffer Blanks.

    • Fit steady-state affinity (

      
       vs. Concentration) to the Langmuir 1:1 binding model to determine 
      
      
      
      .[1]

Success Criteria:

  • Square-wave binding sensorgram (indicates fast kinetics typical of fragments).[1]

  • No super-stoichiometric binding (Rmax should match theoretical calculated Rmax).

Application II: Carbonic Anhydrase (CA) Inhibition Assay

Objective: To evaluate the sulfonamide moiety's ability to coordinate the Zinc ion in the CA active site.[1]

Rationale

Primary sulfonamides (


) are potent CA inhibitors.[1] The 

-methyl group in A-72 (

) sterically hinders this interaction, often reducing potency.[1] However, this makes A-72 an excellent selectivity probe or a starting point for isoform-selective inhibitors (e.g., targeting CA IX over CA II).[1]
Protocol: Esterase Activity Colorimetric Assay

Mechanism: CA catalyzes the hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol (yellow, Abs 400 nm).[1]

Reagents:

  • Enzyme: Recombinant Human Carbonic Anhydrase II (hCAII).[1]

  • Substrate: 4-Nitrophenyl acetate (4-NPA), 1 mM in Ethanol.[1]

  • Buffer: 12.5 mM Tris-SO

    
    , pH 7.6.
    

Workflow:

  • Plate Setup: Use a 96-well clear microplate.

  • Incubation:

    • Add 80

      
      L Buffer.[1]
      
    • Add 10

      
      L Enzyme solution (50 units/mL).
      
    • Add 10

      
      L of Compound A-72 (dilution series: 1 mM to 1 
      
      
      
      M).[1]
    • Control: Acetazolamide (positive control).[1]

    • Incubate for 15 minutes at 25°C to allow equilibration.

  • Reaction Start:

    • Add 100

      
      L of Substrate Solution (freshly prepared).[1]
      
  • Measurement:

    • Monitor Absorbance at 400 nm kinetically for 30 minutes (read every 30s).

  • Calculation:

    • Calculate the initial velocity (

      
      ) from the linear portion of the curve.[1]
      
    • Determine % Inhibition

      
      .[1]
      

Application III: Synthetic Library Generation (Chemoinformatics)

Objective: To utilize the reactive amine handle of A-72 to generate a "SAR by Catalog" library.

Rationale

The primary value of A-72 is as a scaffold.[1] The amine can be coupled to diverse carboxylic acids to probe the "P-site" (peripheral pocket) of a target protein while the sulfonamide anchors the molecule.[1]

Visual Workflow (DOT Diagram):

Library_Synthesis cluster_0 Lead Optimization Cycle Scaffold Scaffold A-72 (Amine + Sulfonamide) Coupling Amide Coupling (HATU/DIPEA) Scaffold->Coupling Reagents Acid Chlorides / Carboxylic Acids (Diversity Elements) Reagents->Coupling Library Focused Library (50-100 Analogs) Coupling->Library Parallel Synthesis Screening Biological Screening (IC50 Determination) Library->Screening Hit Expansion

Caption: Workflow for expanding Fragment A-72 into a lead-like library via amide coupling.

Protocol: High-Throughput Amide Coupling
  • Reaction: Mix 0.1 mmol A-72 (HCl salt) + 0.1 mmol Carboxylic Acid (R-COOH) + 0.11 mmol HATU + 0.3 mmol DIPEA in 1 mL DMF.

  • Conditions: Shake at Room Temperature for 16 hours.

  • Purification: SCX-2 (Strong Cation Exchange) cartridges.

    • Load reaction mixture.[1]

    • Wash with MeOH (removes acids/DMF).[1]

    • Elute product with 2M NH

      
       in MeOH.
      
  • Result: Clean amide derivatives ready for screening.

Structural Biology & Mechanism

The following diagram illustrates how Fragment A-72 potentially interacts with key residues in a generic Kinase ATP-pocket, justifying its use in kinase screening.

Interaction_Map cluster_compound Fragment A-72 Sulfonamide Sulfonamide Oxygen (H-Bond Acceptor) Lysine Catalytic Lysine (Conserved) Sulfonamide->Lysine H-Bond Amine Ethyl-Amine (Cationic Center) Aspartate Aspartate (DFG motif) Amine->Aspartate Salt Bridge Ring Benzene Ring (Hydrophobic) Hinge Hinge Region (Backbone NH) Ring->Hinge Pi-Stacking / vdW

Caption: Predicted binding mode of A-72 in a kinase active site, highlighting the salt bridge and H-bond potential.

References

  • Erlanson, D. A., et al. (2016).[1] "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 15(9), 605-619.[1] Link

  • Supuran, C. T. (2008).[1] "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link

  • Scott, D. E., et al. (2012).[1] "Fragment-based approaches in drug discovery and chemical biology." Biochemistry, 51(25), 4990-5003.[1] Link[1]

  • PubChem Compound Summary. "4-(2-Aminoethyl)benzenesulfonamide" (Structural Analog). Link[1]

Sources

Application Note: 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide as a Fragment Probe

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the use of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide (CAS 1041552-86-6), a specialized chemical fragment probe used primarily in Fragment-Based Drug Discovery (FBDD) .

This guide treats the molecule as a privileged scaffold probe , utilized to interrogate protein binding sites (specifically kinases, GPCRs, and metalloenzymes) via biophysical screening methods like Surface Plasmon Resonance (SPR) and X-ray Crystallography.

Introduction & Core Utility

This compound (MW: 214.28 Da) is a high-value chemical fragment probe designed for the structural interrogation of protein active sites. Unlike high-affinity "inhibitor" probes (which bind in the nanomolar range), this molecule is a low-affinity, high-efficiency binder (typically


M to mM affinity).

Its utility lies in its Ligand Efficiency (LE) and specific pharmacophore arrangement:

  • Primary Amine (Chiral): Mimics the key hydrogen-bonding interactions of biological substrates (e.g., ATP adenine N1/N6, or neurotransmitter amines).

  • N-methyl Sulfonamide: Acts as a polar "anchor" that can engage backbone amides or solvent networks, while avoiding the strong zinc-binding dominance of primary sulfonamides (making it a selectivity probe against Carbonic Anhydrases).

  • Benzene Linker: Provides a rigid scaffold for

    
    -
    
    
    
    stacking interactions (e.g., with Phenylalanine or Tyrosine gatekeepers).
Primary Applications
  • Fragment-Based Screening (FBS): Identification of "hot spots" on protein surfaces using SPR or NMR.

  • X-ray Crystallography: Soaking experiments to map cryptic binding pockets.

  • Chemical Evolution: Serving as a "starting point" for growing high-affinity inhibitors for Kinases (e.g., ROCK, PKA) and GPCRs.

Physicochemical Properties & Handling

PropertyValuebiological Implication
CAS Number 1041552-86-6Unique Identifier
Molecular Weight 214.28 g/mol Ideal for fragment screening (Rule of 3 compliant)
Solubility (DMSO) > 100 mMSuitable for high-concentration acoustic dispensing
Solubility (Aq. Buffer) ~5-10 mM (pH 7.4)High solubility due to protonated amine
cLogP ~0.8 (Est.)Low lipophilicity reduces non-specific binding
pKa (Amine) ~9.5Protonated (+1 charge) at physiological pH
pKa (Sulfonamide) ~11.0Neutral H-bond donor at physiological pH
Handling & Storage Protocol
  • Stock Preparation: Dissolve powder in 100% DMSO to a concentration of 100 mM or 200 mM .

    • Note: High concentration is critical for fragment screens where final assay concentration may be 1-5 mM.

  • Storage: Aliquot into single-use vials (e.g., 20

    
    L) and store at -20°C . Avoid repeated freeze-thaw cycles to prevent precipitation or hydration.
    
  • Quality Control: Verify integrity via LC-MS every 6 months. The sulfonamide bond is stable, but the primary amine can oxidize if left exposed to air in solution for prolonged periods.

Experimental Protocols

Protocol A: Surface Plasmon Resonance (SPR) Screening

Objective: To detect weak binding events (


 > 10 

M) and validate the probe's interaction with a target protein (e.g., a Kinase).

Reagents:

  • CM5 or Ni-NTA Sensor Chip (Cytiva/Biacore).

  • Running Buffer: HBS-P+ (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% P20 surfactant) + 2-5% DMSO (Matched to sample).

Workflow:

  • Immobilization: Immobilize the target protein to a density of 3000-5000 RU .

    • Expert Insight: High density is required for fragments because the Rmax (theoretical max response) is low due to the low MW of the probe.

    • Formula:

      
      
      
  • Sample Preparation: Dilute the 100 mM DMSO stock into Running Buffer to create a concentration series: 0, 50, 100, 250, 500, 1000, 2000

    
    M .
    
    • Critical: Maintain constant DMSO concentration (e.g., 2%) across all samples and the running buffer to avoid "bulk refractive index" jumps.

  • Injection:

    • Contact Time: 30 seconds (Fast on/off rates are typical for fragments).

    • Dissociation Time: 15 seconds.

    • Flow Rate: 30

      
      L/min.
      
  • Data Analysis:

    • Perform Solvent Correction (using a DMSO calibration curve).

    • Fit data to a Steady State Affinity (1:1) model. Do not use kinetic fitting (ka/kd) as rates are likely too fast for the instrument to resolve.

Protocol B: X-ray Crystallography Soaking (Crystal Soaking)

Objective: To obtain a structural snapshot of the probe bound to the protein, guiding "fragment growing."

Workflow:

  • Crystal Growth: Grow apo-crystals of the target protein using standard hanging/sitting drop vapor diffusion.

  • Soak Solution Prep: Prepare a soaking solution containing the Mother Liquor + 10-50 mM Probe .

    • Step: Add the probe from a 200 mM DMSO stock. Ensure final DMSO < 10-15% to prevent crystal cracking.

  • Soaking:

    • Transfer crystals into the soaking drop.

    • Incubation Time: 1 hour to 24 hours.

    • Expert Insight: Start with 2 hours. If crystals crack, reduce concentration or use "step-soaking" (gradual increase).

  • Harvesting: Transfer crystal to a cryo-protectant solution (Mother Liquor + Probe + 20% Glycerol/PEG) for < 30 seconds, then flash cool in liquid nitrogen.

  • Data Collection: Collect X-ray diffraction data.

  • Refinement: Solve structure using Molecular Replacement. Look for Fo-Fc difference density in the active site corresponding to the probe.

Mechanism of Action & Visualization

The probe functions as a "chemical anchor." The 1-aminoethyl group typically mimics the ribose or base amines of ATP in kinases, while the sulfonamide extends into the "solvent front" or "back pocket," providing a vector for chemical elaboration.

Diagram: Fragment-Based Drug Discovery Workflow

The following diagram illustrates the logical flow of using this probe from screening to lead generation.

FBDD_Workflow Probe Probe: 3-(1-aminoethyl)-... (Fragment) Screen Biophysical Screen (SPR / NMR) Probe->Screen Input Target Target Protein (e.g., Kinase/GPCR) Target->Screen Input Hit Validated Hit (Kd: 100 µM - 2 mM) Screen->Hit Selection Structure X-ray Structure (Binding Mode) Hit->Structure Soaking Evolution Fragment Growing (Chemical Synthesis) Structure->Evolution Design Vector Evolution->Structure Iterative Cycle Lead Lead Compound (Kd: < 100 nM) Evolution->Lead Optimization

Caption: Workflow for utilizing this compound in a Fragment-Based Drug Discovery (FBDD) campaign.

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. Link

  • Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery." Nature Chemistry. Link

  • Diamond Light Source. (2023). "XChem: Fragment Screening Facility Protocols." Diamond.ac.uk. Link

  • PubChem Compound Summary. (2023). "CID 46875939: 3-(1-aminoethyl)-N-methylbenzenesulfonamide." National Center for Biotechnology Information. Link

  • Mashalidis, E. H., et al. (2013). "Fragment-based approaches to Enzyme Inhibition." Journal of Medicinal Chemistry. Link

Precision HTS Strategies for Sulfonamide Discovery: From Fragment to Lead

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sulfonamides remain a cornerstone pharmacophore in medicinal chemistry, serving as the structural backbone for antibiotics (sulfamethoxazole), diuretics (furosemide), and anti-glaucoma agents (acetazolamide). However, their physicochemical properties—specifically poor aqueous solubility and pH-dependent ionization—present unique challenges in High-Throughput Screening (HTS).

This guide moves beyond generic screening advice to address the specific "pain points" of sulfonamide libraries. We focus on two complementary assay formats: a Kinetic Colorimetric Assay (for primary screening of Carbonic Anhydrase inhibitors) and a Differential Scanning Fluorimetry (DSF) assay (for orthogonal biophysical validation).

Strategic Assay Design

The Target Landscape

While sulfonamides target dihydropteroate synthase (DHPS) in bacteria, the most common HTS campaigns focus on Carbonic Anhydrases (CAs) . CAs are zinc-metalloenzymes where the sulfonamide moiety acts as a zinc-binding group (ZBG), displacing a zinc-bound water molecule/hydroxide ion to inhibit catalysis.

The Solubility Paradox (Critical Consideration)

Sulfonamides are notoriously prone to precipitation in aqueous buffers, leading to "promiscuous" inhibition via aggregate formation rather than specific binding.

  • The Risk: Light scattering from micro-precipitates can mimic absorbance in colorimetric assays.

  • The Solution: Strict DMSO management. While many HTS assays tolerate 5-10% DMSO, sulfonamide screens should utilize acoustic liquid handling (e.g., Echo®) to minimize DMSO carryover to <1%, or use intermediate dilution plates to prevent "crashing out" upon direct addition to the buffer.

Visualizing the Mechanism

To understand the assay logic, we must visualize the interference points.

CA_Inhibition_Mechanism cluster_enzyme Enzyme Active Site CA Carbonic Anhydrase (Zn2+ Active Site) Zn_Water Zn2+ -- OH- CA->Zn_Water Product Product (p-Nitrophenol + H+) Zn_Water->Product Catalysis Complex Enzyme-Inhibitor Complex (Zn2+ -- NH-SO2-R) Zn_Water->Complex Inhibition Substrate Substrate (pNPA or CO2) Substrate->Zn_Water Hydrolysis Note Key HTS Readout: Absorbance @ 405nm (Detects Product) Product->Note Inhibitor Sulfonamide (R-SO2NH2) Inhibitor->Zn_Water Competition (Displaces OH-)

Figure 1: Mechanism of Action for Sulfonamide Inhibition of Carbonic Anhydrase. The sulfonamide anion displaces the zinc-bound water, locking the enzyme in an inactive state.

Protocol A: Kinetic Colorimetric Screening (Primary Screen)

Objective: Quantify inhibition of Human Carbonic Anhydrase II (hCA II) esterase activity.[1] Principle: hCA II hydrolyzes p-nitrophenyl acetate (pNPA) to p-nitrophenol (yellow). Inhibitors decrease the rate of yellow color formation (Absorbance @ 405 nm).

Reagents & Equipment[2]
  • Enzyme: Recombinant hCA II (Stock: 1 mg/mL in storage buffer).

  • Substrate: p-Nitrophenyl acetate (pNPA).[2] Note: Dissolve in acetonitrile, not DMSO, to prevent transesterification artifacts.

  • Buffer: 50 mM Tris-SO4, pH 7.6. (Chloride ions are weak inhibitors of CA; avoid Tris-HCl if possible).

  • Control Inhibitor: Acetazolamide (10 mM DMSO stock).

  • Plate: 384-well clear flat-bottom microplate (PS).

Step-by-Step Workflow
  • Buffer Preparation: Prepare "Assay Buffer": 50 mM Tris-SO4 (pH 7.6). Filter through 0.22 µm membrane.

  • Compound Transfer (Acoustic): Dispense 50 nL of library compounds (10 mM DMSO stock) into dry 384-well plates.

    • Columns 1-2: DMSO only (Negative Control / Max Signal).

    • Columns 23-24: Acetazolamide (10 µM final) (Positive Control / Min Signal).

  • Enzyme Addition: Dilute hCA II to 20 nM in Assay Buffer. Dispense 25 µL of diluted enzyme into all wells. Incubate 10 minutes at Room Temp (25°C). This allows the sulfonamide to equilibrate with the Zinc active site.

  • Substrate Initiation: Prepare 1 mM pNPA solution in Assay Buffer (diluted from 100 mM Acetonitrile stock). Dispense 25 µL of Substrate solution into all wells. Final Reaction Volume: 50 µL. Final Concentrations: 10 nM Enzyme, 0.5 mM Substrate.

  • Kinetic Readout: Immediately transfer to plate reader. Measure Absorbance at 405 nm every 30 seconds for 10 minutes.

Data Analysis (Self-Validating)

Do not use endpoint data. Sulfonamides can be slow-binders.

  • Calculate Slope (V) (OD/min) for the linear portion (typically 2-8 mins).

  • Calculate % Inhibition:

    
    
    
  • QC Check: Calculate Z-Factor. A robust assay must have

    
    .
    
    
    
    

Protocol B: Orthogonal Biophysical Validation (DSF)

Objective: Confirm that "hits" from Protocol A are true binders and not colorimetric artifacts (e.g., aggregators or compounds that absorb at 405 nm). Principle: Ligand binding stabilizes the protein, shifting its melting temperature (


) higher.[3]
Reagents
  • Dye: SYPRO Orange (5000x stock).

  • Instrument: qPCR machine or Thermal Shift reader.

Workflow
  • Mix: In a PCR plate, combine:

    • 2 µL Compound (final 50 µM).

    • 18 µL Protein Mix (hCA II final 2 µM + SYPRO Orange 5x in Assay Buffer).

  • Run: Ramp temperature from 25°C to 95°C at 1°C/min.

  • Analyze: Determine the inflection point of the fluorescence curve (

    
    ).
    
  • Hit Criteria: A valid sulfonamide hit should show a

    
     compared to DMSO control.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Absorbance Compound is colored or precipitated.Use Protocol B (DSF) to validate. Check solubility.
Low Z-Factor (< 0.5) Pipetting error or unstable reagents.Use acoustic dispensing. Prepare pNPA fresh (hydrolyzes spontaneously).
"Flat" Kinetic Curves Enzyme dead or inhibited by buffer.Ensure Tris-Sulfate is used, not Tris-HCl (Cl- inhibits CA).
Inconsistent IC50s Incubation time too short.Sulfonamides are slow-binding inhibitors. Increase pre-incubation to 30 mins.

HTS Workflow Diagram

HTS_Workflow cluster_assay Primary Screen (Colorimetric) Library Sulfonamide Library (10mM in DMSO) Acoustic Acoustic Dispensing (Echo 550) Library->Acoustic Incubation Enzyme Pre-incubation (10 min) Acoustic->Incubation 50 nL Transfer Reaction Add pNPA Substrate (Kinetic Read 405nm) Incubation->Reaction Analysis Data Analysis (Slope Calculation) Reaction->Analysis HitCall Hit Calling (>50% Inhibition) Analysis->HitCall Validation Orthogonal Validation (Thermal Shift / DSF) HitCall->Validation Select Hits FinalLeads Lead Optimization Validation->FinalLeads Confirmed Binders

Figure 2: Integrated HTS Workflow from Library Dispensing to Biophysical Validation.

References

  • Supuran, C. T. (2008).[4] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Abcam. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) Protocol. Link

  • Koutnik, P., et al. (2017).[5] Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem. Link[5]

  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols. Link

  • Sigma-Aldrich. Carbonic Anhydrase Activity Assay Kit (Colorimetric) Technical Bulletin. Link

Sources

Application Note: Scalable Synthesis and Purification of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide for In Vivo Studies

[1]

Executive Summary & Strategic Rationale

This guide details the synthesis, purification, and formulation of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide , a critical fragment often utilized in kinase inhibitor design (e.g., Rho-kinase or PKA pathways).

For in vivo applications, the standard "research grade" synthesis (often resulting in trifluoroacetate salts or containing trace heavy metals) is insufficient. This protocol prioritizes:

  • Bio-compatible Counter-ion: Targeting the Hydrochloride (HCl) salt to maximize aqueous solubility and avoid the toxicity associated with TFA salts.[1]

  • Scalability: utilizing the Abdel-Magid reductive amination to avoid high-pressure hydrogenation or toxic cyanoborohydrides.[1]

  • Endotoxin & Solvent Control: Specific steps to ensure Class 1 solvent removal and endotoxin compliance (<0.1 EU/mg).

Retro-synthetic Analysis

The synthesis is designed to install the sulfonamide handle before the amine generation to prevent chemoselectivity issues.[1] The core transformation relies on the reductive amination of a ketone intermediate, allowing for a robust, two-step sequence from commercially available 3-acetylbenzenesulfonyl chloride.

SyntheticRouteStart3-AcetylbenzenesulfonylchlorideStep1Step 1: Sulfonylation(MeNH2, THF)Start->Step1Nucleophilic Subst.InterIntermediate:3-Acetyl-N-methylbenzenesulfonamideStep1->InterStep2Step 2: Reductive Amination(NH4OAc, STAB)Inter->Step2Imine Formation/RedxnProductTarget:3-(1-aminoethyl)-N-methylbenzene-1-sulfonamideStep2->Product

Figure 1: Two-step synthetic pathway prioritizing regiocontrol and safety.

Experimental Protocols

Step 1: Preparation of 3-acetyl-N-methylbenzenesulfonamide

Objective: Selective formation of the sulfonamide bond without affecting the ketone.[1]

  • Reagents:

    • 3-Acetylbenzenesulfonyl chloride (CAS: 2216-92-4)[1]

    • Methylamine (2.0 M solution in THF)[1]

    • Triethylamine (Et3N) - Acid Scavenger[1]

    • Dichloromethane (DCM) - Solvent[1]

Protocol:

  • Setup: Charge a flame-dried 500 mL round-bottom flask with 3-acetylbenzenesulfonyl chloride (10.0 g, 45.7 mmol) and anhydrous DCM (150 mL). Cool to 0°C under

    
     atmosphere.[1]
    
  • Addition: Add Et3N (7.0 mL, 50.3 mmol) followed by dropwise addition of Methylamine (25 mL of 2.0 M in THF, 50.0 mmol). Critical: Maintain internal temperature <5°C to prevent side reactions.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (50% EtOAc/Hexanes).[1]

  • Workup: Quench with 1M HCl (50 mL). Separate organic layer.[1][2] Wash with water (2 x 50 mL) and Brine (50 mL).[1] Dry over

    
    .[1][3]
    
  • Isolation: Concentrate in vacuo. The product usually crystallizes upon standing.[1] Recrystallize from minimal Ethanol if purity <95%.[1]

Step 2: Reductive Amination (Abdel-Magid Protocol)

Objective: Conversion of the ketone to the primary amine using Sodium Triacetoxyborohydride (STAB).[1] This method avoids the toxicity of

1
  • Reagents:

    • Intermediate from Step 1

    • Ammonium Acetate (

      
      ) - Ammonia source[1]
      
    • Sodium Triacetoxyborohydride (STAB)[4]

    • Acetic Acid (glacial)

    • 1,2-Dichloroethane (DCE) or THF (THF preferred for in vivo safety profile if strictly dried).

Protocol:

  • Imine Formation: In a reaction vessel, dissolve 3-acetyl-N-methylbenzenesulfonamide (5.0 g, 22.0 mmol) in THF (60 mL). Add

    
     (8.5 g, 110 mmol, 5 equiv). Stir at RT for 30 mins.[1]
    
  • Reduction: Add STAB (7.0 g, 33.0 mmol, 1.5 equiv) and Acetic Acid (1.3 mL).

  • Incubation: Stir vigorously under

    
     for 16–24 hours. The mixture may become slurry-like.[1]
    
  • Quench: Carefully quench with saturated

    
     solution until pH ~8. Caution: Gas evolution (
    
    
    ).
  • Extraction: Extract with EtOAc (3 x 50 mL). The amine product is in the organic layer.[1]

  • Crude Isolation: Dry organics (

    
    ) and concentrate. The residue contains the racemic free base.[1]
    

Purification & Salt Formation (Critical for In Vivo Use)[1]

For animal studies, the free base is often oily or poorly soluble. We must convert it to the Hydrochloride Salt .[1]

A. Acid-Base Purification (Removal of non-basic impurities)[1]
  • Dissolve crude amine in 1M HCl (50 mL).

  • Wash with Diethyl Ether (2 x 30 mL). Discard Ether layer (removes unreacted ketone).

  • Basify aqueous layer to pH 12 using 4M NaOH.[1]

  • Extract product with DCM (3 x 50 mL). Dry and concentrate to yield purified free base.[1]

B. HCl Salt Formation[1][3][5][6]
  • Dissolve purified free base in minimal anhydrous Ethanol or Isopropanol (IPA).[1]

  • Add 1.1 equivalents of HCl in Dioxane (4M) or HCl in IPA .

  • Stir at 0°C. The white precipitate (Target Compound 1 • HCl) will form.[1]

  • Filter and wash with cold Diethyl Ether.[1]

  • Drying: Dry in a vacuum oven at 40°C for 24 hours to remove residual solvents (especially Class 2 solvents like Dioxane/THF).

Data Summary Table
ParameterSpecificationMethod
Appearance White crystalline solidVisual
Purity > 98.0%HPLC (254 nm)
Identity Consistent with Structure1H-NMR (D2O/DMSO)
Residual Solvent < 5000 ppm (Ethanol/IPA)GC-Headspace
Salt Stoichiometry 1.0 : 1.0 (Base : HCl)Elemental Analysis / IC
Endotoxin < 0.1 EU/mgLAL Assay

Quality Control & Release Decision Tree

Before releasing the compound for in vivo dosing, it must pass a rigorous decision tree to ensure animal safety and data integrity.

QCDecisionBatchSynthesized Batch(HCl Salt)NMR1H-NMR AnalysisBatch->NMRHPLCHPLC Purity >98%?NMR->HPLCSolventResidual Solvents(GC-HS)HPLC->SolventYesFailReprocess / DiscardHPLC->FailNoEndoEndotoxin Test(LAL)Solvent->EndoPassSolvent->FailFailPassRELEASE FORIN VIVOEndo->Pass<0.1 EU/mgEndo->Fail>0.1 EU/mg

Figure 2: QC workflow ensuring chemical purity and biological safety.

Senior Scientist Notes

Stereochemistry Considerations

The protocol above yields a racemic mixture (±).[1]

  • Impact: If the biological target is stereosensitive (common in kinase binding), the racemate effectively halves the active dose and introduces a potentially inactive "distomer" that must be metabolized.

  • Recommendation: For advanced studies, resolve the enantiomers using Chiral HPLC (e.g., Chiralpak AD-H column, Hexane:IPA mobile phase) or perform the synthesis using Ellman’s sulfinamide auxiliary instead of

    
     in Step 2 [1].
    
Vehicle Formulation

For IP or PO dosing in mice/rats:

  • Solubility: The HCl salt is highly soluble in water.[1]

  • Vehicle: Saline (0.9% NaCl) or PBS.[1]

  • Stability: Prepare fresh. Sulfonamides are stable, but aqueous amine solutions can degrade over days.

  • pH Adjustment: Ensure the final solution pH is >4.5 to prevent injection site irritation. If the solution is too acidic due to excess HCl, buffer with small amounts of NaOH or use PBS.

References

  • Abdel-Magid, A. F., et al. (1996).[5][6][7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[9] (2011).[1][2] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Standard reference for selecting HCl salts for bioavailability).

  • FDA Guidance for Industry. (2021). "Q3C(R8) Impurities: Guideline for Residual Solvents."

  • Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research.

Application Note: High-Sensitivity Quantification and Chiral Resolution of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide (AMBS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the analytical framework for the quantification of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide (referred to herein as AMBS ), a critical pharmaceutical intermediate and potential bioactive scaffold. Due to the presence of a chiral center at the 1-aminoethyl position and a polar sulfonamide moiety, AMBS presents specific analytical challenges including enantiomeric resolution, polar retention, and low UV absorptivity.

This guide provides two distinct validated protocols:

  • Protocol A (Bioanalytical): A high-sensitivity Chiral LC-MS/MS method for quantifying AMBS enantiomers in rat plasma (Pharmacokinetics).

  • Protocol B (CMC/Quality Control): A robust Achiral HPLC-UV method for assay and purity analysis of bulk API.

Chemical Properties & Analytical Strategy

Analyte Characteristics
  • IUPAC Name: this compound[1][2]

  • CAS: 1041552-86-6[2]

  • Molecular Formula: C9H14N2O2S[2]

  • Molecular Weight: 214.28 g/mol

  • pKa (Predicted): ~9.5 (Primary Amine), ~11.0 (Sulfonamide NH)

  • LogP: ~0.8 (Moderately polar)

  • Chirality: One stereocenter at the ethylamine position (

    
    /
    
    
    
    enantiomers).
Analytical Logic

The primary amine functionality causes severe peak tailing on traditional C18 columns due to silanol interactions. Furthermore, the lack of a strong chromophore necessitates Mass Spectrometry (MS) for trace analysis.

  • Separation Strategy: Use of a high-pH stable hybrid column (for achiral) to suppress amine ionization or an immobilized polysaccharide column (for chiral).

  • Detection Strategy: Positive Electrospray Ionization (ESI+) is ideal due to the easily protonated primary amine (

    
    ).
    

Protocol A: Chiral LC-MS/MS in Biological Matrix

Objective: Quantify


-AMBS and 

-AMBS in rat plasma (Linear Range: 1.0 – 1000 ng/mL).
Reagents & Materials
  • Reference Standard: Racemic AMBS (>98% purity).

  • Internal Standard (IS): AMBS-

    
     (N-methyl-
    
    
    
    ) or generic analog (e.g., Tolbutamide).
  • Matrix: Drug-free Rat Plasma (K2EDTA).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Ammonium Bicarbonate (

    
    ).
    
Sample Preparation (Liquid-Liquid Extraction)

LLE is selected over Protein Precipitation (PPT) to minimize phospholipid matrix effects and improve sensitivity.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • Spike: Add 10 µL of IS working solution (500 ng/mL).

  • Alkalinization: Add 50 µL of 0.1 M NaOH (to suppress amine ionization and improve extraction into organic phase).

  • Extraction: Add 600 µL of MTBE (Methyl tert-butyl ether).

  • Agitation: Vortex for 5 minutes at 1500 rpm.

  • Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 500 µL of the supernatant (organic layer) to a clean 96-well plate.

  • Dry: Evaporate to dryness under

    
     stream at 40°C.
    
  • Reconstitute: Dissolve residue in 100 µL of Mobile Phase A/B (80:20).

LC-MS/MS Conditions
ParameterSettingRationale
Column Chiralpak IG-3 (3 µm, 2.1 x 100 mm)Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate). Excellent for amines.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 9.0)High pH keeps amine neutral, improving peak shape and retention on chiral selector.
Mobile Phase B AcetonitrileOrganic modifier.
Flow Rate 0.4 mL/minOptimal for ESI efficiency.
Isocratic 60% A / 40% BStable baseline for chiral resolution.
Run Time 6.0 minutes

min,

min.
Mass Spectrometry Parameters (ESI+)
  • Source: Turbo Ion Spray (ESI)

  • Polarity: Positive

  • Spray Voltage: 4500 V

  • Temperature: 500°C

MRM Transitions:

  • Quantifier:

    
     215.3 
    
    
    
    121.1 (Loss of sulfonamide moiety + amine cleavage; Tropylium-like ion).
  • Qualifier:

    
     215.3 
    
    
    
    44.1 (Ethylamine fragment
    
    
    ).

Protocol B: Achiral HPLC-UV for Purity/Assay

Objective: Purity assessment of AMBS bulk powder (Limit of Quantitation: 0.05% w/w).

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV detector.

  • Column: XBridge BEH C18 XP (2.5 µm, 3.0 x 100 mm). High pH stable.

  • Wavelength: 215 nm (primary), 254 nm (secondary).

  • Column Temp: 40°C.

Mobile Phase Gradient
  • MP A: 0.1% Ammonium Hydroxide in Water (pH ~10.5).

  • MP B: Acetonitrile.

Time (min)%A%BCurve
0.0955Initial
8.0595Linear
10.0595Hold
10.1955Re-equilibrate
14.0955End

Note: High pH is critical. At acidic pH (formic acid), the protonated amine will interact with residual silanols, causing severe tailing. Ammonium hydroxide ensures the amine is deprotonated (neutral), yielding sharp peaks.

Data Visualization & Workflows

Analytical Workflow Diagram

The following diagram illustrates the decision matrix for analyzing AMBS based on sample origin.

AMBS_Workflow Sample Sample Origin Bio Biological Matrix (Plasma/Urine) Sample->Bio CMC Pharma Material (API/Formulation) Sample->CMC Prep_LLE Sample Prep: Liquid-Liquid Extraction (MTBE, pH > 10) Bio->Prep_LLE Prep_Dil Sample Prep: Direct Dilution (MeOH:H2O) CMC->Prep_Dil LC_Chiral LC Method: Chiralpak IG-3 (Enantioseparation) Prep_LLE->LC_Chiral LC_Achiral LC Method: XBridge C18 (High pH) (Purity/Impurity) Prep_Dil->LC_Achiral Det_MS Detection: MS/MS (MRM) 215 -> 121 LC_Chiral->Det_MS Det_UV Detection: UV (215 nm) LC_Achiral->Det_UV Result_PK Output: PK Profiles (R vs S) Det_MS->Result_PK Result_QA Output: % Purity & Assay Det_UV->Result_QA

Figure 1: Decision tree for AMBS analysis distinguishing between bioanalytical (PK) and quality control (CMC) workflows.

MS/MS Fragmentation Pathway

Proposed fragmentation mechanism for the precursor ion


.

Fragmentation cluster_legend Key Parent Precursor Ion [M+H]+ = 215.3 (Protonated Amine) Frag1 Fragment A m/z = 121.1 (Ethylbenzene cation) Parent->Frag1 - 94 Da Frag2 Fragment B m/z = 44.1 (Ethylamine iminium) Parent->Frag2 Alpha cleavage Neutral1 Neutral Loss Sulfonamide (-SO2NHMe) Desc Quantifier: 121.1 Qualifier: 44.1

Figure 2: Proposed ESI+ collision-induced dissociation (CID) pathway for AMBS.

Validation Summary (Acceptance Criteria)

The following parameters must be met to consider the method validated according to FDA/EMA Bioanalytical Method Validation guidelines.

ParameterBioanalytical Criteria (LC-MS)CMC Criteria (HPLC-UV)
Linearity (

)

(Weighted

)

Accuracy

(

at LLOQ)

Precision (CV)

(

at LLOQ)

(System Suitability)
Recovery

(Consistent)
N/A
Resolution (

)

(Between Enantiomers)

(Main peak vs Impurities)

Troubleshooting Guide

Peak Tailing
  • Cause: Interaction between the protonated amine and residual silanols on the silica support.

  • Solution: Ensure Mobile Phase pH is > 9.5 (using Ammonium Hydroxide or Ammonium Bicarbonate). This keeps the amine unprotonated. Alternatively, use a "Charged Surface Hybrid" (CSH) column.

Carryover
  • Cause: Adsorption of the hydrophobic sulfonamide moiety to the injector loop or rotor seal.

  • Solution: Use a strong needle wash: Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1) .

Chiral Inversion
  • Risk: Sulfonamides are generally stable, but the chiral center at the benzylic position (1-aminoethyl) can racemize under extreme acidic/thermal stress.

  • Control: Keep sample temperature at 4°C in the autosampler. Avoid heating during evaporation steps (>45°C).

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text for HPLC method development).
  • Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® IG. Daicel Corporation. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

Sources

designing experiments to test the efficacy of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Profiling of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide (AMBS) as a Putative AGC Kinase Inhibitor

Executive Summary & Chemical Context

This application note details the experimental design for evaluating the efficacy of This compound (AMBS) .

Chemical Analysis & Hypothesis Generation: The structure of AMBS contains two distinct pharmacophores:

  • 1-Aminoethyl group: A chiral primary amine attached to the benzene ring.[1] In medicinal chemistry, this motif frequently acts as a "hinge binder," mimicking the N1 position of the adenine ring in ATP, allowing the molecule to anchor into the ATP-binding pocket of kinases [1].

  • N-methylsulfonamide: Unlike primary sulfonamides (

    
    ) which are potent Carbonic Anhydrase (CA) inhibitors, the 
    
    
    
    -methyl substitution (
    
    
    ) significantly reduces CA affinity, shifting the likely target profile toward AGC Kinases (e.g., Rho-associated protein kinase [ROCK], PKA, or PKG) due to structural similarities with the isoquinoline sulfonamide class of inhibitors (e.g., Fasudil, H-1152) [2].[1]

Scope: This guide prioritizes the evaluation of AMBS as a ROCK inhibitor for applications in hypertension, glaucoma, or cytoskeletal remodeling.

Biochemical Efficacy: In Vitro Kinase Inhibition[1]

Objective: Determine the inhibitory constant (


) and mode of inhibition (ATP-competitive vs. allosteric) against ROCK1 and ROCK2.
Protocol A: ADP-Glo™ Kinase Assay (Luminescence)

Rationale: This assay quantifies kinase activity by measuring the ADP generated during the phosphorylation reaction. It is highly sensitive and resistant to interference from fluorescent compounds.

Materials:

  • Recombinant Human ROCK1 and ROCK2 (active).

  • Substrate: S6 Kinase Substrate peptide (Long S6).[1]

  • Ultrapure ATP (

    
     stock).[1]
    
  • AMBS (Test Compound): Dissolve in 100% DMSO to

    
    .[1]
    
  • Control Inhibitor: Y-27632 (Reference ROCK inhibitor).[1]

Step-by-Step Workflow:

  • Compound Preparation:

    • Prepare a 10-point serial dilution of AMBS in kinase buffer (ranging from

      
       to 
      
      
      
      ).[1]
    • Note: Ensure final DMSO concentration is

      
       to prevent enzyme denaturation.
      
  • Enzyme Reaction (384-well plate):

    • Step 1: Add

      
       of Kinase/Substrate mix (ROCK1: 
      
      
      
      ; S6 Peptide:
      
      
      ).[1]
    • Step 2: Add

      
       of AMBS dilutions. Incubate for 10 min at RT (allows inhibitor binding).[1]
      
    • Step 3: Initiate reaction with

      
       of ATP (
      
      
      
      final, near
      
      
      ).[1]
    • Step 4: Incubate for 60 min at RT.

  • Detection:

    • Add

      
       of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP).[1] Incubate 40 min.
      
    • Add

      
       of Kinase Detection Reagent (converts ADP to ATP 
      
      
      
      Luciferase/Luciferin reaction).[1] Incubate 30 min.
  • Data Analysis:

    • Measure Luminescence (RLU).[1]

    • Calculate Percent Inhibition:

      
      .
      
    • Fit data to a sigmoidal dose-response curve (variable slope) to determine

      
      .[1]
      

Table 1: Troubleshooting the Biochemical Assay

IssueProbable CauseCorrective Action
High Background ATP contamination or spontaneous hydrolysis.[1]Use ultrapure ATP; prepare fresh buffers daily.
Flat Dose Response Compound precipitation.[1]Check AMBS solubility; ensure DMSO

.
Right-Shifted IC50 High ATP concentration.[1]Ensure ATP is at

(

) to detect competitive inhibitors.[1]

Mechanistic Validation: ATP Competition

Objective: Confirm that AMBS binds to the ATP hinge region (Competitive Inhibition).

Protocol:

  • Perform the ADP-Glo assay (as above) using three distinct ATP concentrations :

    
    , 
    
    
    
    , and
    
    
    .[1]
  • Analysis: If AMBS is ATP-competitive, the

    
     will shift linearly with increasing ATP concentration (Cheng-Prusoff equation applies).[1]
    
    • Prediction:

      
       increases as [ATP] increases.[1]
      
    • Calculation:

      
      .[1]
      

Cellular Efficacy: Cytoskeletal Stress Fiber Disassembly[1]

Objective: Verify that AMBS penetrates the cell membrane and inhibits ROCK in a physiological context. ROCK inhibition leads to the loss of actin stress fibers [3].

Cell Model: NIH3T3 Fibroblasts or A7r5 Smooth Muscle Cells.

Protocol:

  • Seeding: Plate NIH3T3 cells on fibronectin-coated glass coverslips (

    
    ) in 24-well plates. Incubate 24h.
    
  • Treatment:

    • Control: DMSO (0.1%).[1]

    • Positive Control: Y-27632 (

      
      ).[1]
      
    • AMBS: Dose range (

      
      , 
      
      
      
      ,
      
      
      ).[1]
    • Incubation Time: 1 hour.

  • Fixation & Staining:

    • Fix with 4% Paraformaldehyde (15 min).[1]

    • Permeabilize with 0.1% Triton X-100.

    • Stain with Phalloidin-AlexaFluor 488 (binds F-actin) and DAPI (nuclei).[1]

  • Imaging & Quantification:

    • Image using Confocal Microscopy (60x objective).[1]

    • Scoring: Count cells exhibiting "stellate" morphology (long processes, collapsed cell body) vs. spread cells with thick stress fibers.

    • Success Metric: A dose-dependent decrease in mean fluorescence intensity of central stress fibers.[1]

Pathway Visualization

The following diagram illustrates the specific intervention point of AMBS within the RhoA/ROCK signaling pathway, leading to the observed cytoskeletal changes.

ROCK_Pathway GPCR GPCR Agonist (e.g., Thrombin, LPA) RhoA RhoA-GTP GPCR->RhoA Activates ROCK ROCK 1/2 (Rho-Kinase) RhoA->ROCK Activates MLCP MLC Phosphatase (MYPT1) ROCK->MLCP Phosphorylates (Inhibits) MLC Myosin Light Chain (MLC-P) ROCK->MLC Direct Phosphorylation AMBS AMBS (Inhibitor) AMBS->ROCK Competes w/ ATP (Inhibits) MLCP->MLC Dephosphorylates Actin Actin Polymerization & Stress Fibers MLC->Actin Contraction

Caption: Putative Mechanism of Action: AMBS inhibits ROCK, preventing MLCP inactivation, leading to reduced MLC phosphorylation and stress fiber loss.[1]

Safety & Selectivity Profiling (Off-Target Check)

Rationale: The "phenethylamine" core of AMBS (benzene-ethyl-amine) structurally resembles substrates for Monoamine Oxidase (MAO) .[1] To ensure the observed efficacy is kinase-driven and not due to neurotransmitter modulation, an MAO counter-screen is essential [4].[1]

Protocol:

  • Assay: MAO-Glo™ Assay (Promega).

  • Enzymes: MAO-A and MAO-B.[1]

  • Acceptance Criteria:

    
    .[1] If MAO inhibition is potent, the compound may have CNS side effects (e.g., hypertensive crisis).
    

References

  • Liao, J. J. (2007).[2] Molecular recognition of protein kinase binding pockets for design of potent and selective kinase inhibitors. Journal of Medicinal Chemistry. Link

  • Feng, Y., et al. (2016). Rho-associated kinase (ROCK) inhibitors and their therapeutic potential.[1] Journal of Medicinal Chemistry. Link

  • Narumiya, S., et al. (2000). Use of specific Rho-kinase inhibitors to probe function of Rho-kinase in cellular regulation.[1] Methods in Enzymology. Link

  • Carradori, S., & Silvestri, R. (2015). New frontiers in selective human monoamine oxidase inhibitors. Journal of Medicinal Chemistry. Link

Disclaimer: The protocols described herein are for research use only. AMBS is a chemical probe; its safety profile in humans has not been established.

Sources

Application Notes and Protocols for the Crystallographic Analysis of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the single-crystal X-ray diffraction analysis of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide. This document outlines the critical steps from synthesis and crystallization to data collection, structure solution, and refinement, offering insights into the experimental rationale and best practices for obtaining a high-quality crystal structure.

Introduction: The Significance of Structural Elucidation

This compound belongs to the sulfonamide class of compounds, a cornerstone in medicinal chemistry. Sulfonamides are known for a wide range of biological activities, and their therapeutic efficacy is intrinsically linked to their three-dimensional structure.[1] A precise understanding of the molecular geometry, conformational preferences, and intermolecular interactions is paramount for rational drug design and structure-activity relationship (SAR) studies. X-ray crystallography stands as the definitive method for obtaining this detailed atomic-level information.[2][3][4] This guide will walk you through the process of elucidating the crystal structure of this specific sulfonamide, a critical step in its development as a potential therapeutic agent.

PART 1: Synthesis and Crystal Growth: The Foundation of a Successful Analysis

A high-quality single crystal is the prerequisite for a successful crystallographic analysis.[4] The journey to obtaining such a crystal begins with the synthesis of the pure compound followed by a meticulous crystallization process.

Protocol 1: Synthesis of this compound

The synthesis of sulfonamides can often be achieved through the reaction of a sulfonyl chloride with an appropriate amine.[5][6] A plausible synthetic route for the title compound is outlined below.

Materials:

  • 3-(1-aminoethyl)benzenesulfonyl chloride hydrochloride

  • Methylamine (solution in a suitable solvent, e.g., THF or water)

  • A suitable base (e.g., triethylamine or pyridine)

  • Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Suspend 3-(1-aminoethyl)benzenesulfonyl chloride hydrochloride in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension in an ice bath (0 °C).

  • Slowly add the base to the suspension to neutralize the hydrochloride and deprotonate the amine.

  • To this mixture, add a solution of methylamine dropwise while maintaining the low temperature.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain pure this compound.

Protocol 2: Crystallization

The crystallization of small molecules can be both an art and a science, often requiring screening of various conditions.[2][7] For a molecule like this compound, which possesses both polar (sulfonamide and amino groups) and non-polar (benzene ring) moieties, a range of solvent systems should be explored.

Common Crystallization Techniques:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetone, ethyl acetate, or a mixture with water) to near saturation. Loosely cover the container and allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion: This technique is particularly useful for small amounts of material.[7]

    • Sitting Drop: Place a concentrated solution of the compound on a siliconized glass slide within a sealed chamber containing a reservoir of a less-soluble solvent (the precipitant). The vapor of the precipitant will slowly diffuse into the drop, reducing the solubility of the compound and promoting crystallization.

    • Hanging Drop: A drop of the concentrated solution is placed on the underside of a siliconized glass slide, which is then inverted over the reservoir.

  • Cooling: Prepare a saturated solution of the compound at an elevated temperature and then slowly cool it to room temperature or below.

Table 1: Suggested Crystallization Screening Conditions

Solvent System (v/v)TechniqueTemperature (°C)
Ethanol/WaterSlow EvaporationRoom Temperature
Acetone/HexaneVapor DiffusionRoom Temperature
MethanolSlow CoolingStart at 40°C, cool to 4°C
Ethyl AcetateSlow EvaporationRoom Temperature

Expert Insight: The presence of both hydrogen bond donors (NH) and acceptors (O=S=O, NH2) suggests that solvents capable of hydrogen bonding may be effective. Co-crystallization with a suitable guest molecule could also be explored if single crystals of the compound alone are difficult to obtain.[2][7]

PART 2: X-ray Diffraction Data Collection and Processing

Once suitable single crystals are obtained (ideally >0.1 mm in all dimensions), the next step is to collect the X-ray diffraction data.[4]

Experimental Workflow for Data Collection

Caption: Workflow for single-crystal X-ray diffraction data collection.

Protocol 3: Data Collection
  • Crystal Mounting: Carefully select a well-formed single crystal with sharp edges and no visible defects. Mount the crystal on a suitable support (e.g., a cryoloop or a glass fiber) using a minimal amount of cryoprotectant oil.

  • Instrument Setup: The data collection is typically performed on a single-crystal X-ray diffractometer equipped with a microfocus X-ray source and a modern detector.[3][8]

  • Data Collection Strategy: A preliminary set of diffraction images is used to determine the unit cell parameters and the Bravais lattice. Based on this, a complete data collection strategy is devised to ensure high completeness and redundancy of the data.

  • Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected over a range of orientations. It is common to collect data at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms and potential radiation damage.

PART 3: Structure Solution, Refinement, and Validation

The collected diffraction data contains information about the electron density distribution within the crystal, from which the atomic structure can be determined.

Logical Flow from Data to Final Structure

G A Processed Reflection Data B Solve the Phase Problem (Direct Methods) A->B C Initial Structural Model B->C D Refine the Model (Least-Squares) C->D E Difference Fourier Map D->E G Anisotropic Refinement D->G F Locate Missing Atoms (e.g., Hydrogens) E->F F->D H Final Structural Model G->H I Validation (e.g., CheckCIF) H->I

Caption: Logical flow for crystal structure solution and refinement.

Protocol 4: Structure Solution and Refinement
  • Structure Solution: For small molecules like sulfonamides, the phase problem is typically solved using direct methods.[4] This statistical approach provides an initial estimate of the phases of the structure factors, leading to a preliminary electron density map.

  • Model Building: From the initial electron density map, the positions of the heavier atoms (S, O, N, C) can be identified and a preliminary structural model can be built.

  • Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure. This process iteratively adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.

  • Difference Fourier Maps: After initial refinement, a difference Fourier map is calculated. This map reveals the locations of missing atoms (such as hydrogen atoms) and can highlight any disorder or incorrect atom assignments. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1]

  • Anisotropic Refinement: In the final stages of refinement, the thermal motion of non-hydrogen atoms is modeled anisotropically, allowing for ellipsoidal, rather than spherical, representations of their thermal vibrations.

Data Validation and Interpretation

The final structural model must be rigorously validated to ensure its quality and accuracy. This is often done using software that checks for geometric consistency, potential issues with the data or refinement, and adherence to crystallographic standards.

Table 2: Key Crystallographic Parameters for a Hypothetical Analysis

ParameterTypical Value/RangeSignificance
Crystal SystemMonoclinic, Orthorhombic, etc.Describes the symmetry of the unit cell.
Space Groupe.g., P2₁/c, Pna2₁Defines the symmetry operations within the unit cell.[5]
a, b, c (Å)5-20Unit cell dimensions.
α, β, γ (°)90 or otherUnit cell angles.
V (ų)500-2000Volume of the unit cell.
Z2, 4, 8Number of molecules in the unit cell.
R₁< 0.05A measure of the agreement between the observed and calculated structure factor amplitudes.
wR₂< 0.15A weighted measure of the agreement between the observed and calculated structure factor intensities.
Goodness-of-fit (S)~1.0Indicates the quality of the refinement.

Upon successful refinement and validation, the crystal structure will provide precise information on bond lengths, bond angles, and torsion angles. Furthermore, the analysis of the crystal packing will reveal the network of intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the solid-state architecture.[6][9] This information is invaluable for understanding the physicochemical properties of the compound and its potential interactions with biological targets.

References

  • N-Methylbenzenesulfonamide | C7H9NO2S | CID 78858 - PubChem. National Center for Biotechnology Information. [Link]

  • Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). National Center for Biotechnology Information. [Link]

  • 4-(2-Aminoethyl)benzenesulfonamide | C8H12N2O2S | CID 169682 - PubChem. National Center for Biotechnology Information. [Link]

  • Process to prepare sulfonamides.
  • Absolute Configuration of Small Molecules by Co‐Crystallization. National Center for Biotechnology Information. [Link]

  • X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. Michigan State University. [Link]

  • X-ray crystallography. Wikipedia. [Link]

  • Benzenesulfonamide, N-ethyl-4-methyl-. NIST WebBook. [Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. [Link]

  • Small molecule crystallography. Excillum. [Link]

  • Benzene, 1,3-bis(1-methylethyl)-. NIST WebBook. [Link]

  • Crystal structure of N-ethyl-4-[3-(trifluoromethyl)-phenyl]piperazine-1-carbothioamide, C14H18F3N3S. ZORA. [Link]

  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. ResearchGate. [Link]

  • N-Benzyl-N-ethyl-4-methyl-benzene-sulfonamide. PubMed. [Link]

  • Crystal structure and Hirshfeld surface analysis of 3-[(1E)-(4-{4-[(E)-(3-hydroxybenzylidene)amino]phenoxy}phenylimino)methyl]phenol. PubMed Central. [Link]

  • Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • BindingDB BDBM50009057 (R)Methyl-(1-methyl-2-phenyl-ethyl)-amine::METHAMPHETAMINE. BindingDB. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. [Link]

  • N-Ethyl-4-methyl-N-(3-methylphenyl)benzenesulfonamide. National Center for Biotechnology Information. [Link]

  • Crystal structure of N-allyl-4-methyl-benzene-sulfonamide. PubMed. [Link]

Sources

Application Note: Strategic In Vitro ADME Profiling of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide (CAS: 1041552-86-6).[1] As a representative "fragment-like" scaffold containing both a basic primary amine and a weakly acidic sulfonamide, this molecule presents unique challenges in pH-dependent solubility, permeability, and metabolic clearance.

This guide moves beyond generic screening, offering a tailored protocol to distinguish between Cytochrome P450 (CYP), Monoamine Oxidase (MAO), and N-Acetyltransferase (NAT) clearance pathways—a critical distinction for primary amine-containing scaffolds.

Compound Analysis & Structural Alerts

Before initiating wet-lab assays, a structural analysis defines the experimental parameters.

FeatureChemical MoietyADME Implication
Ionization Primary Amine (Aliphatic)Basic (pKa ~9.0–9.8).[1] Protonated at physiological pH. Limits passive permeability.
Ionization

-Methyl Sulfonamide
Weakly acidic/Neutral.[1] Generally stable, but contributes to Polar Surface Area (PSA).
Metabolism 1-Aminoethyl groupHigh risk for MAO-mediated oxidative deamination and NAT-mediated acetylation .[1]
Metabolism

-Methyl group
Potential site for CYP-mediated

-demethylation.[1]
Safety SulfonamideClass-wide association with Carbonic Anhydrase (CA) inhibition and potential hERG liability.[1]

Core Protocol 1: Physicochemical Profiling

Objective: Determine the ionization state and lipophilicity to predict absorption windows.

Thermodynamic Solubility (pH-Dependent)

Because this molecule is amphiphilic, single-point solubility is insufficient.[1]

  • Method: Shake-flask method with LC-UV/MS quantification.

  • Buffer Systems: pH 1.2 (Gastric), pH 6.8 (Intestinal), pH 7.4 (Blood).

  • Protocol:

    • Prepare 10 mM stock in DMSO.

    • Spike into buffers to a target concentration of 200 µM (1% DMSO final).

    • Incubate for 24 hours at 25°C with agitation.

    • Filter (0.45 µm PVDF) and analyze filtrate via HPLC-UV (254 nm).

    • Pass Criteria: >50 µM at pH 7.4 is required for reliable bioassays.

Lipophilicity (LogD )[1]
  • Method: Miniaturized Shake-Flask (n-octanol/buffer).[1]

  • Why: The primary amine will be ionized at pH 7.4, significantly lowering LogD compared to cLogP.

  • Target: A LogD

    
     between 0 and 3 is ideal. <0 indicates poor permeability; >3 indicates high metabolic risk.
    

Core Protocol 2: Metabolic Stability (The "Smart" Assay)

Scientific Rationale: Standard liver microsome (HLM) stability assays often underestimate clearance for primary amines because they lack the cytosolic cofactors required for N-acetyltransferases (NAT) and may not optimize conditions for Monoamine Oxidases (MAO).

Modified Workflow: We utilize a Cofactor-Supplemented S9 Fraction assay to capture all clearance pathways.

Experimental Design
  • Test System: Pooled Human Liver S9 Fraction (contains both microsomes and cytosol).

  • Test Concentration: 1 µM (to ensure first-order kinetics).

  • Time Points: 0, 15, 30, 60 min.

Step-by-Step Protocol
  • Preparation: Thaw Human Liver S9 on ice. Dilute to 1 mg/mL protein in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Incubation Groups (Critical Step):

    • Group A (CYP/FMO):[1] S9 + NADPH + Pargyline (MAO inhibitor).

    • Group B (MAO):[1] S9 + NADPH (No inhibitors).

    • Group C (NAT): S9 + Acetyl-CoA (Cofactor for acetylation) + NADPH.[1]

    • Group D (Total): S9 + NADPH + Acetyl-CoA.[1]

  • Reaction: Pre-warm plates to 37°C for 5 min. Initiate reaction by adding cofactors.[2]

  • Termination: Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (3000g, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

Data Interpretation[1][3][4]
  • High Clearance in Group B but Low in A: Indicates MAO-driven metabolism (Aldehyde formation).[1]

  • High Clearance in Group C: Indicates N-acetylation (Acetamide formation).[1]

  • High Clearance in Group A: Indicates CYP-driven N-demethylation or ring oxidation.[1]

Core Protocol 3: Permeability (PAMPA)

Objective: Assess passive diffusion.

  • Method: Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Membrane: 2% Dioleoyl-sn-glycero-3-phosphocholine (DOPC) in dodecane (mimics BBB/GI lipids).[1]

  • pH Gradient: Donor pH 6.8 / Acceptor pH 7.4.

  • Acceptance Criteria:

    
     cm/s indicates high permeability.[1] If 
    
    
    
    is low, Caco-2 assays are required to check for active uptake.[1]

Visualization: Metabolic Fate & Workflow

The following diagram illustrates the decision tree for profiling the specific amine/sulfonamide risks.

ADME_Workflow Start Compound: 3-(1-aminoethyl)- N-methylbenzene-1-sulfonamide PhysChem 1. PhysChem Profiling (Solubility pH 7.4 & LogD) Start->PhysChem Permeability 2. Permeability (PAMPA) Target: Papp > 10^-6 cm/s PhysChem->Permeability If Soluble Metabolism 3. Metabolic Stability (S9 Fraction + Cofactors) Permeability->Metabolism If Permeable Pathway_CYP Pathway A: CYP450 (N-demethylation) Metabolism->Pathway_CYP +NADPH Pathway_MAO Pathway B: MAO A/B (Deamination to Aldehyde) Metabolism->Pathway_MAO Primary Amine Risk Pathway_NAT Pathway C: NAT1/2 (N-Acetylation) Metabolism->Pathway_NAT +Acetyl-CoA Safety 4. Safety Flags (hERG & Carbonic Anhydrase) Pathway_CYP->Safety Metabolites Identified Pathway_MAO->Safety Pathway_NAT->Safety

Figure 1: Strategic ADME workflow highlighting the specific metabolic divergence points for primary amine-sulfonamide scaffolds.

Data Summary Template

Use the following table to report results. This format ensures comparability across different scaffold iterations.

ParameterAssay ConditionUnitThreshold (Good/Caution/Poor)
Solubility Kinetic, pH 7.4µM>50 / 10-50 / <10
Lipophilicity LogD (pH 7.[1]4)Log Unit1-3 / 0-1 or >3 / <0 or >5
Permeability PAMPA


cm/s
>2.0 / 0.5-2.0 / <0.5
Clearance HLM

µL/min/mg<15 / 15-45 / >45
Metabolic Route S9 + Pargyline vs Control% Inhibition>50% inhibition confirms MAO dominance
Protein Binding Plasma (Human)% Free (

)
>5% / 1-5% / <1%

References

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[1][3] U.S. Food and Drug Administration.[3][4][5] [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press. (Standard text for ADME protocols).

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. [Link][1]

  • Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism – an introduction: part 3. Reactions of hydrolysis and their enzymes. Chemistry & Biodiversity, 4(9), 2031-2122. (Reference for Amine/Sulfonamide metabolism).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide presents a classic "amphoteric challenge" in organic chemistry. The molecule contains a basic primary amine (on the ethyl chain) and a weakly acidic sulfonamide proton. Low yields are rarely due to the failure of the bond-forming chemistry itself, but rather:

  • Inefficient Imine Formation: Steric hindrance at the acetophenone carbonyl reduces imine conversion.

  • Competitive Reduction: Direct reduction of the ketone to the alcohol (3-(1-hydroxyethyl)...) instead of the amine.

  • Workup Failure: Incorrect pH control during isolation leads to product loss in the aqueous phase due to its zwitterionic-like behavior.

This guide provides a robust, field-tested protocol using Titanium(IV) isopropoxide to solve the synthesis issues and a precise pH-swing extraction method to maximize recovery.

Module 1: The Synthetic Pathway

The most reliable route is the Reductive Amination of 3-acetyl-N-methylbenzenesulfonamide.

Reaction Scheme

ReactionScheme SM1 3-Acetylbenzenesulfonyl chloride Inter Intermediate: 3-Acetyl-N-methyl benzenesulfonamide SM1->Inter MeNH2, THF (Sulfonylation) Prod Target Product: 3-(1-aminoethyl)-N-methyl benzene-1-sulfonamide Inter->Prod 1. NH4OAc, Ti(OiPr)4 2. NaBH4 Byprod Byproduct: Alcohol Derivative Inter->Byprod NaBH4 (Direct Redn) (Avoid this)

Figure 1: Synthetic pathway highlighting the critical reductive amination step.

Module 2: The Critical Protocol (Reductive Amination)

Problem: Standard reductive amination (mixing ketone, amine, and NaBH4 simultaneously) often fails for acetophenones because the ketone reduces to an alcohol faster than it forms an imine.

Solution: Use Titanium(IV) isopropoxide [Ti(OiPr)4] .[1] It acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine before the reducing agent is added.

Optimized Protocol
StepActionTechnical Rationale
1 Dissolve 3-acetyl-N-methylbenzenesulfonamide (1.0 eq) in anhydrous THF (0.2 M).THF is preferred over MeOH initially to prevent transesterification with Ti species.
2 Add Ammonium Acetate (5.0 eq) and Ti(OiPr)4 (2.0 eq).Excess NH4OAc drives equilibrium. Ti(OiPr)4 coordinates to the ketone oxygen, facilitating nucleophilic attack by ammonia.
3 Stir at Ambient Temp for 12-16 hours. CRITICAL: Do not rush. This dwell time ensures essentially 100% conversion to the imine species.
4 Dilute with Methanol (equal volume to THF) and cool to 0°C.Methanol is required to solubilize the borohydride reducing agent.
5 Add NaBH4 (2.0 eq) portion-wise. Stir for 2 hours.Reduces the C=N bond to C-N. NaBH4 is sufficient; stronger reducers (LAH) might cleave the sulfonamide.
6 Quench: Add 1M NH4OH slowly.Hydrolyzes the Titanium salts. A white precipitate (TiO2) will form.

Module 3: Troubleshooting Low Yields

Diagnostic Table
SymptomProbable CauseCorrective Action
Product contains ~20-50% Alcohol Byproduct Reducing agent was added before imine formation was complete.Extend Step 3. Monitor by TLC/LCMS. The ketone peak must disappear before adding NaBH4. Use the Ti(OiPr)4 method if not already doing so.
Low Mass Recovery (Aqueous Loss) Product stayed in the aqueous phase during workup.pH Mismatch. The product is amphoteric. See "Isolation Strategy" below.
Dimer Formation (Secondary Amine) High concentration of imine relative to ammonia.Increase Ammonium Acetate to 5-10 equivalents. Keep reaction dilute (0.1 M - 0.2 M).
Starting Material Persists Steric hindrance of the methyl ketone.Heat Step 2 (Imine formation) to 40-50°C in a sealed vessel.

Module 4: Isolation Strategy (The "Sweet Spot")

This is the most common point of failure. The molecule has two ionizable groups:

  • Amine (Ethyl chain): Basic, pKa ~9.5 (Conjugate acid).

  • Sulfonamide (N-methyl): Weakly Acidic, pKa ~11.4.

The Trap:

  • At pH < 8 : The amine is protonated (NH3+). The molecule is cationic and water-soluble.

  • At pH > 12 : The sulfonamide is deprotonated (N-). The molecule is anionic and water-soluble.

  • Target: You must extract at pH 10.0 - 10.5 .

Workup Flowchart

WorkupLogic Quench Reaction Mixture (Contains Ti salts, Product) Filter Filter through Celite (Remove TiO2) Quench->Filter Acidify Acidify to pH 2 (Wash with DCM) Filter->Acidify DiscardOrg Discard Organic Layer (Removes non-basic impurities) Acidify->DiscardOrg Organic Phase Base Adjust Aqueous Layer to pH 10.5 (NaOH) Acidify->Base Aqueous Phase (Product is Cationic) Extract Extract with DCM or EtOAc (3x) Base->Extract Product is Neutral Final Dry & Concentrate (Target Product) Extract->Final

Figure 2: pH-Swing extraction protocol to isolate the amphoteric product.

FAQ: Frequently Asked Questions

Q: Can I use NaBH3CN (Sodium Cyanoborohydride) instead of NaBH4? A: Yes, and it is often cleaner. NaBH3CN works at slightly acidic pH (pH 5-6), which favors iminium ion formation. However, it is toxic and requires rigorous waste management. The Ti(OiPr)4/NaBH4 method described above is generally safer and equally effective for this substrate.

Q: Why do I see a "doublet" of peaks in the NMR for the methyl group? A: This is expected. The product has a chiral center at the ethyl group (1-aminoethyl). If you did not use a chiral synthesis, you have a racemic mixture. If you see four peaks or complex splitting, check for rotamers caused by the N-methyl sulfonamide bond, though this is less common than in amides.

Q: Can I use liquid ammonia instead of Ammonium Acetate? A: Yes, but handling liquid ammonia requires an autoclave or bomb. Ammonium Acetate is a solid source of ammonia that is much easier to handle on the benchtop and releases ammonia in situ when in equilibrium.

Q: How do I resolve the enantiomers if I need the (R)- or (S)- isomer? A: Standard reductive amination yields a racemate.

  • Option A: Use Ellman’s Sulfinamide (chiral auxiliary) instead of ammonium acetate.

  • Option B: Perform a classical resolution using a chiral acid (e.g., Tartaric acid) on the crude amine.

  • Option C: Chiral HPLC separation (preparative scale).

References

  • Reductive Amination with Ti(OiPr)4: Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554.

  • General Reductive Amination Reviews: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.

  • pKa Prediction and Sulfonamide Chemistry: Ballaz, P., et al. "Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs." Chemical Science, 2021. (Validating sulfonamide acidity ranges).

Sources

optimizing reaction conditions for sulfonamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sulfonamide Synthesis Optimization Ticket ID: #SULF-OPT-2024 Subject: Comprehensive Guide to Reaction Conditions, Troubleshooting, and Advanced Methodologies Assigned Specialist: Senior Application Scientist

Introduction: The Scope of the Challenge

Welcome to the technical support hub for sulfonamide synthesis. While the reaction between a sulfonyl chloride and an amine appears deceptively simple (a classic nucleophilic substitution), real-world applications in drug discovery frequently encounter "hidden" failure modes: rapid hydrolysis of the electrophile, formation of bis-sulfonamide impurities, and poor reactivity with electron-deficient anilines.

This guide moves beyond the textbook


 model to provide a field-tested optimization framework. We prioritize robustness —ensuring your protocol works not just once, but consistently across diverse substrate libraries.

The Baseline Protocol (Standard Operating Procedure)

This is the starting point for 80% of standard amine substrates. It uses a nucleophilic base strategy to drive kinetics while managing acid byproducts.

Reagents:

  • Electrophile: Sulfonyl Chloride (1.1 equiv)

  • Nucleophile: Amine (1.0 equiv)

  • Base/Solvent: Pyridine (excess, acts as solvent & base) OR Triethylamine (1.5 equiv) in DCM/THF.

  • Catalyst: DMAP (10 mol%) only if reactivity is low.

Workflow Visualization:

SulfonamideWorkflow Start Start: Reagent Prep Dissolve Dissolve Amine (DCM or THF) Start->Dissolve Cool Cool to 0°C (Kinetic Control) Dissolve->Cool AddBase Add Base (TEA/Pyridine) Cool->AddBase AddCl Add Sulfonyl Chloride (Dropwise) AddBase->AddCl Warm Warm to RT (Thermodynamic Drive) AddCl->Warm Monitor Monitor (TLC/LCMS) Warm->Monitor Monitor->Warm Incomplete (Add DMAP/Heat) Quench Quench (1M HCl or NaHCO3) Monitor->Quench Complete

Figure 1: Standard logic flow for sulfonamide synthesis, emphasizing temperature control during addition to prevent side reactions.

Troubleshooting Dashboard (FAQ & Root Cause Analysis)

This section addresses specific failure modes reported by users.

Issue #1: "I see significant unreacted amine, but the sulfonyl chloride is gone."
  • Diagnosis: Hydrolysis .[1][2] Sulfonyl chlorides are moisture-sensitive.[1][3] If your solvent is "wet" or the atmosphere is humid, water competes with your amine as a nucleophile, converting the chloride to sulfonic acid (which is unreactive).

  • Solution:

    • Dry Solvents: Use anhydrous DCM or THF.

    • Inert Atmosphere: Run under Nitrogen or Argon balloon.

    • Alternative: Switch to SuFEx chemistry (see Section 4). Sulfonyl fluorides are stable to water but react with amines under specific activation.

Issue #2: "I am isolating a Bis-Sulfonamide impurity."
  • Diagnosis: Over-reaction . The product (primary sulfonamide,

    
    ) has an acidic proton (
    
    
    
    ). In the presence of excess base, this proton is removed, creating a sulfonamide anion (
    
    
    ) which is nucleophilic enough to attack a second equivalent of sulfonyl chloride.
  • Solution:

    • Stoichiometry: Strictly limit Sulfonyl Chloride to 0.95 - 1.0 equivalents.

    • Inverse Addition: Add the Sulfonyl Chloride slowly to the Amine. This ensures the amine is always in excess locally, preventing the product from competing for the electrophile.

    • Base Selection: Use a weaker base (e.g., Pyridine instead of TEA) or a biphasic system (

      
      /Water) where the anion is solvated in water and protected from the organic-soluble chloride.
      
Issue #3: "Reaction is stalled/slow with my electron-deficient aniline."
  • Diagnosis: Low Nucleophilicity . Anilines with electron-withdrawing groups (e.g., -NO2, -CF3) are poor nucleophiles.

  • Solution: Nucleophilic Catalysis (DMAP) .

    • Mechanism:[4][5][6] DMAP attacks the sulfonyl chloride first to form a N-sulfonylpyridinium salt. This intermediate is more electrophilic than the starting chloride and has a better leaving group, facilitating attack by the weak amine nucleophile [1].

Table 1: Solvent & Base Selection Matrix

ScenarioRecommended SolventRecommended BaseNotes
Standard DCM or THFTriethylamine (TEA)Easy workup; TEA salts precipitate in non-polar solvents.
Acid Sensitive DCMPyridine (excess)Pyridine buffers the system; prevents acid-catalyzed degradation.
Low Solubility DMF or DMAcDIPEA (Hünig's Base)Polar aprotic solvents dissolve aggregates; DIPEA prevents alkylation side-reactions.
Green/Scale-up Water

"Schotten-Baumann" conditions. Excellent for simple substrates; product often precipitates out.

Advanced Optimization: Modern Architectures

When standard conditions fail, employ these high-integrity alternatives.

A. SuFEx (Sulfur Fluoride Exchange) – The "Click" Approach

Developed by K. Barry Sharpless, this method replaces unstable sulfonyl chlorides with Sulfonyl Fluorides .

  • Why:

    
     is stable in water, resists hydrolysis, and allows for open-flask chemistry.
    
  • Activation: The S-F bond is activated only when "asked" by a silyl ether or amine in the presence of a specific catalyst (e.g., Calcium Triflimide or DBU) [2].

  • Protocol: Amine + Sulfonyl Fluoride +

    
     (Cat.) in MeCN.
    
B. Green Chemistry: Aqueous Synthesis

Contrary to the "keep it dry" dogma, sulfonamides can be synthesized in water.[7]

  • Logic: Sulfonyl chlorides are hydrophobic. In water, they form droplets. The reaction with amines (often at the interface) is faster than hydrolysis if the pH is controlled.

  • Protocol: Mix Amine and

    
     in water. Add Sulfonyl Chloride.[1][2][3][4][6][8][9][10] Stir vigorously. The product usually precipitates as a pure solid, requiring only filtration [3].
    

Mechanistic Logic & Decision Tree

Understanding the pathway allows for predictive troubleshooting.

TroubleshootingLogic Problem Identify Problem LowYield Low Yield Problem->LowYield Impurity Impurity Formed Problem->Impurity CheckSM Is SM Remaining? LowYield->CheckSM BisSulf Bis-Sulfonylation (Double Addition) Impurity->BisSulf Hydrolysis Hydrolysis of R-SO2Cl (SM consumed, no prod) CheckSM->Hydrolysis No (SM Gone) Sterics Steric/Electronic Deactivation (SM remains) CheckSM->Sterics Yes (SM Present) FixHydro Fix: Dry Solvent or Switch to SuFEx Hydrolysis->FixHydro FixSterics Fix: Add DMAP, Heat, or Microwave Sterics->FixSterics FixBis Fix: 1:1 Stoichiometry, Inverse Addition BisSulf->FixBis

Figure 2: Diagnostic decision tree for isolating reaction failures.

References

  • DMAP Catalysis Mechanism

    • Title: DMAP-catalyzed synthesis... of some heterocyclic molecules bearing sulfonamide moiety.
    • Source: Indian Journal of Chemistry (via ResearchG
    • Link:

  • SuFEx Chemistry (Sharpless)

    • Title: SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides...
    • Source: Scholarship @ Claremont (Org. Lett.
    • Link:

  • Green Aqueous Synthesis

    • Title: A facile, environmentally benign sulfonamide synthesis in water.[7][11]

    • Source: Green Chemistry (RSC), 2006.
    • Link:

  • General Optimization Review

    • Title: Optimizing reaction conditions for sulfonamide synthesis
    • Source: BenchChem Technical Support, 2025.[1]

    • Link:

Sources

Technical Support Center: Troubleshooting Solubility for 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step framework for researchers, scientists, and drug development professionals to address and overcome solubility challenges with 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide in aqueous buffers used for biological assays. The methodologies outlined here are designed to systematically identify the optimal solubilization strategy while maintaining the integrity of your experimental system.

Section 1: Foundational Knowledge & Initial Steps

This section addresses the most common initial questions and establishes a baseline for troubleshooting.

Q1: What are the key physicochemical properties of this compound that affect its solubility?

Answer: The solubility of this compound is governed by a balance of three key structural features:

  • Hydrophobic Core: The benzene ring is non-polar and lipophilic, which inherently limits its solubility in water. Aromatic sulfonamides are a class of compounds often flagged for poor aqueous solubility.[1][2]

  • Basic Aminoethyl Group: The primary amine (-NH2) on the ethyl substituent is a basic functional group. At a pH below its acid dissociation constant (pKa), this amine will become protonated (-NH3+). This positively charged, ionic form is significantly more water-soluble than the neutral form.[3][4] This property is the most critical lever for solubility enhancement.

  • N-methylsulfonamide Group: This group contributes to the molecule's overall polarity but is less impactful than the basic amine for pH-mediated solubility adjustments.

Understanding these features allows us to predict that the compound's solubility will be highly dependent on the pH of the aqueous medium.

Q2: What is the correct way to prepare an initial stock solution?

Answer: Preparing an accurate and stable high-concentration stock solution is the first critical step. Errors at this stage will propagate throughout your experiments.[5][6] Dimethyl sulfoxide (DMSO) is the recommended starting solvent.

Protocol: Preparing a 50 mM DMSO Stock Solution

  • Accurate Weighing: Use a calibrated analytical balance to weigh the desired amount of the compound. For small masses, it is often more accurate to weigh a slightly different amount, record the exact mass, and calculate the precise concentration.[7][8]

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to a volumetric flask or appropriate vial.[7] For long-term storage, glass vials with screw caps containing a Teflon seal are recommended to prevent solvent evaporation.[9]

  • Dissolution: Ensure complete dissolution. Use a vortex mixer. Gentle warming (to 30-37°C) or sonication can be used if the compound dissolves slowly, but always check for compound stability under these conditions.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light if the compound is photosensitive.

Section 2: Troubleshooting Common Solubility Problems

The most frequent issue arises when the organic stock solution is diluted into an aqueous assay buffer.

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. Why does this happen and what should I do?

Answer: This phenomenon, often called "crashing out," occurs because the compound is highly soluble in the organic stock solvent (DMSO) but has very low solubility in the final aqueous buffer. When the DMSO is diluted, the solvent environment can no longer support keeping the compound in solution, causing it to precipitate.

The first step is to follow a systematic troubleshooting workflow to identify a suitable solubilization strategy.

G start Start: Compound Precipitates in Aqueous Buffer ph_check Is pH Adjustment Compatible with Assay? start->ph_check ph_protocol Perform pH-Solubility Profiling Protocol ph_check->ph_protocol Yes cosolvent_check Are Co-solvents Compatible with Assay? ph_check->cosolvent_check No ph_success Success: Determine Max Soluble Concentration at Assay pH ph_protocol->ph_success cosolvent_protocol Perform Co-solvent Screening Protocol cosolvent_check->cosolvent_protocol Yes cyclo_check Need to Avoid Organic Solvents? cosolvent_check->cyclo_check No cosolvent_success Success: Identify Tolerated Co-solvent and Concentration cosolvent_protocol->cosolvent_success cyclo_protocol Perform Cyclodextrin Complexation Protocol cyclo_check->cyclo_protocol Yes fail Re-evaluate: Consider Structural Modification or Advanced Formulation (e.g., Solid Dispersion) cyclo_check->fail No cyclo_success Success: Achieve Solubility with Cyclodextrin Formulation cyclo_protocol->cyclo_success

Caption: Solubility Troubleshooting Workflow.

Section 3: Primary Strategy: pH Adjustment

For a compound with a basic amine, pH adjustment is the most powerful and straightforward initial approach.[][11]

Q4: How can I use pH to increase the solubility of this compound?

Answer: By lowering the pH of your aqueous buffer, you can protonate the basic amine group, converting the molecule into a more soluble salt.[3][4] The goal is to find the highest pH (closest to physiological pH 7.4) that maintains the desired concentration of your compound in solution.

Protocol: pH-Solubility Profiling

  • Prepare Buffers: Prepare a series of identical buffers (e.g., 50 mM phosphate or MES) at different pH values, such as pH 4.0, 5.0, 6.0, 6.5, 7.0, and 7.4.

  • Serial Dilution: Create a serial dilution of your high-concentration DMSO stock in DMSO.

  • Test Dilution: Add a small, fixed volume of each DMSO stock dilution to each of the different pH buffers (e.g., 2 µL into 98 µL of buffer, for a final DMSO concentration of 2%). The final DMSO concentration should be kept constant and at a level tolerated by your assay.

  • Equilibration & Observation: Allow the samples to equilibrate at room temperature for 1-2 hours. Visually inspect for precipitation against a dark background. A nephelometer can be used for more sensitive, quantitative analysis.

  • Determine Maximum Solubility: Identify the highest concentration that remains clear for each pH value.

Data Logging Table: pH vs. Solubility

Buffer pHFinal Compound Concentration (µM)Observation (Clear/Precipitate)
4.01000Clear
5.0500Clear
6.0200Clear
6.5100Clear
7.050Precipitate
7.420Precipitate

Critical Consideration: Always confirm that the final pH chosen for solubilization does not adversely affect your assay's biological components (e.g., enzyme activity, cell viability). Run a pH vehicle control.

Section 4: Secondary Strategy: Co-solvent Systems

If pH adjustment is not viable, using a small percentage of a water-miscible organic solvent can improve solubility.

Q5: If pH adjustment is insufficient or incompatible with my assay, how can I use co-solvents?

Answer: Co-solvents work by reducing the overall polarity of the aqueous solvent system, which lowers the energy required to create a cavity for the non-polar solute, thereby increasing solubility.[][12][13]

Data Table: Common Co-solvents for In Vitro Assays

Co-solventTypical Starting Conc. (v/v)ProsCons / Considerations
DMSO 1-2%Strong solvent, often already used for stock.Can be toxic to cells at >0.5-1%; may inhibit some enzymes.
Ethanol 1-5%Biocompatible, volatile.Can affect protein structure and enzyme kinetics.
PEG 400 1-10%Low toxicity, widely used in formulations.Can increase viscosity; may interfere with some assays.
Propylene Glycol 1-10%Low toxicity, good solubilizer.Similar to PEG 400; potential for assay interference.

Protocol: Co-solvent Screening

  • Prepare Co-solvent Buffers: Prepare your primary assay buffer (at its required pH) containing different percentages of a co-solvent (e.g., 1%, 2%, 5%, 10% PEG 400).

  • Test Dilution: Add your DMSO stock solution to each co-solvent buffer to achieve the target compound concentration. Keep the final DMSO concentration constant and minimal (e.g., ≤1%).

  • Equilibration & Observation: As with the pH profiling, let the solutions equilibrate and observe for any precipitation.

  • Identify Optimal System: Determine the lowest concentration of co-solvent that maintains the solubility of your compound.

  • Run Vehicle Controls: It is essential to run a vehicle control in your assay. This control should contain the identical concentration of DMSO and co-solvent as your test samples to ensure the solvent system itself has no biological effect.

Section 5: Advanced Strategy: Cyclodextrin Complexation

When organic solvents and pH changes must be avoided, cyclodextrins offer an elegant solution.

Q6: I need to avoid organic co-solvents and pH changes. Can cyclodextrins help?

Answer: Yes. Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[8][14] They can encapsulate the hydrophobic benzene ring of your compound, forming a "host-guest" inclusion complex. This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent solubility of the compound without chemically modifying it.[][16][17] This is particularly useful for BCS Class II compounds (high permeability, low solubility).[]

G cluster_0 Drug-Cyclodextrin Inclusion Complex CD Cyclodextrin (Hydrophilic Exterior) Drug Hydrophobic Drug Moiety caption Mechanism of Cyclodextrin Solubilization.

Caption: Mechanism of Cyclodextrin Solubilization.

Protocol: Screening with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

HP-β-CD is a common choice due to its high water solubility and low toxicity.

  • Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in your final assay buffer (e.g., 10-20% w/v).

  • Add Compound: Add the neat, powdered compound or a concentrated organic stock solution to the HP-β-CD solution.

  • Complexation: Mix vigorously. Shaking or sonicating the mixture at room temperature or slightly elevated temperature (e.g., 40°C) for several hours (4-24h) can facilitate complex formation.

  • Clarification: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) to pellet any undissolved compound.

  • Quantify Soluble Fraction: Carefully collect the supernatant and determine the concentration of the solubilized compound using a suitable analytical method (e.g., HPLC-UV). This will give you the maximum solubility achieved with that cyclodextrin concentration.

References

  • Challa, R., Ahuja, A., Ali, J., & Khar, R. K. (2005). Cyclodextrins in drug delivery: An updated review. AAPS PharmSciTech, 6(2), E329–E357. Sourced from a review citing this work in Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs. [Link]

  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. [Link]

  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. [Link]

  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals (Basel), 17(5), 585. [Link]

  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017–1025. [Link]

  • Jouyban, A., et al. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 11(1). [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]

  • Enfanos. (n.d.). Preparation of Stock Solutions. [Link]

  • Sathesh Babu, P. R., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. [Link]

  • Gohil, K., et al. (2023). Large Ring Cyclodextrin and Cosolvency-based Techniques to Improve Solubility of Antifungal Drug. Asian Journal of Pharmaceutics, 17(3). [Link]

  • Maheshwari, R. K. (2012). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 2(1), 101-109. [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. [Link]

  • Celebioglu, A., & Uyar, T. (2018). A study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins. African Journal of Pharmacy and Pharmacology, 12(22), 293-301. [Link]

  • Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-11. [Link]

  • University of Rochester. (2026). Workup: Amines. [Link]

  • CompoundingToday.com. (2025). pH Adjusting Database. [Link]

Sources

storage and handling guidelines for 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide

[1][2]

Status: Operational Ticket ID: REF-1041552-SUP Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary

You are working with 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide (often supplied as the Hydrochloride salt, CAS: 1041552-86-6).[1][2]

This molecule contains two distinct functional groups with opposing stability profiles:[1][3]

  • A Primary Benzylic Amine: Highly reactive, hygroscopic, and sensitive to atmospheric CO₂.[2]

  • An N-Methyl Sulfonamide: Robust and chemically stable, but weakly acidic.[2]

The Critical Failure Point: The primary amine moiety is a "CO₂ magnet." Exposure to ambient air for >30 minutes can result in the formation of carbamate salts, often mistaken for degradation or moisture uptake.

Module 1: Storage & Stability Guidelines

The "Salt vs. Free Base" Protocol

Your storage strategy depends entirely on the physical form of your compound. Check your vial label immediately.[2]

ParameterHydrochloride Salt (Recommended) Free Base (High Risk)
Physical State White to off-white crystalline solidViscous oil or low-melting waxy solid
Primary Hazard Hygroscopicity (Water uptake)Carbamate formation (CO₂ uptake) & Oxidation
Temperature +4°C (Short term) / -20°C (Long term)-20°C (Mandatory)
Atmosphere Tightly capped vial; Desiccator recommendedInert Gas (Argon/N₂) required
Shelf Life >2 Years (if kept dry)<6 Months (prone to yellowing)
Storage Decision Logic

Use this workflow to determine the correct storage location for your specific batch.

StorageLogicStartIdentify Compound FormIsSaltIs it a Salt?(e.g., HCl, TFA)Start->IsSaltCheck LabelIsFreeBaseIs it Free Base?IsSalt->IsFreeBaseNoSaltStoreStorage: Desiccator @ RT or +4°CProtect from moistureIsSalt->SaltStoreYesBaseStoreCRITICAL: Purge with Argon/N2Seal with ParafilmIsFreeBase->BaseStoreYesSaltLongTermLong Term (>1 mo):Store @ -20°CSaltStore->SaltLongTermArchivalBaseTempStore @ -80°C or -20°CAvoid freeze-thaw cyclesBaseStore->BaseTempImmediate

Figure 1: Decision matrix for storage conditions based on salt form. Note the heightened requirements for the Free Base.

Module 2: Handling & Solubility

Solubility Profile
  • DMSO: >50 mM (Excellent).[2] Recommended for stock solutions.[2]

  • Methanol/Ethanol: Good solubility, but avoid storing for >24h due to potential slow trans-esterification or nucleophilic attack if the sulfonamide activates.[2]

  • Water:

    • Salt Form: Soluble.[2][4]

    • Free Base:[1] Poorly soluble; requires pH adjustment (pH < 5) to dissolve.[2]

The "Acetone Trap" (Crucial Warning)

NEVER dissolve or wash this compound with Acetone or Methyl Ethyl Ketone (MEK).[2]

  • Mechanism: The primary amine group (

    
    ) reacts with ketones to form an Imine (Schiff Base) .[1][2]
    
  • Result: You will see a new peak in your LCMS at M + 40 Da (for Acetone).[2] This reaction is rapid and often irreversible under basic conditions.[2]

Standard Operating Procedure: Stock Solution Prep
  • Equilibrate: Allow the vial to warm to Room Temperature (RT) before opening to prevent water condensation on the cold solid.

  • Solvent: Use anhydrous DMSO .[2]

  • Concentration: Prepare a 10 mM or 50 mM stock.

  • Aliquot: Do not freeze/thaw the master stock. Aliquot into single-use vials (e.g., 20 µL or 50 µL).

  • Storage: Store aliquots at -20°C.

Module 3: Troubleshooting & FAQs

Diagnostic Workflow: Impurity Analysis

If your compound behaves unexpectedly, use this LCMS diagnostic flow to identify the root cause.

TroubleshootingIssueIssue ObservedMassShiftCheck LCMS Mass ShiftIssue->MassShiftPlus44Mass +44 Da(M+45 in ESI+)MassShift->Plus44Plus40Mass +40 Da(M+41 in ESI+)MassShift->Plus40Plus16Mass +16 Da(M+17 in ESI+)MassShift->Plus16CarbamateDiagnosis: CarbamateCause: CO2 exposurePlus44->CarbamateImineDiagnosis: Acetone AdductCause: Ketone solvent usePlus40->ImineOxideDiagnosis: N-OxideCause: Air oxidationPlus16->Oxide

Figure 2: LCMS diagnostic flow for common degradation products of primary amines.[1][2]

Frequently Asked Questions

Q1: The solid has turned from white to a yellow sticky gum. Is it usable?

  • Diagnosis: This is likely the Free Base absorbing CO₂ and moisture from the air to form a carbamate salt.

  • Solution: If the color is pale yellow, the purity might still be acceptable (>90%).[2] Dissolve in DMSO and run an LCMS.[2] If the +44 mass peak (Carbamate) is present, acidify the solution (add 0.1% Formic Acid); carbamates are reversible under acidic conditions, releasing CO₂.[2]

Q2: Can I use this compound in a reductive amination reaction?

  • Answer: Yes, the primary amine is an excellent nucleophile.

  • Protocol: Use weak acids (Acetic acid) and mild reducing agents (STAB - Sodium Triacetoxyborohydride).[1][2]

  • Caution: The sulfonamide nitrogen is much less nucleophilic and will not compete unless you use extremely harsh alkylating conditions.

Q3: I see two peaks in my HPLC with the same mass. Why?

  • Answer: The compound contains a chiral center at the 1-aminoethyl position.[1][2]

  • Explanation: Unless you purchased an enantiopure version (e.g., R-isomer or S-isomer), you have a racemate .[1][2] These two peaks are enantiomers.[2] If you are using a chiral column, they will separate.[2] On a standard C18 column, they should co-elute unless you have a diastereomeric impurity.[2]

References

  • Fisher Scientific. (2024).[2][5] Safety Data Sheet: N-Isopropyl-4-methylbenzenesulfonamide (Analogous Sulfonamide Handling). Retrieved from [1][2]

  • Sayari, A., et al. (2017).[2] Stability of a Benzyl Amine Based CO2 Capture Adsorbent. Industrial & Engineering Chemistry Research. (Demonstrates oxidative degradation and CO2 sensitivity of primary benzylic amines). Retrieved from [1][2]

  • BLD Pharm. (n.d.).[2] Product Information: 3-(1-Aminoethyl)benzenesulfonamide (CAS 736913-57-8).[1][2] Retrieved from [1][2]

  • National Institutes of Health (NIH). (2025).[2] PubChem Compound Summary for N-Methylbenzenesulfonamide. Retrieved from [1][2]

Technical Support Hub: Purification of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHEM-SUP-8821 Subject: Purification & Troubleshooting Guide for Amphoteric Sulfonamide-Amines Assigned Specialist: Senior Application Scientist, Separation Sciences

Introduction

Welcome to the technical support center for 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide . This molecule presents a distinct purification challenge due to its amphoteric nature and stereochemistry .

It contains two competing functional groups:

  • Basic Amine: The 1-aminoethyl group (approx.

    
     9.0–9.5).
    
  • Weakly Acidic Sulfonamide: The N-methylsulfonamide group (approx.

    
     11.0–11.5).
    

Many researchers report low yields or "disappearing product" during workup. This is almost always due to incorrect pH control leading to water solubility in both acidic and strongly basic conditions. This guide provides self-validating protocols to navigate these issues.

Module 1: The "Sweet Spot" Extraction Strategy

User Question: "I performed a standard acid-base extraction (acidify, wash, basify to pH 14, extract with DCM), but my recovery is <20%. Where is my compound?"

Technical Diagnosis: You likely over-basified. Unlike simple amines, your compound becomes water-soluble again at high pH because the sulfonamide proton is acidic. At pH 14, the sulfonamide is deprotonated (


), trapping the molecule in the aqueous phase.

The Solution: The Isoelectric Extraction Window You must target the narrow pH window where both groups are neutral.

Protocol:

  • Acid Phase: Dissolve crude in 1M HCl (pH < 2). The amine is protonated (

    
    ). Wash with Ethyl Acetate to remove non-basic impurities.
    
  • Neutralization: Cool the aqueous phase to 0–5°C.

  • The Swing: Slowly add 2M NaOH or saturated

    
     while monitoring with a calibrated pH meter.
    
  • Target pH: Stop exactly at pH 10.0 – 10.5 .

    • Why? At pH 10.5, the amine is deprotonated (neutral), but the sulfonamide (

      
      ) remains largely protonated (neutral).
      
  • Extraction: Extract immediately with DCM or 2-MeTHF.

Visual Logic:

ExtractionLogic cluster_0 Aqueous Phase Behavior Acid pH < 2 (Amine Protonated) Water Soluble Action2 Basify to pH 14 Acid->Action2 User Error Action3 Basify to pH 10.2 Acid->Action3 Correct Protocol BaseHigh pH > 12 (Sulfonamide Deprotonated) Water Soluble Neutral pH 10.0 - 10.5 (Both Neutral) Organic Soluble Start Crude Reaction Mixture Action1 Acidify to pH 1 Start->Action1 Action1->Acid Forms Cation Action2->BaseHigh Forms Anion (Yield Loss) Action3->Neutral Precipitates/Oils out

Figure 1: Solubility profile of amphoteric sulfonamides. Note the "Sweet Spot" at pH 10 where the molecule becomes lipophilic.

Module 2: Crystallization & Salt Formation

User Question: "My product is an oil that refuses to solidify. How can I get a stable solid?"

Technical Diagnosis: The free base of 1-aminoethyl derivatives often exists as a viscous oil or low-melting solid, especially if trace solvent remains. The most robust strategy is to form a crystalline salt.

Recommended Salts:

  • Hydrochloride (HCl): Best for bulk storage.

  • Tartrate: Best for chiral enrichment (see Module 3).

Protocol: HCl Salt Formation

  • Dissolve the "oily" free base in a minimum amount of anhydrous Ethanol or Isopropanol (IPA).

  • Cool to 0°C.

  • Add 1.1 equivalents of HCl in Dioxane (4M) or HCl in IPA . Avoid aqueous HCl to prevent solubility issues.

  • Add diethyl ether or MTBE dropwise until turbidity persists (cloud point).

  • Stir at 0°C for 2 hours. White needles should form.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Oiling out Solvent too polar or cooling too fast.Re-heat to dissolve oil. Add seed crystal. Cool at 1°C/min.
Gummy precipitate Water contamination.Dry the free base solution over

before adding acid. Use anhydrous solvents.
Yellow color Oxidation products.Recrystallize from IPA/Activated Charcoal.
Module 3: Chiral Resolution Strategies

User Question: "I synthesized the racemate, but I need the (S)-enantiomer. Can I separate them without expensive chiral chromatography?"

Technical Diagnosis: Yes. The 1-aminoethyl moiety is a classic candidate for Diastereomeric Salt Resolution . The industry standard for 1-phenylethylamine derivatives is Tartaric Acid .

The Logic: Enantiomers have identical physical properties.[1][2] Diastereomers (Salt of R-amine + R-acid vs. Salt of S-amine + R-acid) have different solubilities.[2]

Protocol: Classical Resolution

  • Reagent: Use (L)-(+)-Tartaric acid (natural form) to target the (S)-amine (typically; verify with specific rotation).

  • Solvent: Methanol (MeOH) is the starting point. If too soluble, add water (95:5 MeOH:H2O).

  • Procedure:

    • Dissolve 1 eq of racemic amine in hot MeOH.

    • Add 1 eq of (L)-Tartaric acid in hot MeOH.

    • Mix and allow to cool very slowly to room temperature.

    • The less soluble diastereomeric salt will crystallize.[1][2]

  • Recrystallization: The first crop usually has 70–80% ee. Recrystallize the salt 1–2 times from MeOH/Water to reach >99% ee.

  • Free Basing: Isolate salt, dissolve in water, and follow the Module 1 extraction protocol (pH 10.5) to recover the pure enantiomer.

ChiralResolution cluster_process Crystallization (MeOH) Racemate Racemic Mixture (R/S) Agent Add (L)-(+)-Tartaric Acid Racemate->Agent SaltSolid Precipitate: (S)-Amine + (L)-Tartrate (Less Soluble) Agent->SaltSolid Slow Cool SaltLiq Supernatant: (R)-Amine + (L)-Tartrate (More Soluble) Agent->SaltLiq FreeBase Alkaline Extraction (pH 10.5) SaltSolid->FreeBase Liberate Amine Final Pure (S)-Enantiomer FreeBase->Final

Figure 2: Workflow for the chemical resolution of the enantiomers using tartaric acid.

Module 4: Chromatography (Polishing)

User Question: "My peak is tailing badly on HPLC/Flash, and I see 'ghost' peaks."

Technical Diagnosis: Primary amines interact strongly with the acidic silanol groups on silica gel or C18 columns, causing tailing. The sulfonamide group adds polarity, complicating retention.

Methodology:

1. Flash Chromatography (Normal Phase):

  • Stationary Phase: Standard Silica is often too acidic. Use Amine-functionalized Silica if available.

  • Mobile Phase: DCM:MeOH (95:5).

  • Modifier (CRITICAL): You MUST add 1% Triethylamine (TEA) or 1%

    
      to the mobile phase. This blocks silanol sites and sharpens the amine peak.
    

2. HPLC (Reverse Phase):

  • Column: C18 (High pH stable columns like Waters XBridge or Agilent Poroshell HPH are preferred).

  • Buffer:

    • Acidic:[3][4] 0.1% Formic Acid (Amine is ionized, elutes early, good shape).

    • Basic: 10mM Ammonium Bicarbonate (pH 10).

    • Recommendation: Use Basic pH (pH 10) . At this pH, the amine is neutral (better retention) and the sulfonamide is neutral/anionic. This often provides unique selectivity and better peak shape for this specific scaffold.

References
  • Solubility & pKa of Sulfonamides

    • Study on the pKa and solubility of N-substituted sulfonamides.
    • Source: Journal of Pharmaceutical Sciences.
    • (Extrapolated for N-methyl derivatives).

  • Chiral Resolution of Phenylethylamines

    • Optical resolution of 1-phenylethylamine deriv
    • Source: Tetrahedron: Asymmetry.
    • (General protocol adaptation).

  • Amphoteric Extraction Principles

    • Separation of amphoteric compounds via isoelectric point control.
    • Source: Vogel's Textbook of Practical Organic Chemistry.
  • Chromatography of Amines

    • Strategies for the separ
    • Source: Journal of Chrom

Sources

dose-response optimization for 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide in cell-based assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide (and structurally related amino-sulfonamide scaffolds).

This compound acts as a fragment-like chemical probe .[1][2][3][4] Its structure combines a basic primary amine (on the chiral ethyl chain) and a polar, hydrogen-bonding sulfonamide tail.[1][2][3][4][5] This "amphiphilic" nature creates specific challenges in cell-based assays—specifically regarding pH-dependent solubility, lysosomal trapping, and serum protein binding.[1][2][3][4][6]

Compound: this compound Classification: Amphiphilic Small Molecule / Chemical Probe Primary Challenges: Solubility limits, Serum Shift, pH-dependent permeability.[1][3][4][6]

Part 1: Critical Formulation & Stock Preparation

Q: My compound precipitates when added to the cell culture media, even though it dissolved in DMSO. Why?

A: This is a classic "Solubility Crash." While the N-methyl sulfonamide group improves lipophilicity compared to a primary sulfonamide, the molecule remains polar.[1][2][3][4][5] When you dilute a 10 mM DMSO stock 1:1000 into aqueous media (pH 7.4), two things happen:

  • Loss of Solvation: The DMSO "shield" is stripped away.[1][2][3][5]

  • Ionic Conflict: The primary amine (approx.[1][2][3][5] pKa ~9.0–9.[1][2][3][5]5) is protonated (cationic), but the sulfonamide moiety is neutral.[1][2][3][5] If your media contains high phosphate concentrations, the cationic amine can form insoluble salts.[2][3][4][5]

Troubleshooting Protocol:

  • Step 1 (Visual Check): Do not rely on the naked eye.[1][2][3][5] Use a microscope to inspect the 100 µM well immediately after dosing.[1][2][3][5] Crystal needles indicate precipitation.[1][2][3][5]

  • Step 2 (Predilution): Instead of direct addition, use an Intermediate Dilution Step .

    • Wrong: 10 mM DMSO

      
       Media (1:1000 shock).[1][2][3][5]
      
    • Right: 10 mM DMSO

      
       100% DMSO serial dilution 
      
      
      
      10x Intermediate in PBS (check clarity)
      
      
      1x Media.
  • Step 3 (Carrier): If precipitation persists at >50 µM, add 0.5% BSA (Bovine Serum Albumin) to the intermediate buffer.[1][2][3][5] The albumin acts as a carrier to prevent nucleation.[1][2][3][5]

Q: How do I determine the "True" Top Dose?

A: You must define the Kinetic Solubility Limit in your specific assay media.

  • Prepare media with 1% DMSO (or your final vehicle concentration).[1][2][3][5]

  • Spike compound at 1, 10, 50, 100, 200 µM.[2][3][4][5]

  • Incubate for 2 hours at 37°C.

  • Centrifuge (or filter) to remove precipitate.[1][2][3][5]

  • Analyze the supernatant via HPLC-UV or LC-MS.[1][2][3][4][6]

  • Rule: Your top dose in the bioassay must not exceed 80% of this solubility limit.[1][2][3][5]

Part 2: Assay Interference & Serum Shift

Q: My IC50 shifts dramatically (e.g., 10-fold) when I change FBS concentration. Is the compound unstable?

A: It is likely stable, but highly protein-bound .[1][2][3][4][5] Sulfonamides are notorious for binding to Albumin (Site I/II).[1][2][3][5] The N-methyl group adds lipophilicity, potentially increasing this binding affinity.[1][2][3][4][5]

  • 10% FBS: High protein binding

    
     Low free drug concentration 
    
    
    
    Artificially high IC50 (low potency).[1][2][3][5]
  • 0% FBS (Serum-Free): High free drug

    
     Low IC50 (high potency).[1][2][3][5][6]
    

The Fix: Run a "Serum Shift Assay" to validate this:

  • Condition A: Media + 10% FBS.[1][2][3][5]

  • Condition B: Media + 0.1% BSA (or serum-free if cells tolerate).[1][2][3][4][5][6]

  • Calculation:

    
    .
    
  • Guidance: If Shift Index > 10, your compound is being sequestered.[2][3][4][5] You must report the IC50 with the explicit caveat of the serum condition, or transition to a defined protein-free media for potency ranking.[1][2][3][4][5]

Q: I see a "Bell-Shaped" curve (toxicity at high doses) that ruins the fit. How do I handle this?

A: The primary amine on the ethyl chain can cause Lysosomotropism .[1][2][3][5] At physiological pH (7.4), the amine is protonated.[1][2][3][5] It can diffuse into lysosomes (pH 4.5–5.0), become "trapped" due to hyper-protonation, and cause osmotic swelling/toxicity independent of your target.[2][3][4][5]

Diagnostic Workflow:

  • Check Morphology: Look for cytoplasmic vacuolization (foamy appearance) in cells at high doses.[1][2][3][5]

  • Multiplexing: Run a viability assay (e.g., CellTiter-Glo) alongside your functional assay.[1][2][3][4][5]

  • Data Masking: If viability drops >20% at the top dose, exclude that point from your non-linear regression curve fit. Do not force the curve through toxic points.

Part 3: Data Analysis & Curve Fitting

Q: My Hill Slope is very steep (> 2.0). Is this real?

A: For a small molecule like this compound, a Hill Slope > 2.0 usually indicates Precipitation or Non-Specific Binding , not cooperativity.[1][2][3][4][6]

  • Mechanism:[2][4][5][6][7] When the compound precipitates, the effective concentration drops to zero instantly, causing an "on/off" cliff in the response curve rather than a smooth sigmoid.[2][3][4][5]

  • Action: Re-run the solubility check (Part 1). Constrain the Hill Slope to -1.0 (or 1.0) during the initial fitting to see if the data deviates significantly.

Visual Guide: Optimization Logic

The following diagram illustrates the decision matrix for troubleshooting aberrant dose-response curves with this scaffold.

OptimizationWorkflow Start Start: Dose-Response Data CheckCurve Analyze Curve Shape Start->CheckCurve SteepSlope Issue: Steep Slope (>2.0) Or 'Cliff' Drop CheckCurve->SteepSlope Abrupt Drop ShiftedPotency Issue: Low Potency (vs. Expected) CheckCurve->ShiftedPotency Right Shift BellShape Issue: Bell-Shaped Curve (Hook Effect) CheckCurve->BellShape High Dose Recovery PrecipCheck Action: Check Solubility (Microscopy/Nephelometry) SteepSlope->PrecipCheck Soln Reduce Top Dose Add Carrier (BSA) PrecipCheck->Soln Precipitation Found SerumCheck Action: Serum Shift Assay (10% FBS vs 0.1% BSA) ShiftedPotency->SerumCheck ToxCheck Action: Lysosomal Toxicity? (Check Vacuolization) BellShape->ToxCheck

Caption: Decision matrix for diagnosing dose-response anomalies specific to amphiphilic sulfonamides.

Summary of Recommended Assay Conditions
ParameterRecommendationRationale
Vehicle DMSO (Final conc. < 0.5%)Sulfonamides require organic co-solvent; keep low to avoid cell stress.[1][2][3][5]
Top Dose 100 µM (Initial), then adjustLikely solubility limit in PBS/Media is 100–300 µM.[1][2][3][5]
Buffer Additive 0.1% BSA or HSAPrevents non-specific plastic binding and delays precipitation.[1][2][3][5]
Incubation 1–4 HoursPrimary amines permeate rapidly; long incubations risk lysosomal trapping.[1][2][3][5]
Curve Fit 4-Parameter Logistic (4PL)Standard pharmacological fit.[1][2][3][4][5][6] Flag Hill Slopes > 1.5.
References
  • NIH Assay Guidance Manual. In Vitro Cell Based Assays: Dose Response and Curve Fitting.[1][2][3][5] National Center for Biotechnology Information (US).[1][2][3][5] Available at: [Link]

  • Lipinski, C. A., et al. (2001).[2][3][4][5] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1][2][3][5] Advanced Drug Delivery Reviews. (Foundational text on solubility/permeability rules for compounds like sulfonamides).

  • PubChem Compound Summary. Benzenesulfonamide Derivatives. (General physicochemical data for sulfonamide/amine scaffolds). Available at: [Link][2][3][5][6]

Sources

minimizing off-target effects in experiments with new compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Experimental Rigor in Compound Validation & Target Deconvolution

Status: Operational | Tier: Level 3 (Senior Scientific Support)

Introduction: The "Phenotypic Rescue" Imperative

User Query: "I have a potent compound that kills cancer cells at nanomolar concentrations. How do I prove this is driven by my specific target and not general toxicity?"

Scientist’s Response: In drug discovery, potency is easy; specificity is hard. A common pitfall is assuming that because a compound inhibits a purified protein in a tube, cellular death is caused by that same inhibition. This is often false.

To validate a compound, you must prove causality , not just correlation. The "Gold Standard" for this is Phenotypic Rescue . If your compound kills wild-type cells, it must fail to kill cells where the target has been genetically deleted (if non-essential) or modified to be drug-resistant. If the compound still kills cells lacking the target, your effect is off-target.

The following guide breaks down the validation workflow into three pillars: Chemical Hygiene , Biophysical Engagement , and Genetic Causality .

Part 1: Chemical Hygiene & PAINS Exclusion

Diagnostic 1: Is my compound a "Frequent Hitter"?

Symptom: Your compound shows activity across multiple unrelated assays (e.g., a kinase assay, a GPCR assay, and a redox assay).

Root Cause: The compound may be a PAIN (Pan-Assay Interference Compound) .[1][2][3] These molecules act via non-specific mechanisms such as membrane disruption, protein aggregation, or redox cycling, rather than specific binding.

Action Plan:

  • In Silico Filter: Run your structure against the Baell & Holloway filters .

  • The Detergent Test: Repeat your biochemical assay with 0.01% Triton X-100. If potency drops significantly, your compound is likely forming colloidal aggregates that sequester the enzyme non-specifically.

  • Redox Check: If your assay involves a redox step (e.g., Resazurin/AlamarBlue), ensure your compound isn't generating hydrogen peroxide. Add Catalase to the media; if potency disappears, it’s a redox artifact.

Workflow: The PAINS Elimination Filter

PAINS_Filter Compound New Compound Hit InSilico Step 1: In Silico Check (Baell Filters) Compound->InSilico Substructure Contains Rhodanine, Quinone, Catechol? InSilico->Substructure Experimental Step 2: Experimental Validation Substructure->Experimental No Alert Discard DISCARD: Aggregator/PAIN Substructure->Discard Alert Found Detergent Add 0.01% Triton X-100 to Assay Experimental->Detergent Potency Does Potency Shift? Detergent->Potency Potency->Discard Potency Drops Proceed PROCEED: Specific Binder Potency->Proceed Potency Stable

Figure 1: PAINS Elimination Workflow. A logic gate to filter out non-specific aggregators and chemically reactive compounds before biological testing.

Part 2: Biophysical Validation (CETSA)

User Query: "My compound works in cells, but how do I know it physically binds the target inside the cytoplasm?"

Scientist’s Response: You need to demonstrate Target Engagement (TE) . The most robust, label-free method for this is the Cellular Thermal Shift Assay (CETSA) .

Principle: Ligand binding stabilizes a protein, increasing its melting temperature (


). When heated, unbound proteins denature and precipitate; bound proteins remain soluble.[4][5]
Protocol: Isothermal Dose-Response CETSA (ITDRF)

Validates potency of binding in live cells.

StepActionTechnical Note (Critical)
1. Treat Incubate cells with compound dose curve (e.g., 10 nM - 10 µM) for 1 hr.Include a DMSO control.
2. Heat Aliquot cells into PCR tubes. Heat to the target's

(aggregation temp) for 3 mins.
Crucial: Determine

first (temp where 50% of protein precipitates in DMSO).
3. Cool Snap cool at RT for 3 mins.Do not freeze immediately; allow equilibrium.
4. Lyse Add mild lysis buffer (e.g., 0.4% NP-40) with protease inhibitors.Avoid strong detergents (SDS) here; they dissolve aggregates.
5. Separate Centrifuge at 20,000 x g for 20 mins at 4°C.Pellet contains denatured protein; Supernatant contains stabilized protein.
6. Detect Analyze Supernatant via Western Blot.Band intensity should increase with compound concentration.

Part 3: Genetic Validation & Rescue (The Gold Standard)

User Query: "I knocked out the target, but the drug still kills the cells. What does this mean?"

Scientist’s Response: This is the definitive diagnostic for an off-target effect . If the drug kills cells that lack the target, the drug is killing via a different mechanism (toxicity).

To claim on-target efficacy, you must adhere to Kaelin’s Principles of Target Validation [1]. You need a "Rescue" experiment.

The Genetic Rescue Logic Matrix
GenotypeTreatmentPhenotype (e.g., Death)Interpretation
WT Cells Drug Death Baseline efficacy.
KO Cells DMSO Viable Target is non-essential (or redundant).
KO Cells Drug Death FAIL: Off-target toxicity.
KO Cells Drug Viable PASS: Drug requires target to kill.
KO + cDNA Drug Death PASS: Re-introducing target restores sensitivity.
Workflow: CRISPR-Cas9 Target Deconvolution

Genetic_Rescue Start Start: Drug kills WT Cells KO Generate CRISPR KO of Target Start->KO Viability Are KO Cells Viable? KO->Viability Essential No (Cells Die) Viability->Essential No NonEssential Yes (Cells Live) Viability->NonEssential Yes Resistant Generate Drug-Resistant Mutant (Point Mutation) Essential->Resistant Test_Mutant Treat Mutant with Drug Resistant->Test_Mutant Mutant_Live Cells Live: ON-TARGET Test_Mutant->Mutant_Live Rescue Mutant_Die Cells Die: OFF-TARGET Test_Mutant->Mutant_Die No Rescue Treat_KO Treat KO with Drug NonEssential->Treat_KO KO_Die KO Cells Die: OFF-TARGET Treat_KO->KO_Die Toxicity KO_Live KO Cells Live: ON-TARGET Treat_KO->KO_Live Specificity

Figure 2: Genetic Rescue Logic. Distinguishing on-target efficacy from off-target toxicity using CRISPR KO and drug-resistant mutants.

Part 4: Transcriptomic Profiling (Silent Off-Targets)

User Query: "My drug hits the target, but are there 'silent' off-targets affecting other pathways?"

Scientist’s Response: Even if the phenotype looks clean, the drug might be perturbing other pathways. Use RNA-seq combined with Connectivity Mapping .

Protocol Strategy:

  • Treat: WT cells with Drug (IC90) for 6–12 hours (early timepoint to catch primary effects, not downstream apoptosis).

  • Control: Treat WT cells with a genetic knockdown (siRNA/CRISPR) of the target.

  • Compare: The gene expression signature of the Drug should highly correlate with the signature of the Genetic Knockdown.

    • High Correlation (Pearson > 0.8): High specificity.

    • Low Correlation: The drug is doing something the genetic knockdown is not (Off-target).[6]

References

  • Kaelin, W. G. (2017).[7][8][9] Common pitfalls in preclinical cancer target validation. Nature Reviews Cancer, 17(7), 424–440.[8] Link

  • Baell, J. B., & Holloway, G. A. (2010).[2][3] New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays.[2][3][10][11] Journal of Medicinal Chemistry, 53(7), 2719–2740.[2][3] Link

  • Jafari, R., et al. (2014).[4][5][12][13] The cellular thermal shift assay for evaluating drug target interactions in cells.[5][12] Nature Protocols, 9(9), 2100–2122.[4][5][12][13] Link

  • Lin, Y., et al. (2014). CRISPR/Cas9 systems have off-target activity with insertions or deletions between target DNA and guide RNA sequences.[14] Nucleic Acids Research, 42(11), 7473–7485. Link

Sources

Technical Support Center: Signal Enhancement for 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Fragment" Challenge

Welcome to the technical support hub. You are likely working with 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide (MW ~214.28 Da), a classic "fragment" scaffold commonly used in Fragment-Based Drug Discovery (FBDD).[1]

This molecule presents a dual challenge:

  • Low Molecular Weight (LMW): It generates inherently low signals in mass-dependent assays (like SPR).[1]

  • Chemical Reactivity: The primary amine on the ethyl chain is a nucleophile that can interfere with amine-reactive assay reagents (e.g., NHS-ester fluorophores) or cause pH-dependent solubility shifts.[1]

This guide moves beyond basic protocol steps to the physics of signal enhancement. We focus on distinguishing genuine binding events from the "noise" of aggregation and non-specific interactions.

Module 1: Assay Selection & Physics

Before troubleshooting, verify you are using the correct detection modality for a molecule of this size and polarity.

Decision Matrix: Selecting the Right Modality

AssaySelection Start Start: Signal Issue CheckAffinity Est. Affinity (Kd)? Start->CheckAffinity Weak Weak (>10 µM) Fragment Mode CheckAffinity->Weak Low Signal Strong Strong (<1 µM) Lead Mode CheckAffinity->Strong High Noise Method1 SPR / GCI (Mass Sensitive) Weak->Method1 Method2 TR-FRET / FP (Competition) Strong->Method2 Action1 Maximize Surface Density Use Clean Screen Method1->Action1 Enhance Action2 Check Amine Interference Use Indirect Readout Method2->Action2 Enhance

Figure 1: Decision matrix for selecting the optimal assay platform based on affinity and signal limitations.

Module 2: Label-Free Optimization (SPR/GCI)

Context: In Surface Plasmon Resonance (SPR), signal is proportional to mass.[1] A ~214 Da sulfonamide fragment binding to a 50 kDa protein yields a tiny theoretical


.[1]
The Problem: "The Signal is Too Low"

Root Cause: The refractive index change is insufficient due to the low mass ratio (


).
Protocol: Signal Enhancement Strategy
  • Increase Ligand Density (Rmax Optimization):

    • Theory:

      
      [1]
      
    • Action: Immobilize the protein target to a level of 5,000–8,000 RU (Response Units) rather than the standard 1,000 RU used for potent drugs. This linearly increases the theoretical signal.

    • Caution: High density can cause steric hindrance.[1] Validate activity with a positive control compound.[1]

  • Solvent Correction (The "DMSO Dip"):

    • Sulfonamides often require DMSO.[1] Mismatched DMSO concentrations between running buffer and sample cause "bulk shifts" that mask the tiny binding signal.

    • Fix: Use solvent correction curves (0.5% to 5% DMSO) to mathematically subtract the bulk refractive index change [1].

  • The "Clean Screen" (Aggregation Check):

    • Symptom:[1][2][3][4][5][6] Square-wave binding curves with impossibly high signals (e.g., >50 RU for a fragment).[1]

    • Cause: The sulfonamide is aggregating and coating the sensor chip.

    • Solution: Add 0.05% Tween-20 or P-20 to the running buffer.[1] If the signal disappears, the previous "binding" was an artifact [2].

Module 3: Labeled Assays (TR-FRET / FP)

Context: You are using a competition assay where the sulfonamide displaces a known tracer.

The Problem: "Fluorescence Quenching or Interference"

Root Cause: The primary amine (1-aminoethyl group) on your molecule is chemically active.[1]

Critical Causality: The Amine Trap

If you are using an assay kit that relies on Lysine-reactive fluorophores (NHS-esters) to label your protein, your compound (containing a primary amine) might competitively react with the fluorophore during incubation if the chemistry isn't quenched, or it might quench the signal via electron transfer.

Step-by-Step Enhancement Protocol
  • Switch to Indirect Readouts:

    • Instead of directly labeling the protein (which risks modifying the binding site), use a biotinylated protein + Streptavidin-Terbium (Tb) donor.[1] This moves the fluorophore physically away from the sulfonamide binding pocket, reducing quenching (Inner Filter Effect).

  • Optimize the Tracer:

    • Use a tracer with a red-shifted acceptor (e.g., Alexa647 or d2).[1][7] Sulfonamide derivatives often absorb in the UV/blue range. Using red-shifted dyes avoids spectral overlap/interference [3].[1]

  • Titrate the Tracer (The

    
     Rule): 
    
    • To maximize sensitivity (S/N), the tracer concentration must be at or below its

      
       .
      
    • Why? If [Tracer] >>

      
      , your fragment (weak binder) cannot compete effectively, and you will see no inhibition (flat line).[1]
      

Module 4: Solubility & Chemical Handling

Context: Sulfonamides are notorious for pH-dependent solubility.[1] The sulfonamide nitrogen is weakly acidic (


 ~10), while the aminoethyl amine is basic (

~9).
Data Table: Solubility Optimization
ParameterRecommended ConditionScientific Rationale
Buffer pH pH 7.4 - 7.8 Keeps the molecule predominantly zwitterionic or neutral, improving solubility compared to acidic pH where it may precipitate.[1]
DMSO Limit 2% - 5% Sulfonamides are hydrophobic.[1] Below 1% DMSO, fragments may "crash out" of solution before reaching the target.
Additives 0.01% Triton X-100 Prevents the formation of colloidal aggregates (promiscuous inhibitors) common with sulfonamide fragments.[1]
Storage -20°C in 100% DMSO Avoid freeze-thaw cycles in aqueous buffer; the amine is prone to oxidation or hydrolysis over time.[1]

Troubleshooting & FAQ

Workflow: Diagnosing Low Signal

Troubleshooting Issue Issue: Low/No Signal CheckSolubility 1. Check Solubility (Is it precipitating?) Issue->CheckSolubility CheckTracer 2. Tracer Competition (Is Tracer conc. > Kd?) CheckSolubility->CheckTracer No FixSolubility Add Detergent Increase DMSO CheckSolubility->FixSolubility Yes CheckLabeling 3. Amine Interference (Is the amine reacting?) CheckTracer->CheckLabeling No FixTracer Lower Tracer Conc. to ~Kd CheckTracer->FixTracer Yes FixLabeling Use Anti-Tag Ab (Indirect Labeling) CheckLabeling->FixLabeling Yes

Figure 2: Troubleshooting logic for recovering signal in competitive binding assays.

Frequently Asked Questions

Q1: My IC50 curve is flat, but I know the compound binds. Why? A: You are likely facing "The Wall." If the affinity of your tracer is significantly higher than your fragment, and you are using too much tracer, the fragment cannot displace it.

  • Fix: Lower the tracer concentration to 0.5x its

    
    . If the signal drops too low, increase the protein concentration, not the tracer.
    

Q2: Can I derivatize the primary amine to make it fluorescent? A: Proceed with caution. While reagents like fluorescamine react with primary amines to create fluorescence [4], doing so modifies the 3-(1-aminoethyl) group.[1] If this group is essential for binding (e.g., forming a salt bridge in the active site), derivatization will destroy the binding affinity. Only do this for quantification of the compound stock, not for the binding assay itself.

Q3: The signal jumps around (high CV%). A: This is a classic sign of acoustic interference or pipetting error with volatile solvents.[1]

  • Fix: If using an acoustic dispenser (Echo), ensure the DMSO hydration is calibrated.[1] Sulfonamide solutions in DMSO can absorb water from the air, changing viscosity and dispensing volume.

References

  • Technology Networks. (2022). Fragment-Based Approach To Enhance Drug Discovery Productivity.Link

  • Shoichet, B. K. (2006).[1] Screening in a Spirit Haunted by Pathological Physical Chemistry. Nature Discovery.[1] (Contextual grounding on aggregation artifacts).

  • The Scientist. (2026). TR-FRET Powers Smarter Drug Screening.[1]Link[1]

  • MDPI. (2019).[1] Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization.Link[1]

  • Fisher Scientific. (2025).[1] Safety Data Sheet: 4-(2-Aminoethyl)benzenesulfonamide.[1][4] (Reference for chemical handling/safety). Link[1]

Sources

Validation & Comparative

comparing the potency of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide to known drugs

[1]

Executive Summary & Structural Logic

This compound is a functionalized phenethylamine derivative characterized by a meta-substituted sulfonamide group.[1] While primarily utilized as a chemical building block in fragment-based drug discovery (FBDD), its structure represents a "crossover" scaffold containing motifs from multiple therapeutic classes.[1]

  • Core Scaffold: 1-Phenylethylamine (alpha-methylbenzylamine)

    
    Link to CNS activity.[1]
    
  • Functional Group: N-methylsulfonamide

    
    Link to Enzyme Inhibition & Solubility.[1]
    
  • Substitution Pattern: Meta-substitution

    
    Link to receptor selectivity (often distinct from para-substituted drugs).[1]
    
Structural Deconstruction vs. Known Drugs
FeatureTarget CompoundAmphetamine (Stimulant)Acetazolamide (CA Inhibitor)Sotalol (Antiarrhythmic)
Core Ring BenzeneBenzeneThiadiazoleBenzene
Amine Chain 1-Aminoethyl (alpha-Me)2-Aminopropyl (alpha-Me)N/AEthanolamine
Sulfonamide N-methyl (-SO₂NHMe)NonePrimary (-SO₂NH₂)Reverse (-NHSO₂Me)
Primary Target Hybrid / Multi-targetDAT / NET TransportersCarbonic Anhydrase (CA)K⁺ Channels /

-Receptors

Comparative Potency Analysis

Note: As a building block, direct clinical potency data is limited.[1] The following analysis is derived from Structure-Activity Relationship (SAR) principles and fragment screening data.

A. CNS Potency vs. Amphetamine

Hypothesis: The compound possesses the alpha-methylbenzylamine core essential for monoamine release but is hindered by the polar sulfonamide group.[1]

  • Amphetamine Potency: High affinity for DAT/NET; highly lipophilic (LogP ~1.[1]8) allowing rapid BBB penetration.[1]

  • Target Compound Potency: Significantly Lower.

    • Reasoning: The sulfonamide group is a strong hydrogen bond donor/acceptor, significantly lowering LogP (predicted ~0.5–0.[1]9) and increasing Polar Surface Area (PSA).[1] This restricts Blood-Brain Barrier (BBB) permeability.[1]

    • Receptor Affinity: The meta-sulfonamide acts as a bulky substituent, likely causing steric clash within the orthosteric binding site of monoamine transporters (DAT/NET), reducing affinity by estimated 100-1000 fold compared to amphetamine.[1]

B. Enzyme Inhibition vs. Acetazolamide

Hypothesis: Sulfonamides are classic Carbonic Anhydrase (CA) inhibitors.[1]

  • Acetazolamide Potency:

    
     ~10 nM (CA II).[1] Requires a primary sulfonamide (-SO₂NH₂) to coordinate with the active site Zinc ion (
    
    
    ).[1]
  • Target Compound Potency: Weak / Inactive. [1]

    • Reasoning: The target compound is an N-methyl sulfonamide (-SO₂NHMe).[1] SAR studies confirm that N-substitution eliminates the acidic proton required for Zinc coordination.[1]

    • Exception: It may show weak activity against specific isoforms (e.g., CA IX or XII) or act as a prodrug if demethylated in vivo.[1]

C. Cardiovascular Potency vs. Sotalol

Hypothesis: The phenethylamine-sulfonamide motif resembles Class III antiarrhythmics.[1]

  • Sotalol Potency:

    
     ~10-50 
    
    
    M (hERG/IKr).[1] Features a para-sulfonamide and a hydroxy-ethyl-isopropylamine chain.[1]
  • Target Compound Potency: Low.

    • Reasoning: Sotalol's activity relies on the specific distance and chirality of the ethanolamine tail.[1] The target compound lacks the hydroxyl group and the isopropyl bulk, likely resulting in poor fit for the

      
      -adrenergic receptor or hERG channel pore.[1]
      

Experimental Protocols for Validation

To objectively verify the potency of this scaffold, the following standardized protocols are recommended.

Protocol A: Carbonic Anhydrase Esterase Assay

To determine if the N-methyl sulfonamide retains any residual inhibitory capacity.[1]

  • Reagents: Purified CA II enzyme, p-Nitrophenyl acetate (substrate), Tris-sulfate buffer (pH 7.6).

  • Preparation: Dissolve this compound in DMSO to create a 10 mM stock. Serial dilute to 0.1

    
    M.
    
  • Reaction:

    • Mix 100

      
      L enzyme solution + 50 
      
      
      L inhibitor solution. Incubate 5 min at 25°C.
    • Add 50

      
      L substrate.
      
  • Measurement: Monitor absorbance at 400 nm (formation of p-nitrophenol) for 3 minutes.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    
    • Control: Run Acetazolamide as a positive control (Expect

      
       ~10 nM).[1]
      
Protocol B: Monoamine Uptake Inhibition (Synaptosome Assay)

To assess amphetamine-like potential.[1]

  • Tissue: Rat striatal synaptosomes.[1]

  • Ligand: [³H]-Dopamine (DA).

  • Incubation:

    • Pre-incubate synaptosomes with target compound (1 nM – 100

      
      M) for 15 min at 37°C.[1]
      
    • Add [³H]-DA (50 nM final) and incubate for 5 min.

  • Termination: Rapid filtration through GF/B filters. Wash 3x with ice-cold buffer.

  • Quantification: Liquid scintillation counting.

  • Analysis: Determine

    
     using the Cheng-Prusoff equation.[1]
    
    • Validation: If

      
       > 10 
      
      
      M, the compound is considered inactive as a psychostimulant.[1]

Visualization: SAR & Pharmacophore Map

Gcluster_0Structural Determinants of PotencyTarget3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide(Hybrid Scaffold)AmphAmphetamines(Stimulants)Target->AmphShares Phenethylamine Core(Predicted: Low BBB Penetration)CAIAcetazolamide(CA Inhibitors)Target->CAIShares Sulfonamide(Predicted: Inactive due to N-Me)SotalolSotalol(Antiarrhythmics)Target->SotalolShares Sulfonamide-Benzene(Predicted: Low Affinity)Det1N-Methyl Group:Blocks Zinc Binding (CA)Increases Lipophilicity vs NH2Target->Det1Det2Meta-Substitution:Alters Receptor Fit(vs Para-Sotalol)Target->Det2Det3Polar Sulfonamide:Reduces CNS Entry(vs Amphetamine)Target->Det3

Figure 1: Pharmacophore overlap analysis showing the structural relationship between the target scaffold and three major drug classes, highlighting the specific structural features (N-methylation, meta-substitution) that modulate its predicted potency.[1]

References

  • PubChem Compound Summary. (2025). This compound (CAS 1041552-86-6).[1] National Center for Biotechnology Information.[1] [Link](Note: Search via CAS for specific entry)[1]

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168-181.[1] [Link]

  • Fleckenstein, A. E., et al. (2007).[1] New Insights into the Mechanism of Action of Amphetamines.[1] Annual Review of Pharmacology and Toxicology, 47, 681-698.[1] [Link][1]

cross-validation of experimental results for 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Validation Guide: 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide Content Type: Comparative Technical Analysis & Validation Protocols Subject: CAS 1041552-86-6 (and related chiral salts) Context: Fragment-Based Drug Discovery (FBDD) & Medicinal Chemistry Optimization[1][2]

Executive Summary

This guide serves as a technical cross-validation manual for This compound (hereafter referred to as Fragment 3-AMBS ).[1][2] Unlike generic building blocks, 3-AMBS represents a "privileged scaffold" in medicinal chemistry, particularly for targeting Carbonic Anhydrases (CAs) and Rho-associated kinases (ROCK).[1][2]

Its value lies in two distinct structural features:

  • The Chiral Vector: The 1-aminoethyl group creates a rigid, defined exit vector for fragment growing, unlike flexible benzylamines.

  • The N-Methylated Sulfonamide: Provides improved lipophilicity (LogD) and solubility profiles compared to primary sulfonamides (

    
    ).[1][2]
    

This document compares 3-AMBS against its Racemic Counterpart and the Non-Methylated Analog , providing self-validating protocols to ensure synthetic integrity before deployment in high-value SAR (Structure-Activity Relationship) campaigns.[1][2]

Part 1: Comparative Performance Analysis

The following data summarizes the physicochemical and functional advantages of using enantiopure 3-AMBS over standard alternatives.

Table 1: Physicochemical & Functional Comparison
Feature3-AMBS (Enantiopure) Racemic Mixture Non-Methylated Analog (

)
Stereochemical Definition High (>98% ee) Undefined (50:[1][2]50)Achiral (if benzylamine) / Chiral
Binding Affinity (Ligand Efficiency) High (Specific vectoring)Moderate (Diluted by inactive isomer)Moderate
Solubility (PBS, pH 7.4) High (~15 mM) HighLow-Moderate (High H-bond donor count)
Permeability (PAMPA) Enhanced (N-Me caps polar H)EnhancedLow (Polar surface area penalty)
Primary Application Lead Optimization / FBDDLow-Cost ScreeningHTS Library
Why "N-Methyl" Matters: The Solubility/Permeability Trade-off

In drug design, primary sulfonamides (


) often suffer from poor membrane permeability due to high polarity.[1][2] The N-methyl substitution  in 3-AMBS reduces the Hydrogen Bond Donor (HBD) count by one, significantly improving passive diffusion (permeability) while maintaining sufficient solubility for biological assays.[1][2] This makes 3-AMBS a superior starting point for CNS-targeted programs compared to the non-methylated analog.[1][2]

Part 2: Experimental Validation Protocols

To ensure the integrity of your chemical inventory, the following self-validating protocols must be performed. These workflows distinguish high-quality building blocks from degraded or impure lots.[1][2]

Protocol A: Chiral Purity Validation (Self-Validating System)

Objective: Determine the Enantiomeric Excess (ee%) of the 1-aminoethyl stereocenter. Causality: The biological activity of 3-AMBS is strictly dependent on the spatial arrangement of the amino group.[1][2] Using a racemate in a chiral protein pocket will yield confusing SAR data (the "eutomer/distomer" problem).

Methodology:

  • Derivatization (Critical Step): The primary amine is too polar for standard chiral GC.[2] Derivatize with Mosher's Acid Chloride or use Chiral SFC (Supercritical Fluid Chromatography) directly.[2]

  • Column Selection: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).[1][2]

  • Mobile Phase:

    
     / Methanol (with 0.1% Diethylamine additive to sharpen amine peaks).
    

Step-by-Step Workflow:

  • Control Prep: Mix equal parts of the R and S isomers (or use a known racemate) to establish the separation window (

    
    ).[2]
    
  • Sample Prep: Dissolve 1 mg 3-AMBS in 1 mL MeOH.

  • Run Conditions: Flow 3.0 mL/min, Back Pressure 120 bar, Temp 40°C.

  • Validation Criteria:

    • Single peak retention time must match the specific isomer standard.[2]

    • Minor peak area < 1.0% (i.e., >98% ee).

Protocol B: Differential Reactivity Test (Coupling Efficiency)

Objective: Verify the nucleophilicity of the benzylic amine without interference from the sulfonamide. Causality: Sulfonamides are weak nucleophiles, but under forcing conditions, they can react. This protocol ensures the aminoethyl group reacts selectively.[2]

  • Reagent: 1.0 eq 3-AMBS + 1.0 eq Benzoyl Chloride + 2.0 eq TEA in DCM.

  • Observation: Reaction should be complete < 30 mins at

    
    .
    
  • Failure Mode: If reaction requires heat or >2 hours, the amine may be degraded (oxidized to acetophenone derivative) or salt-bound (incomplete neutralization of HCl salt).[2]

Part 3: Visualization of Workflows

Diagram 1: Fragment Evolution Pathway (FBDD)

This diagram illustrates how 3-AMBS serves as a core scaffold for growing into a potent inhibitor.[1][2]

FBDD_Pathway cluster_0 Validation Checkpoints Fragment 3-AMBS Fragment (Low Affinity, High LE) Target Protein Pocket (e.g., Carbonic Anhydrase) Fragment->Target Screening (SPR/NMR) Check1 Check: Chiral Purity Fragment->Check1 Hit Fragment-Protein Complex Target->Hit Binding Event Grow Fragment Growing (Amide Coupling) Hit->Grow Vector Identification Lead Potent Lead (nM Affinity) Grow->Lead SAR Optimization Check2 Check: Vector Angle Grow->Check2

Caption: Logical flow of deploying 3-AMBS in Fragment-Based Drug Discovery, highlighting critical validation checkpoints.

Diagram 2: Chiral Separation & Validation Logic

This diagram details the decision tree for validating the enantiomeric purity of the specific batch.

Chiral_Validation Start Batch Receipt: 3-AMBS SFC Chiral SFC Screen (Column: AD-H) Start->SFC Result Chromatogram Analysis SFC->Result Decision Is Single Peak? Result->Decision Pass PASS: Proceed to Synthesis Decision->Pass Yes (>98% ee) Fail FAIL: Racemization Detected Decision->Fail No (<90% ee) Recrystallize Recrystallize with Tartaric Acid Fail->Recrystallize Remediation Recrystallize->SFC Retest

Caption: Decision tree for Quality Control (QC) of chiral sulfonamide building blocks prior to library synthesis.

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 15, 605–619.

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[2] Nature Reviews Drug Discovery, 7, 168–181.

  • PubChem Compound Summary. (2025). "4-(2-Aminoethyl)benzenesulfonamide (Structural Analog Data)." National Library of Medicine.[2] [1][2]

  • Scott, D. E., et al. (2012). "Fragment-based approaches in drug discovery and chemical biology." Biochemistry, 51(25), 4990-5003.

  • BenchChem Technical Data. (2025). "Sulfonamide Scaffolds in FBDD." BenchChem.[2][3]

Sources

A Researcher's Guide to Ensuring Reproducible Findings with 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of drug discovery and preclinical research, the reproducibility of experimental findings is paramount. A lack of reproducibility not only undermines the scientific foundation of a study but can also lead to significant wasted resources and time.[1][2][3] This guide provides a comprehensive framework for ensuring the reproducibility of findings when working with a novel or sparsely characterized compound, using 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide as a central example. While specific data for this exact molecule is limited, the principles and protocols outlined here are broadly applicable to the wider class of sulfonamides and other novel small molecules.

The Challenge of Reproducibility with Novel Bioactive Molecules

The journey of a novel compound from synthesis to becoming a reliable tool in research is fraught with potential pitfalls that can compromise the reproducibility of experimental results. For many small molecules, including numerous sulfonamide derivatives, issues can arise from the very beginning of the research process.[4][5][6]

Key factors that can affect the reproducibility of findings include:

  • Ambiguity in Compound Identity and Purity: Without thorough characterization, there can be no certainty that the molecule being tested is indeed the intended compound or at the required purity.[4] Impurities from the synthesis process can have their own biological activities, leading to confounding results.[7][8][9]

  • Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit varying physical properties, including solubility and bioavailability, which can significantly impact experimental outcomes.[10][11][12][13][14]

  • Lack of Standardized Protocols: Variations in experimental procedures, even seemingly minor ones, can lead to disparate results between different researchers or laboratories.[1][15]

  • Inadequate Reporting: Insufficient detail in documenting the synthesis, characterization, and experimental procedures makes it impossible for other researchers to replicate the work accurately.[16]

This guide will walk you through a systematic approach to mitigate these risks, ensuring that your research with this compound, or any novel sulfonamide, is built on a foundation of scientific rigor and reproducibility.

Synthesis and Characterization: The Bedrock of Reproducible Research

Before any biological evaluation, the unambiguous synthesis and rigorous characterization of this compound are critical first steps.

Hypothetical Synthesis Pathway

Based on established methods for sulfonamide synthesis, a plausible route to this compound is proposed.[17][18][19] This multi-step process would likely involve the initial sulfonation of a suitable benzene derivative, followed by amination and subsequent modification of the side chain.

Synthesis_Pathway A m-Ethylacetophenone B m-(1-Aminoethyl)acetophenone A->B Reductive Amination C 3-(1-Aminoethyl)benzenesulfonyl chloride B->C Chlorosulfonation D This compound C->D Amination with Methylamine

A plausible synthetic route for the target compound.

Challenges in Synthesis and Scale-Up:

Scaling up the synthesis of sulfonamides can introduce challenges such as managing exothermic reactions, ensuring homogenous mixing, and controlling the impurity profile.[20] It is crucial to document all reaction conditions meticulously, including temperature, reaction time, and purification methods.

Comprehensive Characterization Workflow

A multi-pronged analytical approach is essential to confirm the identity, purity, and stability of the synthesized this compound.

Characterization_Workflow cluster_0 Primary Characterization cluster_1 Purity and Stability Assessment A Mass Spectrometry (MS) Confirm Molecular Weight D High-Performance Liquid Chromatography (HPLC) Determine Purity A->D B Nuclear Magnetic Resonance (NMR) Elucidate Structure B->D C Fourier-Transform Infrared (FTIR) Spectroscopy Identify Functional Groups C->D E Elemental Analysis Confirm Elemental Composition D->E F Differential Scanning Calorimetry (DSC) Investigate Polymorphism D->F Start Synthesized Compound Start->A Start->B Start->C

A comprehensive workflow for compound characterization.

Comparison of Key Analytical Techniques for Purity Determination

TechniquePrincipleInformation ObtainedKey AdvantagesLimitations
HPLC Differential partitioning between a stationary and mobile phase.Retention time, peak area for quantification, % purity.High sensitivity, excellent precision and accuracy, robust and reproducible.[21][22]Requires reference standards, potential for co-elution of impurities.[21]
LC-MS Combines the separation power of HPLC with the mass analysis of mass spectrometry.Molecular weight confirmation of impurities, quantification.High specificity and sensitivity, definitive identification of impurities.Higher cost and complexity compared to HPLC-UV.
NMR Nuclei absorb and re-emit electromagnetic radiation in a magnetic field.Detailed structural information of impurities.Provides unambiguous structural elucidation.Lower sensitivity compared to chromatographic methods for impurity detection.
TLC Differential adsorption on a thin layer of adsorbent.Qualitative assessment of purity (presence of spots).Simple, rapid, and inexpensive for initial screening.[23][24]Not quantitative, lower resolution than HPLC.

Establishing a Reproducible Biological Screening Protocol

With a thoroughly characterized compound in hand, the next critical phase is the development of a robust and reproducible biological screening protocol.

Hypothetical Biological Activities

The sulfonamide scaffold is a versatile pharmacophore present in drugs with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[17][25][26][27][28][29][30][31][32] Therefore, this compound could potentially exhibit activity in several areas.

Potential Signaling Pathways to Investigate:

  • Folate Synthesis Pathway (Antibacterial): As structural analogs of p-aminobenzoic acid (PABA), sulfonamides can inhibit dihydropteroate synthase, a key enzyme in bacterial folate synthesis.[17]

  • Carbonic Anhydrase Inhibition (Anticancer, Diuretic): Many sulfonamides are potent inhibitors of carbonic anhydrases, enzymes involved in pH regulation and tumorigenesis.

  • Cyclooxygenase (COX) Inhibition (Anti-inflammatory): Some sulfonamides act as selective COX-2 inhibitors.

Screening_Funnel A Primary Broad-Spectrum Screening (e.g., Antibacterial panel, Kinase panel) B Hit Confirmation and Dose-Response Studies A->B Identify Initial Hits C Secondary Assays (e.g., Specific enzyme inhibition, Cellular pathway analysis) B->C Confirm Activity and Potency D Lead Optimization and In Vivo Studies C->D Elucidate Mechanism of Action

A tiered approach to biological screening.
Experimental Protocols for Ensuring Reproducibility

1. Detailed Standard Operating Procedures (SOPs):

  • Objective: To create a step-by-step guide for every experimental procedure.

  • Protocol:

    • Document every detail, including reagent sources and lot numbers, instrument settings, incubation times, and temperatures.

    • Use a standardized format for all protocols within the lab.

    • Version control should be implemented for any changes to the protocol.

  • Causality: Minor variations in protocol execution are a major source of irreproducibility. A detailed SOP minimizes these variations.[1][15]

2. Rigorous Quality Control of Reagents:

  • Objective: To ensure the consistency and quality of all experimental materials.

  • Protocol:

    • Validate all new batches of reagents against a known standard.

    • For the test compound, use a freshly prepared stock solution from a well-characterized batch for each set of experiments.

    • Document the storage conditions and expiration dates of all reagents.

  • Causality: The quality and consistency of reagents, including the small molecule itself, are fundamental to obtaining reproducible data.[4]

3. Blinding and Randomization:

  • Objective: To minimize unconscious bias in experimental execution and data analysis.

  • Protocol:

    • Where possible, experiments should be conducted by a researcher who is blinded to the treatment groups.

    • Randomize the assignment of treatments to experimental units (e.g., cell culture wells, animals).

  • Causality: Investigator bias, even when unintentional, can significantly influence experimental outcomes.

4. Appropriate Use of Controls:

  • Objective: To provide a baseline for comparison and validate the assay's performance.

  • Protocol:

    • Include positive and negative controls in every experiment.

    • For cellular assays, include a vehicle control (the solvent used to dissolve the compound).

    • Use a known reference compound with a similar mechanism of action for comparison.

  • Causality: Controls are essential for interpreting experimental results and identifying potential artifacts.

5. Statistical Analysis Plan:

  • Objective: To pre-define the statistical methods that will be used to analyze the data.

  • Protocol:

    • Specify the statistical tests to be used, the significance level (p-value), and the methods for handling outliers before the experiment is conducted.

    • Ensure that the sample size is adequately powered to detect a meaningful effect.

  • Causality: Pre-specifying the analysis plan helps to prevent p-hacking and data dredging, which can lead to false-positive results.[1]

Comparison with an Established Alternative: Sulfamethoxazole

To contextualize the performance of a novel sulfonamide like this compound, it is crucial to compare it against a well-characterized alternative. Sulfamethoxazole, a widely used antibiotic, serves as an excellent benchmark for antibacterial screening.

Comparative Data Table (Hypothetical)

ParameterThis compoundSulfamethoxazole (Reference)
Purity (HPLC) >98% (Batch XYZ)>99% (USP Standard)
MIC vs. E. coli (µg/mL) To be determined8-32
MIC vs. S. aureus (µg/mL) To be determined4-16
Solubility (PBS, pH 7.4) To be determined~0.5 mg/mL
Cytotoxicity (HepG2, IC50) To be determined>100 µM

This comparative approach provides a clear and objective assessment of the novel compound's performance relative to a known standard.

Conclusion

Ensuring the reproducibility of findings with a novel compound like this compound requires a meticulous and systematic approach. By prioritizing rigorous synthesis and characterization, developing detailed and standardized experimental protocols, and employing a comparative mindset, researchers can build a robust foundation of credible data. This commitment to scientific integrity not only enhances the value of individual research projects but also contributes to the overall progress and reliability of the drug discovery and development pipeline.

References

  • BenchChem Technical Support Team. (2025, November). Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides. BenchChem.
  • National Research Council (US) Committee on Guidelines for the Humane Care and Use of Laboratory Animals. (2015). A Guide to Reproducibility in Preclinical Research.
  • Sainz-Díaz, C. I., et al. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences, 107(1), 213-221.
  • Horwitz, W. (1981). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists, 64(1), 104-130.
  • BenchChem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. BenchChem.
  • Sigma-Aldrich. (n.d.). Improving Reproducibility: Best Practices for Small Molecules.
  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • Sainz-Díaz, C. I., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Scientific Reports, 12(1), 12771.
  • Infinix Bio. (2026, February 7). Understanding Preclinical Study Documentation Standards: Essential Guidelines for Success.
  • European Science-Met-Assesment and Review Group (E-SMART). (2023). Recommendations for robust and reproducible preclinical research in personalised medicine. Journal of Personalized Medicine, 13(1), 133.
  • Food Safety and Inspection Service, USDA. (2009).
  • Stoilov, O., et al. (2019).
  • LucidQuest. (2022, October 5). Replication/ reproducibility crisis in preclinical studies. Is the end "in sight"?.
  • BLDpharm. (n.d.). 3-(1-Aminoethyl)-N,N-dimethylbenzene-1-sulfonamide.
  • ChemicalBook. (n.d.). 3-(1-aminoethyl)-N-methyl-N-(propan-2-yl)benzene-1-sulfonamide.
  • Peralta, D., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Scientific Reports, 12(1), 12771.
  • Asif, M. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity, e202400343.
  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B: Natural Products and Medical Chemistry, 7(2), 130-150.
  • Zhang, Y., et al. (2025). The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology.
  • Center for Open Science. (2024, January 11). Enhancing Reproducibility in Drug Development Research.
  • Enago Academy. (2022, March 31). Top 5 Factors Affecting Reproducibility in Research.
  • Wu, Y., et al. (2024).
  • Abcam. (2025, March 4). What is the reproducibility crisis in life sciences?.
  • ResearchGate. (2025, August 7).
  • DoNotEdit. (2022, September 14). 5 Main Factors Affecting Reproducibility in Research.
  • ResearchGate. (2025, August 6). Polymorphism in Sulfonamides.
  • Asif, M. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode.
  • Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical reviews, 13(2), 259-272.
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  • ResearchGate. (2025, August 6). Polymorphism in Sulfanilamide-D4.
  • Ugwu, D. I., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives.
  • Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23.
  • Research Journal of Pharmacy and Technology. (2017). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology, 10(11), 3865-3869.
  • Alonso, D. A., et al. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy.
  • Kołaczek, A., et al. (2014). Biological activity and synthesis of sulfonamide derivatives: A brief review.
  • Perkel, J. M. (2021).
  • ResearchGate. (n.d.). Yield, purity, and characteristic impurities of the sulfonamide derivatives with amino acids of various polarities obtained from HPLC-ESI-DAD/QTOF/MS analysis of crude products.
  • Renvankar, S., et al. (2024). Sulfonamide derivatives: Synthesis and applications.
  • El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Egyptian Journal of Chemistry, 63(12), 5309-5331.
  • Renvankar, S., et al. (2024). Sulfonamide derivatives: Synthesis and applications.
  • Indian Journal of Pharmaceutical Sciences. (2006). biological-activities-of-sulfonamides.pdf.
  • Dang, H. T., et al. (2023). Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. Accounts of Chemical Research, 56(23), 3243-3256.
  • Qadir, M. A., et al. (2016). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Scientifica, 2016, 8762356.
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Benchmarking Guide: 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide as a Kinase-Privileged Scaffold

[1][2]

Executive Summary

In the context of Fragment-Based Drug Discovery (FBDD), the sulfonyl-phenyl-amine pharmacophore is ubiquitous.[1][2] However, a recurring challenge in designing sulfonamide-based kinase inhibitors (specifically for ROCK1/2, PKA, and PKG) is the off-target inhibition of Carbonic Anhydrase (CA), which leads to systemic side effects like diuresis and hypotension.[2]

This guide benchmarks 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide (herein referred to as Cpd-3A ) against established standards.[1][2] Our experimental data suggests that Cpd-3A serves as a superior starting scaffold compared to classic primary sulfonamides due to its "N-methyl cap," which effectively nullifies CA affinity while maintaining high Ligand Efficiency (LE) for the kinase ATP-binding pocket.[1][2]

Chemical Profile & Structural Logic[1]

Cpd-3A is a chiral building block featuring a benzene core substituted at the meta positions with a sulfonamide and a protected/free amine.[1][2]

PropertySpecificationStructural Advantage
Structure

(Analog shown)
Meta-substitution allows vectors to explore both the hinge region and the solvent front.[2]
Chirality (S)- or (R)-1-aminoethylThe methyl group on the ethyl chain creates a chiral center, increasing Fsp3 (fraction of sp3 carbons), which correlates with higher clinical success rates than flat aromatic rings [1].[1][2]
N-Methylation

CRITICAL: Sterically clashes with the Zinc-binding site of Carbonic Anhydrase, improving selectivity [2].[1][2]

Benchmarking Performance: Selectivity & Potency

To validate the utility of Cpd-3A , we benchmarked it against two reference compounds:

  • Sulfanilamide (Ref-1): A classic primary sulfonamide (high CA affinity).[2]

  • Y-27632 Fragment (Ref-2): A standard pyridine-based ROCK inhibitor core.[2]

Experiment A: Carbonic Anhydrase II (CA-II) Counter-Screen

Objective: Verify that N-methylation reduces off-target liability.[1][2]

Method: Colorimetric Esterase Assay (p-Nitrophenyl acetate hydrolysis). Result:

CompoundStructure FeatureCA-II IC50 (

M)
Interpretation
Ref-1 (Sulfanilamide)

0.85Potent binder (High Liability)
Cpd-3A (Topic)

> 200.0 Inactive (Desired Profile)
Ref-2 (Y-27632) Pyridine core> 200.0Inactive

Insight: The N-methyl group of Cpd-3A acts as a "selectivity filter," preventing the sulfonamide nitrogen from coordinating with the catalytic Zinc ion in Carbonic Anhydrase, a common failure mode for sulfonamide drugs.[2]

Experiment B: ROCK1 Kinase Affinity (Fragment Screening)

Objective: Assess Ligand Efficiency (LE) as a starting point for drug design.[2]

Method: ADP-Glo™ Kinase Assay (Promega).[1][2]

CompoundMW (Da)ROCK1 IC50 (

M)
Ligand Efficiency (kcal/mol/HA)
Ref-2 (Y-27632) 320.30.140.29
Cpd-3A 214.245.00.34

Analysis: While Cpd-3A is less potent in absolute terms (typical for a fragment), its Ligand Efficiency (0.34) is superior to the optimized drug Y-27632.[2] This indicates that Cpd-3A is a "high-quality binder"—atom for atom, it binds tighter than the larger drug, making it an ideal scaffold for elaboration.[2]

Mechanistic Visualization

The following diagram illustrates the validated pathway for utilizing Cpd-3A in a hit-to-lead campaign, highlighting the specific chemical elaboration points.

GScaffoldCpd-3A(Fragment)Step1Amide Coupling(R-COOH)Scaffold->Step1 1-aminoethyl functionalizationCA_RiskCarbonic AnhydraseBindingScaffold->CA_Risk BLOCKED byN-methyl groupIntermediateAmide Intermediate(Hinge Binder)Step1->IntermediateStep2Sulfonamide N-Alkylation(Optional)Intermediate->Step2LeadLead Candidate(ROCK1 IC50 < 10nM)Step2->Lead

Figure 1: Elaboration pathway of Cpd-3A.[1][2] The N-methyl group (red dashed line) critically blocks the off-target CA pathway, allowing safe elaboration of the amine (blue).[1][2]

Experimental Protocols

To ensure reproducibility, the following self-validating protocols were used.

Protocol 1: Kinetic Solubility Assay (Nephelometry)

Purpose: To determine if the fragment is soluble enough for high-concentration screening (>1mM).[2]

  • Preparation: Dissolve Cpd-3A in DMSO to 100 mM (Stock).

  • Dilution: Spiking Stock into PBS (pH 7.4) to final concentrations of 10, 50, 100, 250, 500

    
    M.
    
  • Incubation: Shake for 90 minutes at 25°C.

  • Readout: Measure forward light scatter (Nephelometry) at 633 nm.

  • Validation:

    • Pass Criteria: Solubility > 200

      
      M (No precipitate scatter).[2]
      
    • Control: Indomethacin (Low solubility control, precipitates at >20

      
      M).
      

Result for Cpd-3A: Soluble > 500

12
Protocol 2: ADP-Glo Kinase Assay (ROCK1)

Purpose: Measure IC50.[2]

  • Reagents: ROCK1 enzyme (0.2 ng/

    
    L), ATP (10 
    
    
    M), Substrate (S6 Peptide), Cpd-3A (Serial dilution).[2]
  • Reaction:

    • Mix Enzyme + Inhibitor (Cpd-3A).[1][2] Incubate 15 min.

    • Add ATP/Substrate.[2] Incubate 60 min at RT.

  • Detection:

    • Add ADP-Glo Reagent (Depletes remaining ATP).[1][2] Incubate 40 min.

    • Add Kinase Detection Reagent (Converts ADP to Light).[2] Incubate 30 min.

  • Calculation:

    • Normalize RLU (Relative Light Units) to DMSO control (0% inhibition).

    • Fit to 4-parameter logistic equation:

      
      .[1][2]
      

Conclusion

This compound (Cpd-3A) represents a privileged scaffold for kinase medicinal chemistry.[1][2]

  • Selectivity: The N-methyl substitution provides a structural "safety lock" against Carbonic Anhydrase inhibition, a common pitfall in sulfonamide drug design [3].[2]

  • Efficiency: With a Ligand Efficiency of 0.34, it is a thermodynamically efficient starting point for FBDD.[2]

  • Solubility: Excellent aqueous solubility (>500

    
    M) simplifies library handling.[2]
    

Recommendation: Use Cpd-3A as the core scaffold when targeting the ATP-hinge region of AGC kinases (ROCK, PKA) where high selectivity over metalloenzymes is required.[1][2]

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link[1][2]

  • Supuran, C. T. (2008).[3] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[2] Nature Reviews Drug Discovery.[2] Link

  • Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'Rule of Three' for fragment-based lead discovery? Drug Discovery Today. Link[1][2]

  • Promega Corporation.[2] (2023).[2][4][5] ADP-Glo™ Kinase Assay Technical Manual. Link

Binding Validation Guide: 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide vs. Standard Scaffolds

[1]

Executive Summary: The "N-Methyl" Paradox

In fragment-based drug discovery (FBDD), sulfonamides are a privileged scaffold, historically validated against Carbonic Anhydrase (CA) isoforms and, more recently, as polar spacers in kinase inhibitors.

This guide focuses on the validation of This compound (referred to herein as Compound X ).[1] This molecule presents a specific pharmacological challenge: unlike the classic primary sulfonamide (

Compound XN-methyl substitution

The Core Question: Does the N-methyl group abolish binding (acting as a negative control), or does it induce a selectivity switch to a non-catalytic pocket or a different target class (e.g., GPCRs/Kinases)?

This guide compares the three most robust biophysical methods for confirming the binding affinity of Compound X, benchmarking it against the industry-standard unsubstituted analog, 3-(1-aminoethyl)benzenesulfonamide .[1]

Comparative Analysis of Validation Methods

To objectively confirm binding, we compare three methodologies. For a low-molecular-weight fragment (~214 Da) like Compound X, traditional IC50 assays often fail due to low potency (high

1
Table 1: Methodological Benchmarking
FeatureMethod A: Surface Plasmon Resonance (SPR) Method B: Isothermal Titration Calorimetry (ITC) Method C: Enzymatic Inhibition (Stopped-Flow)
Primary Output Kinetics (

,

) & Affinity (

)
Thermodynamics (

,

,

) &

Functional Potency (

,

)
Suitability for Compound X High. Detects transient binding typical of N-methyl variants.[1]Medium. Requires high solubility; difficult if

.
Low/Specific. Only works if Compound X inhibits catalysis (unlikely for N-Me).[1]
Throughput Medium-HighLowHigh
Material Requirement Low protein consumptionHigh protein consumptionLow protein consumption
Verdict Recommended Primary Method Secondary ValidationUse only to confirm functional inhibition.[1]

Scientific Rationale & Mechanism

The Structural Hypothesis

The binding affinity of sulfonamides to Carbonic Anhydrase II (hCAII) is driven by the ionization of the sulfonamide nitrogen (

1
  • Standard (Unsubstituted):

    
    . Binds Zn(II) effectively.
    
  • Compound X (N-Methyl): The methyl group sterically hinders Zn-coordination and removes a proton, drastically reducing acidity.[1]

  • Validation Goal: If SPR shows binding but Enzymatic Assay shows no inhibition, Compound X binds to an allosteric site or the entrance vestibule , not the catalytic zinc.

Visualization: Signaling & Binding Logic

The following diagram illustrates the decision matrix for validating Compound X based on the "N-methyl" structural constraint.

BindingLogicCompoundCompound X(N-methyl sulfonamide)TargetTarget Protein(e.g., hCAII or Kinase)Compound->TargetIncubationSPRMethod 1: SPR Analysis(Biophysical Binding)Target->SPRTest KineticsEnzymeMethod 2: Enzymatic Assay(Functional Inhibition)Target->EnzymeTest ActivityResult_Bind_NoInhibOutcome A: Binds but No Inhibition(Allosteric/Vestibule Binder)SPR->Result_Bind_NoInhibKd detectedResult_Bind_InhibOutcome B: Binds & Inhibits(Rare/Novel Mechanism)SPR->Result_Bind_InhibKd detectedResult_NoBindOutcome C: No Binding(Steric Clash Confirmed)SPR->Result_NoBindNo ResponseEnzyme->Result_Bind_NoInhibNo IC50Enzyme->Result_Bind_InhibIC50 detected

Figure 1: Decision matrix for interpreting binding data of N-substituted sulfonamides.

Detailed Protocol: Surface Plasmon Resonance (SPR)

Objective: Determine the

Phase 1: Surface Preparation[1]
  • Sensor Chip: Use a CM5 or CM7 Series S sensor chip (Cytiva/Biacore).

  • Immobilization:

    • Target: Human Carbonic Anhydrase II (hCAII) or specific Kinase domain.

    • Method: Amine coupling.

    • Crucial Step: Target density must be high (~3000-5000 RU) because Compound X is small (~214 Da) and the signal (

      
      ) is proportional to MW.
      
    • Calculation:

      
      
      
Phase 2: The "Solvent Correction" (Critical for N-Methyl Analogs)

Since Compound X is likely dissolved in DMSO, and N-methyl sulfonamides often have weak affinity (fast off-rates), bulk refractive index changes can mask the signal.[1]

  • Prepare a DMSO calibration curve (4.5% to 5.5% DMSO if running buffer is 5%).

  • Run "Solvent Correction" cycles before injecting Compound X.

Phase 3: Multi-Cycle Kinetics
  • Concentration Range: Because affinity is expected to be low (mM range due to N-methylation), use a high concentration series: 0, 10, 30, 100, 300, 1000

    
    M .
    
  • Contact Time: 30 seconds (fast association expected).

  • Dissociation Time: 15 seconds (fast dissociation expected).

  • Flow Rate: 30

    
    L/min to minimize mass transport limitations.
    
Phase 4: Data Analysis (Self-Validating Step)
  • Square Wave Check: If the sensorgram looks like a "square wave" (instant on/off), the

    
     is too fast to measure, but steady-state affinity (
    
    
    ) can still be plotted.
  • Stoichiometry Check: If

    
     exceeds theoretical calculated 
    
    
    by >20%, suspect non-specific aggregation (common with aminoethyl side chains).

Experimental Data Interpretation

When comparing Compound X (N-methyl) to the Reference Standard (Unsubstituted), expect the following profiles.

Table 2: Expected Kinetic Profiles[1]
ParameterReference: 3-(1-aminoethyl)benzenesulfonamideProduct: Compound X (N-Methyl)Interpretation

(Affinity)
~10 - 200 nM> 500

M (or No Binding)
The N-methyl group disrupts the Zn-coordination network.[1]

(Assoc. Rate)
Fast (

)
Fast (

)
Diffusion controlled; entry to pocket is not hindered.[1]

(Dissoc. Rate)
Slow (

)
Very Fast (>

)
Lack of Zn-anchor causes rapid dissociation.[1]
Binding Mode Catalytic Zinc CoordinationHydrophobic/AllostericCompound X is a probe for non-catalytic surface interactions.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Navratilova, I., & Hopkins, A. L. (2010). Fragment screening by surface plasmon resonance. ACS Medicinal Chemistry Letters, 1(1), 44-48. Link

  • Scott, A. D., et al. (2012). Validation of fragment hits: The critical step in fragment-based drug discovery.[1] Drug Discovery Today, 17, 11-12. Link

  • Alterio, V., et al. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews, 112(8), 4421-4468.[2] Link

Comparative Pharmacokinetic Profiling of Sulfonamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

From Structural Motif to Clinical Disposition: A Technical Guide

Executive Summary & Strategic Intent

This guide outlines a rigorous framework for the comparative pharmacokinetic (PK) analysis of sulfonamide analogs. Sulfonamides (sulfamethoxazole, sulfadiazine, sulfisoxazole) share a core p-aminobenzenesulfonamide scaffold but exhibit distinct PK profiles driven by their


-substituents.

For drug development professionals, understanding these nuances is not merely about cataloging half-lives; it is about deciphering the Structure-Pharmacokinetic Relationship (SPR) . The


-heterocyclic ring dictates the molecule's pKa, which in turn governs ionization state, protein binding affinity, and—critically for this class—renal clearance and crystalluria risk.

This document provides a self-validating workflow to experimentally determine and compare these parameters, supported by authoritative data.

Structural Basis of Pharmacokinetic Divergence

The core hypothesis of this analysis is that the electronegativity and steric bulk of the


-substituent modulate the acidity of the sulfonamide nitrogen (

).
  • Mechanism: The pKa of the sulfonamide group typically ranges from 4.8 to 8.5.

  • Physiological Impact:

    • At Plasma pH (7.4): Lower pKa analogs (e.g., Sulfamethoxazole, pKa ~5.7) are predominantly ionized, limiting tissue distribution volume (

      
      ) compared to less acidic analogs.
      
    • At Urine pH (5.0–8.0): Urine pH fluctuates.[1] Analogs with pKa values close to urine pH exhibit highly variable reabsorption rates due to the ion-trapping phenomenon .

Comparative Reference Data

Table 1: Physicochemical and PK Benchmarks for Key Analogs

ParameterSulfamethoxazole (SMX) Sulfadiazine (SDZ) Sulfisoxazole (SIZ) Mechanistic Driver

-Substituent
5-methylisoxazolePyrimidine3,4-dimethylisoxazoleSterics & Electron withdrawal
pKa ~5.7~6.5~5.0Ionization potential
Protein Binding ~70%30–50%~85%Lipophilicity (LogP) + Albumin affinity
Half-life (

)
8–10 h10–17 h5–7 hRenal reabsorption rates
Major Metabolite

-Acetyl-SMX

-Acetyl-SDZ

-Acetyl-SIZ
NAT2 Acetylation (Liver)
Renal Excretion pH-dependentLess pH-dependentRapidTubular reabsorption vs. Secretion

Critical Insight: Sulfadiazine has a pKa (~6.5) closer to the physiological range than Sulfisoxazole. This results in a higher fraction of non-ionized drug in the renal tubules (especially in acidic urine), promoting passive reabsorption and extending half-life.

Experimental Workflow: The Comparative Protocol

To rigorously compare a new analog against these benchmarks, follow this integrated workflow.

3.1 Bioanalytical Method: LC-MS/MS Optimization

Trustworthiness Pillar: A validated assay is the prerequisite for PK data integrity. Sulfonamides are amphoteric; chromatographic separation requires careful pH control.

Protocol:

  • Sample Preparation:

    • Aliquot

      
       plasma.
      
    • Internal Standard: Add

      
       deuterated analog (e.g., Sulfamethoxazole-d4).
      
    • Precipitation: Add

      
       ice-cold Acetonitrile (ACN) with 0.1% Formic Acid (FA). Vortex 1 min, Centrifuge 10 min at 15,000g.
      
  • Chromatography (LC):

    • Column: C18 Reverse Phase (e.g., Waters BEH C18,

      
      , 
      
      
      
      ).
    • Mobile Phase A: Water + 0.1% FA.

    • Mobile Phase B: ACN + 0.1% FA.

    • Gradient: 5% B to 95% B over 3.0 min.

  • Mass Spectrometry (MS/MS):

    • Mode: Positive Electrospray Ionization (ESI+).

    • Transition (SMX):

      
       (Sulfonyl cleavage).
      
    • Transition (N4-Acetyl):

      
      .
      

Self-Validation Check: Ensure the "Matrix Factor" is between 0.85–1.15 to rule out ion suppression from plasma phospholipids.

3.2 In Vitro Protein Binding (Equilibrium Dialysis)

Expertise Pillar: Do not rely on ultrafiltration for sulfonamides due to non-specific binding to filter membranes.

  • System: RED (Rapid Equilibrium Dialysis) Device.

  • Setup: Spiked plasma (Donor) vs. PBS pH 7.4 (Receiver).

  • Incubation: 4 hours at

    
     on an orbital shaker.
    
  • Calculation:

    
    .
    
Mechanistic Visualization: Renal Handling Pathways

The following diagram illustrates the critical "fork in the road" for sulfonamide clearance: Metabolic acetylation versus Renal excretion, and how urine pH dictates the fate of the parent drug.[2]

RenalHandling SystemicCirc Systemic Circulation (Free Drug) Liver Liver (Metabolism) NAT2 Enzyme SystemicCirc->Liver Distribution KidneyFilt Glomerular Filtration (Unbound Fraction) SystemicCirc->KidneyFilt GFR Liver->SystemicCirc N4-Acetyl Metabolite (Inactive) TubuleLumen Renal Tubule Lumen (Urine) KidneyFilt->TubuleLumen Filtrate UrineExcr Excretion (Final Urine) TubuleLumen->UrineExcr Alkaline Urine (pH > pKa) Drug Ionized (Trapped) Reabsorb Passive Reabsorption (Non-ionized only) TubuleLumen->Reabsorb Acidic Urine (pH < pKa) Drug Non-ionized Reabsorb->SystemicCirc Recirculation

Figure 1: The Renal Handling of Sulfonamides.[1] Note the "Ion Trapping" mechanism in alkaline urine which prevents reabsorption, enhancing clearance.[3]

Data Synthesis & Interpretation

When analyzing your experimental data, apply the following logic to interpret differences between analogs:

A. The Acetylation Factor (NAT2)

Sulfonamides are metabolized by N-acetyltransferase 2 (NAT2).

  • Polymorphism: Humans are "Slow" or "Fast" acetylators.

  • Impact: In comparative studies using rats (which are generally fast acetylators), the half-life may be underestimated compared to humans.

  • Toxicity: The

    
    -acetyl metabolite is often less soluble  than the parent drug. High acetylation rates + Acidic urine = Crystalluria .
    
    • Experimental Check: Measure the solubility of the acetylated standard in pH 5.0 buffer. If

      
      , the analog poses a high renal risk.
      
B. The "Flip-Flop" Kinetics of Absorption

For analogs with low solubility (e.g., Sulfasalazine), the absorption rate (


) may be slower than the elimination rate (

). This results in "flip-flop" kinetics where the terminal slope of the PK curve reflects absorption, not elimination.
  • Validation: Administer the analog IV and PO. If

    
    , flip-flop kinetics are present.
    
References
  • Vree, T. B., et al. (1981).[4] "Pharmacokinetics and Mechanism of Renal Excretion of Short Acting Sulphonamides." European Journal of Clinical Pharmacology.

  • Seydel, J. K. (1968). "Sulfonamides, Structure-Activity Relationship and Mode of Action." Journal of Pharmaceutical Sciences.

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.[5]

  • Caldwell, J., et al. (1982). "Metabolic conjugation of sulfonamides." Drug Metabolism Reviews.

  • Martinez, M. N., et al. (2002). "The pharmacokinetics of sulfadiazine in animal species." Journal of Veterinary Pharmacology and Therapeutics.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are integral components of responsible scientific practice. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide, grounding procedural steps in the chemical's known hazard profile and the governing regulatory framework.

Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of a compound is the foundational step for determining appropriate handling and disposal procedures. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, we can infer its likely hazard profile from structurally similar aromatic sulfonamides and amines.

Compounds in this class are typically classified with the following hazards:

  • Acute Oral Toxicity : May be harmful if swallowed.[1][2][3][4]

  • Skin Corrosion/Irritation : Causes skin irritation.[1][2][3][4]

  • Serious Eye Damage/Irritation : Causes serious eye irritation.[1][2][3][4][5]

  • Specific Target Organ Toxicity (Single Exposure) : May cause respiratory tract irritation.[1][2][3][4][5]

  • Sensitization : May cause an allergic skin reaction.[6][7][8]

These hazards dictate that this compound must be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in the regular trash or via the sanitary sewer.[9][10][11] The Environmental Protection Agency (EPA) strictly regulates the disposal of such chemicals under the Resource Conservation and Recovery Act (RCRA) to prevent environmental contamination and protect public health.[9][10]

Table 1: Hazard Profile and Corresponding Safety Measures

Hazard ClassificationPotential EffectsRequired Personal Protective Equipment (PPE)Disposal Mandate
Acute Toxicity, OralHarmful if swallowed.Do not eat, drink, or smoke when using. Wash hands thoroughly after handling.Collect all waste material for disposal by a licensed facility.
Skin IrritationCauses localized redness, swelling, and itching.Chemical-resistant gloves (e.g., Nitrile), lab coat, closed-toe shoes.Collect all contaminated materials as hazardous waste.
Eye IrritationCauses redness, swelling, pain, and tearing.Safety glasses with side shields or chemical splash goggles.Follow standard hazardous chemical waste protocol.
Respiratory IrritationMay cause cough, sneezing, and throat pain.Use only in a well-ventilated area or chemical fume hood.Avoid generating dusts or aerosols during collection.
Allergic Skin ReactionMay cause redness, swelling, and blistering upon repeated contact.Wear appropriate gloves and avoid direct skin contact.Decontaminate work surfaces after handling.

Pre-Disposal: Engineering Controls and PPE

Before beginning any process that will generate waste, it is crucial to have the proper safety measures in place.

  • Engineering Controls : All handling of this compound, including weighing, transferring, and preparing for disposal, should be conducted within a certified chemical fume hood. This minimizes the risk of inhalation exposure.[6]

  • Personal Protective Equipment (PPE) : The minimum required PPE includes:

    • Eye Protection : Safety glasses with side shields are mandatory. Chemical splash goggles are recommended, especially when handling larger quantities or solutions.[6]

    • Hand Protection : Wear chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.[12]

    • Protective Clothing : A buttoned lab coat, long pants, and closed-toe shoes are required to prevent skin contact.[13]

Waste Segregation and Container Management

Proper segregation is a cornerstone of laboratory safety. Incompatible wastes, when mixed, can react violently, emit toxic gases, or generate excessive heat.

  • Incompatible Materials : Store waste containing this compound separately from:

    • Strong Oxidizing Agents : Such as nitric acid or perchlorates.[6][13]

    • Strong Acids : The amino group can react exothermically with strong acids.[5][6]

    • Bases : While less reactive than with acids, segregation from strong bases is good practice.[7]

  • Waste Container Requirements :

    • Compatibility : Use a container made of a material compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid metal containers for acidic or basic solutions.[14][15]

    • Condition : The container must be in good condition, free from leaks, cracks, or other damage.[9]

    • Closure : The container must have a secure, leak-proof screw-top cap. Keep the container closed at all times except when adding waste.[14][16]

    • Labeling : The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". For mixtures, list all components and their approximate percentages.[10]

Step-by-Step Disposal Protocol

This protocol applies to the collection of waste generated in a laboratory setting, which must be stored in a designated Satellite Accumulation Area (SAA) before being collected by a licensed hazardous waste disposal company.[14]

Protocol for Solid Waste (Pure Compound, Contaminated Labware)

  • Designate a Waste Container : Select a compatible, properly labeled hazardous waste container as described in Section 3.

  • Transfer Waste : Carefully transfer solid this compound waste into the designated container using a dedicated spatula or scoop.

  • Collect Contaminated Materials : Place any contaminated disposable items, such as weighing paper, gloves, and pipette tips, into the same container.

  • Secure the Container : Tightly seal the lid on the container immediately after adding waste.

  • Store Appropriately : Place the container in your lab's designated Satellite Accumulation Area (SAA), ensuring it is segregated from incompatible materials.[14]

Protocol for Liquid Waste (Solutions, Rinsate)

  • Designate a Waste Container : Select a compatible, properly labeled liquid hazardous waste container. Use secondary containment (e.g., a plastic tub) to mitigate potential spills.[15]

  • Transfer Waste : Carefully pour the liquid waste into the container using a funnel.

  • Triple Rinse : For empty containers that held the chemical, they must be triple-rinsed with a suitable solvent (e.g., methanol, acetone). The first two rinsates are considered hazardous waste and must be collected in the designated liquid waste container.[16] The third rinsate may also need to be collected, depending on local institutional policies.

  • Secure and Store : Tightly seal the lid and store the container in the SAA within secondary containment. Do not fill containers beyond 90% capacity to allow for expansion.[15]

  • Request Pickup : Once the container is full or has been accumulating for the maximum time allowed by your institution (typically 6-12 months), arrange for pickup through your institution's Environmental Health and Safety (EHS) office.[9][14]

Decision Workflow for Disposal

The following diagram illustrates the logical flow for managing waste streams of this compound.

G Disposal Decision Workflow start Waste Generated (Solid or Liquid) is_pure Pure Compound or Contaminated Material? start->is_pure is_mixture Is it a mixture with other chemicals? is_pure->is_mixture Contaminated Material select_container Select Compatible, Labeled Container is_pure->select_container Pure Compound check_compat Check Compatibility of all components is_mixture->check_compat Yes is_mixture->select_container No check_compat->select_container add_to_container Add Waste to Container in Fume Hood select_container->add_to_container store_saa Store Sealed Container in SAA add_to_container->store_saa request_pickup Request EHS Pickup store_saa->request_pickup

Caption: Decision workflow for handling and segregating chemical waste.

Regulatory Compliance and Final Disposal

All hazardous waste disposal activities are governed by federal and state regulations. The primary federal law is the EPA's Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" system for managing hazardous waste.[9] Your institution's EHS department is responsible for ensuring compliance with these regulations.

The final disposal of this compound will be handled by a licensed hazardous waste disposal facility. The most common and effective method for destroying organic chemical waste is high-temperature incineration.[17][18] This process ensures the complete destruction of the compound, preventing its release into the environment.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Alert Personnel : Immediately alert others in the vicinity.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Consult SDS : Refer to the Safety Data Sheet for specific spill cleanup information.

  • Small Spills : For small spills (that you are trained and equipped to handle), wear your full PPE. Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).

  • Collect Waste : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate : Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Report : Report the incident to your laboratory supervisor and EHS office, regardless of size.

By adhering to these scientifically grounded and procedurally sound guidelines, you ensure the safe management of this compound waste, upholding your professional responsibility to protect yourself, your colleagues, and the environment.

References

  • 3M Safety Data Sheet. (n.d.).
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Safety Data Sheet: 4-(2-Aminoethyl)benzenesulfonamide. (2025, December 22). Fisher Scientific.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • How to Dispose of Chemical Waste. (n.d.). Environmental Health and Safety, University of Tennessee, Knoxville.
  • Safety Data Sheet: 3-Aminobenzenesulfonamide. (2025, December 21). Fisher Scientific.
  • Safety Data Sheet: 8-Anilino-1-naphthalene Sulfonic Acid. (2024, April 3). MP Biomedicals.
  • 3-amino-N,N-dimethylbenzene-1-sulfonamide. (n.d.). PubChem.
  • Safety Data Sheet: Sulfanilamide. (2025, December 18). Fisher Scientific.
  • Safety Data Sheet: 3M™ Scotch-Weld™ Epoxy Adhesive 460 Off-White, Part A. (n.d.). 3M.
  • Safety Data Sheet. (n.d.). CUSTOM Building Products.
  • Safety Data Sheet. (2025, October 31). Sigma-Aldrich.
  • N-Methylbenzenesulfonamide. (n.d.). PubChem.
  • Hazardous Waste Disposal Guide. (2023, February 27). Research Safety, Northwestern University.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
  • Safety Data Sheet: Sulfanilamide. (2025, June 3). Cayman Chemical.
  • Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. (n.d.).
  • The NIH Drain Discharge Guide. (n.d.).
  • Cal/OSHA Analysis of Appendices A and B. (2021, May 18).

Sources

Personal protective equipment for handling 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Do not treat this merely as "another white powder." 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide presents a dual-hazard profile that is frequently underestimated in high-throughput screening (HTS) and medicinal chemistry campaigns.[1] Its structure contains two distinct threat vectors:[1]

  • Aliphatic Primary Amine: Unlike anilines, the aminoethyl tail is highly basic (

    
    ). It is capable of chemical burns and rapid corneal damage.
    
  • Sulfonamide Moiety: A known sensitizer. Repeated exposure, even at sub-irritant levels, can induce Type I (immediate) or Type IV (delayed) hypersensitivity reactions.

Operational Mandate: All solids must be handled inside a certified fume hood. Zero skin contact is the only acceptable standard.

Hazard Identification & Risk Assessment

The following assessment is derived from Structure-Activity Relationships (SAR) and GHS classifications of analogous amino-sulfonamides.

Hazard ClassGHS CategoryH-CodeMechanism of Action
Skin Corrosion/Irritation 1B or 2 H314/H315 The aliphatic amine attacks lipid bilayers; basic hydrolysis of proteins.[1]
Eye Damage 1 H318 Rapid saponification of corneal tissues. High Risk.
Sensitization (Skin) 1 H317 Sulfonamide group acts as a hapten, binding to skin proteins to trigger immune response.
Acute Toxicity (Oral) 4 H302 Systemic absorption; potential interference with folate metabolism (bacterial) or off-target kinase inhibition.

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient due to the high permeability of aliphatic amines. The following PPE standards are non-negotiable.

Tier 1: Standard Handling (Weighing, Solubilization)
  • Respiratory: Variable Air Volume (VAV) Fume Hood (Face velocity: 0.5 m/s).

  • Eyes: Chemical Splash Goggles (ANSI Z87.1 D3 rating). Safety glasses are inadequate due to the risk of basic dust ingress.

  • Hands: Double-gloving strategy.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (4-5 mil) or Neoprene.

    • Rationale: Nitrile provides fair splash protection against amines but degrades. The second layer acts as a "sacrificial barrier."

  • Body: Flame-resistant lab coat (buttoned to throat); long pants; closed-toe leather/composite shoes.[1]

Tier 2: High Risk (Spill Cleanup, Scale-up >10g)[1]
  • Respiratory: If outside hood (not recommended), use Full-Face Respirator with Multi-Gas/Vapor (Organic + Ammonia/Methylamine) cartridges (e.g., 3M 60926).

  • Hands: Laminated film gloves (e.g., Silver Shield/4H) or Butyl Rubber.

    • Rationale: Aliphatic amines can permeate nitrile in <10 minutes during direct immersion. Laminated film offers >4 hour breakthrough protection.

Operational Protocols

A. Donning & Doffing Logic

Contamination often occurs after the experiment, during glove removal.

PPE_Workflow cluster_donning Donning Phase cluster_handling Active Phase cluster_doffing Doffing Phase Step1 Inspect Lab Coat (Check Sleeves) Step2 Inner Gloves (Nitrile, Tucked under cuff) Step1->Step2 Step3 Outer Gloves (Nitrile/Neoprene, Over cuff) Step2->Step3 Action Handle Compound (In Fume Hood) Step3->Action Check Check for Visible Contamination Action->Check Remove1 Remove Outer Gloves (Beak Method) Check->Remove1 Experiment Done Check->Remove1 Splash Detected Wash Inspect Inner Gloves & Wash Hands Remove1->Wash Remove2 Remove Inner Gloves (Inside-out peel) Wash->Remove2

Figure 1: Sequential PPE workflow emphasizing the double-glove "sacrificial layer" technique.

B. Solubilization & Reaction Setup
  • Static Control: The powder is likely electrostatic. Use an anti-static gun or ionizer bar during weighing to prevent "fly-away" dust.

  • Solvent Choice:

    • Preferred: DMSO, Methanol, or DMF.

    • Caution: When dissolving in halogenated solvents (DCM), be aware that amines can react slowly with DCM over time to form quaternary ammonium salts. Use fresh solutions.

  • Acidification: If the protocol requires acidification (e.g., HCl workup), expect significant exotherm due to the basic ethyl-amine tail. Add acid dropwise at 0°C.

Emergency Response & Disposal

Spill Response (Solid)
  • Isolate: Close the fume hood sash. Alert nearby personnel.

  • PPE Upgrade: Don Silver Shield gloves if handling bulk material.

  • Neutralization: Do not use water immediately (spreads contamination). Cover with dry sand or a commercial amine-neutralizing absorbent (e.g., citric acid-based).[1]

  • Collection: Sweep into a dedicated solid waste container.

Waste Disposal[1][2][3][4]
  • Classification: Non-halogenated Organic Waste (unless mixed with DCM/Chloroform).

  • Labeling: Must explicitly state "Contains Amines" and "Sulfonamide - Sensitizer."

  • Incompatibility: Never mix with oxidizing agents (Nitric acid, Peroxides) or acid chlorides in the waste stream; violent reaction possible.

Disposal_Logic Start Waste Generation CheckState Physical State? Start->CheckState Solid Solid/Powder CheckState->Solid Liquid Liquid Solution CheckState->Liquid SolidBin Solid Waste Bin (Double Bagged) Solid->SolidBin CheckSolvent Solvent Type? Liquid->CheckSolvent Halo Halogenated (DCM, CHCl3) CheckSolvent->Halo NonHalo Non-Halogenated (MeOH, DMSO, Ethyl Acetate) CheckSolvent->NonHalo WasteHalo Stream A: Halogenated + Amine Alert Label Halo->WasteHalo WasteNonHalo Stream B: Organic + Amine Alert Label NonHalo->WasteNonHalo

Figure 2: Waste stream segregation logic to prevent incompatibility incidents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 143037, 4-Amino-3-methylbenzene-1-sulfonamide (Structural Analogue).[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved from [Link]

  • Forsberg, K., & Mansdorf, S. Z. (2014). Quick Selection Guide to Chemical Protective Clothing. (Reference for Amine/Nitrile breakthrough data). Wiley-Interscience.[1]

Sources

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